molecular formula C11H15N3O4S B8221116 N3-PEG2-Tos

N3-PEG2-Tos

Cat. No.: B8221116
M. Wt: 285.32 g/mol
InChI Key: RJYBZWIZGFXXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3-PEG2-Tos is a useful research compound. Its molecular formula is C11H15N3O4S and its molecular weight is 285.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-azidoethoxy)ethyl 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-10-2-4-11(5-3-10)19(15,16)18-9-8-17-7-6-13-14-12/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYBZWIZGFXXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N3-PEG2-Tos: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties and Applications of N3-PEG2-Tos

Introduction

This compound, with the chemical name 2-(2-Azidoethoxy)ethyl 4-methylbenzenesulfonate, is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and the development of complex therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure features two key functional groups: an azide (B81097) (-N3) and a tosylate (-OTs) group, connected by a short, hydrophilic diethylene glycol (PEG2) spacer. This unique architecture allows for the sequential and orthogonal conjugation of two different molecules, making it a versatile tool for researchers and scientists.

The azide group serves as a handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, allowing for the stable ligation of this compound to molecules containing alkyne or strained cyclooctyne (B158145) functionalities.[1] The tosylate group, a derivative of p-toluenesulfonic acid, is an excellent leaving group that is readily displaced by nucleophiles such as amines, thiols, or hydroxyl groups.[1][2] This dual reactivity, combined with the solubility-enhancing properties of the PEG spacer, positions this compound as a critical component in the design and synthesis of targeted therapies and other advanced biomaterials.

Core Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in experimental design. While extensive quantitative data for this specific molecule is not widely available in the public domain, the following table summarizes its key chemical identifiers.

PropertyValueReference
Chemical Name 2-(2-Azidoethoxy)ethyl 4-methylbenzenesulfonate[3]
Synonyms Azido-PEG2-Tos, this compound[1]
CAS Number 182347-24-6[3]
Molecular Formula C11H15N3O4S[3]
Molecular Weight 285.3 g/mol [3]
Appearance Liquid[1]

Reaction Mechanisms and Experimental Workflows

The utility of this compound lies in its ability to participate in two distinct and highly efficient chemical transformations. The following diagrams illustrate the general principles of these reactions and a potential experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Nucleophilic Substitution of the Tosylate Group

The tosylate group is a key feature of this compound, enabling its conjugation to a variety of nucleophilic moieties. This reaction is a cornerstone of its application in bioconjugation.

Nucleophilic_Substitution N3_PEG2_Tos N3-PEG2-OTs Azide PEG Spacer Tosylate Product N3-PEG2-Nu-R Conjugate N3_PEG2_Tos->Product Nucleophilic Attack Nucleophile R-Nu Nucleophile Nucleophile->Product Leaving_Group TsO- Tosylate Anion Product->Leaving_Group

Figure 1: Nucleophilic displacement of the tosyl group.
Azide-Alkyne Cycloaddition (Click Chemistry)

The azide group of this compound allows for its participation in click chemistry, a powerful tool for bioconjugation due to its high efficiency and specificity.

Click_Chemistry N3_PEG2_Conjugate N3-PEG2-R Azide-Functionalized Molecule Triazole_Product R-PEG2-Triazole-R' Stable Triazole Linkage N3_PEG2_Conjugate->Triazole_Product Alkyne R'-C≡CH Alkyne-Functionalized Molecule Alkyne->Triazole_Product Catalyst Cu(I) or Strain Catalyst->Triazole_Product ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Conjugation cluster_step3 Step 3: Purification and Characterization Antibody Antibody with Nucleophilic Residue (e.g., Lysine) Antibody_N3 Azide-Functionalized Antibody Antibody->Antibody_N3 Nucleophilic Substitution N3_PEG2_Tos This compound N3_PEG2_Tos->Antibody_N3 Antibody_N3_ref Azide-Functionalized Antibody Drug_Alkyne Alkyne-Modified Cytotoxic Drug ADC Antibody-Drug Conjugate (ADC) Drug_Alkyne->ADC ADC_ref Antibody-Drug Conjugate (ADC) Antibody_N3_ref->ADC Click Chemistry (CuAAC or SPAAC) Purification Purification (e.g., SEC, HIC) Characterization Characterization (e.g., MS, HPLC, DAR determination) Purification->Characterization Final_ADC Purified and Characterized ADC Characterization->Final_ADC ADC_ref->Purification

References

An In-depth Technical Guide to N3-PEG2-Tos: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, N3-PEG2-Tos [2-(2-Azidoethoxy)ethyl 4-methylbenzenesulfonate]. It details its chemical structure, physicochemical properties, and core applications in scientific research and drug development, with a focus on bioconjugation. This document includes detailed experimental protocols and visual diagrams to facilitate its practical application in the laboratory.

Core Concepts: Chemical Structure and Properties

This compound is a versatile molecule featuring two key functional groups: an azide (B81097) (-N3) and a tosylate (-OTs) group, separated by a short, hydrophilic diethylene glycol (PEG2) spacer. This unique architecture allows for sequential or orthogonal conjugation strategies, making it a valuable tool in the synthesis of complex biomolecular conjugates.

The azide group serves as a handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage with alkyne-containing molecules.[1] The tosylate group is an excellent leaving group, readily displaced by nucleophiles in SN2 reactions, enabling the covalent attachment of various molecules.[1]

Chemical Identity
IdentifierValue
Chemical Name 2-(2-Azidoethoxy)ethyl 4-methylbenzenesulfonate
Synonyms This compound, Azido-PEG2-Tos, Azido-PEG2-tosylate
CAS Number 182347-24-6
Molecular Formula C11H15N3O4S
Molecular Weight 285.32 g/mol
Physicochemical and Stability Data

A summary of the known quantitative data for this compound is presented below. Solubility and stability are critical parameters for its effective use in experimental settings.

PropertyValueSource
Appearance Colorless to light yellow liquid[2]
Purity (HPLC) ≥ 99.75%[2]
Solubility Soluble in DMSO, DCM, DMF[3][4]
Storage (Pure form) -20°C for 3 years; 4°C for 2 years[2]
Storage (In solvent) -80°C for 6 months; -20°C for 1 month[2]

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are provided to guide researchers in their experimental design.

Synthesis of this compound

The synthesis of this compound can be adapted from procedures for similar azido-PEG-tosylate compounds. A general two-step synthetic pathway is outlined below.

Step 1: Azidation of Diethylene Glycol Monochloride

This step involves the conversion of a diethylene glycol derivative to an azide.

  • Materials: 2-(2-Chloroethoxy)ethanol, Sodium azide (NaN3), Sodium iodide (NaI), Water.

  • Procedure:

    • Dissolve 2-(2-Chloroethoxy)ethanol, a catalytic amount of NaI, and an excess of NaN3 in water.

    • Stir the reaction mixture at an elevated temperature (e.g., 50°C) for an extended period (e.g., 48 hours).

    • After cooling to room temperature, extract the aqueous mixture with an organic solvent such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield 2-(2-azidoethoxy)ethanol.

Step 2: Tosylation of 2-(2-azidoethoxy)ethanol

The terminal hydroxyl group of the azido-PEG alcohol is then converted to a tosylate.

  • Materials: 2-(2-azidoethoxy)ethanol, p-Toluenesulfonyl chloride (TsCl), a suitable base (e.g., pyridine (B92270) or triethylamine), and a solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Procedure:

    • Dissolve 2-(2-azidoethoxy)ethanol in the chosen solvent and cool the solution in an ice bath.

    • Add the base, followed by the dropwise addition of a solution of TsCl in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of this compound can be efficiently conjugated to a terminal alkyne using a copper(I) catalyst.

  • Materials:

    • This compound

    • Alkyne-functionalized molecule

    • Copper(II) sulfate (CuSO4)

    • Sodium ascorbate (B8700270)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

    • A suitable solvent system (e.g., water, DMSO, or a mixture)

  • Procedure:

    • Prepare stock solutions of all reagents. For example, a 10 mM solution of the alkyne-containing molecule, a 10 mM solution of this compound, a 20 mM solution of CuSO4, a 100 mM solution of THPTA, and a 300 mM solution of sodium ascorbate.

    • In a reaction vessel, combine the alkyne-functionalized molecule and this compound.

    • Add the THPTA solution, followed by the CuSO4 solution, and mix briefly.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be protected from light.

    • The resulting triazole-linked conjugate can be purified by an appropriate method, such as size-exclusion chromatography or HPLC.

Nucleophilic Substitution on the Tosylate Group

The tosylate group is an excellent leaving group for SN2 reactions with various nucleophiles.

  • Materials:

    • This compound

    • A nucleophile (e.g., a thiol-containing molecule, an amine, or a carboxylate)

    • A suitable aprotic solvent (e.g., DMF or acetonitrile)

    • A non-nucleophilic base if the nucleophile is protonated (e.g., diisopropylethylamine - DIPEA)

  • Procedure:

    • Dissolve this compound and the nucleophile in the chosen solvent. If necessary, add the base to deprotonate the nucleophile.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

    • Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with an organic solvent.

    • The crude product is then purified by column chromatography or another suitable purification technique.

Visualizing Workflows and Pathways

To better illustrate the utility of this compound, the following diagrams, generated using Graphviz, depict key experimental workflows and logical relationships.

Synthesis_Pathway cluster_0 Step 1: Azidation cluster_1 Step 2: Tosylation Diethylene Glycol Derivative Diethylene Glycol Derivative Azido-PEG2-Alcohol Azido-PEG2-Alcohol Diethylene Glycol Derivative->Azido-PEG2-Alcohol NaN3, NaI, H2O This compound This compound Azido-PEG2-Alcohol->this compound TsCl, Base, Solvent

Synthetic pathway for this compound.

Bioconjugation_Workflow cluster_click Click Chemistry (CuAAC) cluster_substitution Nucleophilic Substitution This compound This compound Triazole_Conjugate Triazole_Conjugate This compound->Triazole_Conjugate Cu(I) catalyst Substituted_Conjugate Substituted_Conjugate This compound->Substituted_Conjugate SN2 Reaction Alkyne-Molecule Alkyne-Molecule Alkyne-Molecule->Triazole_Conjugate Nucleophile-Molecule Nucleophile-Molecule Nucleophile-Molecule->Substituted_Conjugate

Bioconjugation strategies using this compound.

Decision_Logic Target_Molecule Target Molecule Functional Group? Alkyne Alkyne Target_Molecule->Alkyne Alkyne Nucleophile Nucleophile Target_Molecule->Nucleophile Nucleophile (e.g., -SH, -NH2) Use_Click_Chemistry Utilize Azide for CuAAC Alkyne->Use_Click_Chemistry Use_Substitution Utilize Tosylate for SN2 Nucleophile->Use_Substitution

Decision logic for conjugation approach.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable reagent in several areas of research and development:

  • Antibody-Drug Conjugates (ADCs): this compound can be used to link cytotoxic drugs to antibodies, creating targeted cancer therapies. The hydrophilic PEG spacer can improve the pharmacokinetic properties of the resulting ADC.

  • PROTACs and Molecular Glues: In the development of proteolysis-targeting chimeras (PROTACs), this linker can be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

  • Surface Modification: The azide or tosylate group can be used to immobilize biomolecules onto surfaces for applications in biosensors, microarrays, and biomaterials.

  • Fluorescent Labeling: Fluorophores functionalized with either an alkyne or a nucleophile can be attached to biomolecules via this compound for imaging studies.

This technical guide provides a solid foundation for understanding and utilizing this compound in a variety of research and development applications. Its versatility as a heterobifunctional linker continues to make it a valuable tool for the creation of novel bioconjugates.

References

Azido-PEG2-Tos: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Azido-PEG2-Tos, or 2-(2-azidoethoxy)ethyl 4-methylbenzenesulfonate, is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and materials science. This molecule features a terminal azide (B81097) group, a short diethylene glycol (PEG2) spacer, and a tosylate leaving group. This unique combination of functional moieties allows for a versatile two-step conjugation strategy. The azide group serves as a handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the highly efficient and specific formation of a stable triazole linkage with alkyne-containing molecules. The tosylate group is an excellent leaving group for nucleophilic substitution reactions, readily reacting with nucleophiles such as amines and thiols. The hydrophilic PEG2 spacer enhances aqueous solubility and reduces steric hindrance during conjugation.

This guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing Azido-PEG2-Tos in research and development.

Core Properties of Azido-PEG2-Tos

A summary of the key physicochemical properties of Azido-PEG2-Tos is presented below. These properties are crucial for designing and executing successful conjugation experiments.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₅N₃O₄S[1]
Molecular Weight 285.32 g/mol [2]
CAS Number 182347-24-6[1]
Appearance Colorless to light yellow oil or liquid[3][4]
Purity Typically ≥95%[2]
Storage Conditions -20°C, protected from light and moisture[1][5]

Solubility and Stability

The solubility and stability of Azido-PEG2-Tos are critical parameters for its effective use in various experimental settings.

ParameterDescriptionSource(s)
Solubility Good solubility in water and most organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), acetonitrile, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[3][4][6] The PEG spacer enhances aqueous solubility.[2][7][8][9][2][3][4][6][7][8][9]
pH Stability Expected to be relatively stable in mild acidic to neutral conditions. Strong acids should be avoided as they can protonate the azide group, potentially leading to the formation of hazardous hydrazoic acid.[1] The tosylate group is susceptible to hydrolysis under strongly alkaline conditions.[1]
Thermal Stability Thermally labile at elevated temperatures, which can induce decomposition of the azide group and release of nitrogen gas.[1] Storage at low temperatures is crucial.[1]
Light Sensitivity Organic azides can be sensitive to light, particularly UV radiation, which can lead to the formation of reactive nitrenes.[1] It is advisable to protect the compound and its solutions from light.[1]

Applications in Bioconjugation and Drug Delivery

The bifunctional nature of Azido-PEG2-Tos makes it a valuable tool for a wide range of applications, primarily centered around the covalent linkage of different molecular entities.

  • Bioconjugation: This is the primary application of Azido-PEG2-Tos. It is used to link proteins, peptides, antibodies, and other biomolecules to various payloads.[2]

  • Click Chemistry: The azide group allows for highly efficient and specific conjugation with alkyne-functionalized molecules via CuAAC, forming a stable triazole linkage.[2][10]

  • Drug Delivery: The PEG linker can improve the pharmacokinetic properties of drugs by enhancing solubility and extending circulation half-life.[2][7][11][12] Azido-PEG2-Tos can be used to attach drugs to targeting moieties or nanoparticles.[12]

  • Surface Modification: The molecule can be used to functionalize surfaces to improve biocompatibility or to attach other molecules of interest.[2]

Experimental Protocols

The following are generalized protocols for the use of Azido-PEG2-Tos in a two-step bioconjugation strategy. Note: These protocols should be optimized for the specific molecules being conjugated.

Protocol 1: Nucleophilic Substitution with an Amine-Containing Molecule

This protocol describes the reaction of the tosylate group of Azido-PEG2-Tos with a primary amine on a target molecule (e.g., a protein or peptide) to introduce the azide functionality.

Materials:

  • Amine-containing molecule (e.g., protein, peptide) in a suitable amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-PEG2-Tos

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Dissolve the amine-containing molecule in the reaction buffer to a known concentration.

  • Prepare a stock solution of Azido-PEG2-Tos in anhydrous DMF or DMSO.

  • Add the desired molar excess of the Azido-PEG2-Tos stock solution to the solution of the amine-containing molecule.

  • Add 2-3 equivalents of DIPEA to act as a non-nucleophilic base.

  • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., mass spectrometry).

  • Upon completion, purify the azide-functionalized molecule from excess reagents using dialysis or size-exclusion chromatography.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the newly introduced azide group and an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule from Protocol 1

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper ligand

  • Reaction buffer (e.g., PBS, pH 7.0)

  • DMSO or other suitable organic solvent

Procedure:

  • Dissolve the azide-functionalized molecule and the alkyne-containing molecule in the reaction buffer. A small amount of a co-solvent like DMSO may be needed to ensure the solubility of all components.

  • Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the copper ligand.

  • Add the copper ligand to the reaction mixture, followed by CuSO₄ and then sodium ascorbate. A typical final concentration is 1 mM CuSO₄, 5 mM sodium ascorbate, and 1 mM ligand.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Once the reaction is complete, the resulting conjugate can be purified by methods such as size-exclusion chromatography, affinity chromatography, or HPLC.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes involving Azido-PEG2-Tos.

G Overall Workflow for Bioconjugation using Azido-PEG2-Tos cluster_0 Step 1: Azide Functionalization cluster_1 Step 2: Click Chemistry Conjugation Molecule Amine-containing Molecule (e.g., Protein) Reaction1 Nucleophilic Substitution Molecule->Reaction1 AzidoPEG2Tos Azido-PEG2-Tos AzidoPEG2Tos->Reaction1 AzideMolecule Azide-functionalized Molecule Reaction1->AzideMolecule Purification1 Purification AzideMolecule->Purification1 Reaction2 CuAAC Click Reaction Purification1->Reaction2 Azide-functionalized Intermediate AlkynePayload Alkyne-containing Payload AlkynePayload->Reaction2 FinalConjugate Final Bioconjugate Reaction2->FinalConjugate Purification2 Purification FinalConjugate->Purification2

Caption: Experimental workflow for a two-step bioconjugation using Azido-PEG2-Tos.

G Reaction Mechanism of Azido-PEG2-Tos cluster_0 Nucleophilic Substitution cluster_1 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) start Azido-PEG2-Tos (N₃-PEG2-OTs) product1 Azido-PEG2-R + HOTs start->product1 Reaction with Nucleophile nucleophile Nucleophile (e.g., R-NH₂ or R-SH) nucleophile->product1 azide_peg_r Azido-PEG2-R product1->azide_peg_r Intermediate for Click Chemistry product2 Triazole-linked Conjugate azide_peg_r->product2 alkyne Alkyne-containing Molecule (R'-C≡CH) alkyne->product2 catalyst Cu(I) Catalyst catalyst->product2

Caption: Reaction mechanisms of Azido-PEG2-Tos in bioconjugation.

References

An In-depth Technical Guide to the Synthesis of 2-(2-Azidoethoxy)ethyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Azidoethoxy)ethyl 4-methylbenzenesulfonate (B104242), a valuable bifunctional molecule often utilized as a linker in bioconjugation and as a precursor in the development of more complex chemical entities. This document details the synthetic pathway, experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Introduction

2-(2-Azidoethoxy)ethyl 4-methylbenzenesulfonate incorporates two key functional groups: an azide (B81097) and a tosylate. The azide group is a versatile precursor for the introduction of amines via reduction or for participation in "click chemistry" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions. This dual functionality makes the title compound a useful building block in medicinal chemistry and materials science. The synthesis is typically achieved through a two-step process starting from diethylene glycol, involving a tosylation followed by a nucleophilic substitution with an azide source.

Synthetic Pathway

The synthesis of 2-(2-Azidoethoxy)ethyl 4-methylbenzenesulfonate proceeds through a two-step reaction sequence starting from diethylene glycol. The first step involves the selective monotosylation of diethylene glycol to yield an intermediate, 2-(2-hydroxyethoxy)ethyl 4-methylbenzenesulfonate. The second step is the conversion of the hydroxyl group to an azide via a nucleophilic substitution reaction using sodium azide.

Synthesis_Pathway DiethyleneGlycol Diethylene Glycol IntermediateA 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate DiethyleneGlycol->IntermediateA  p-TsCl, Triethylamine (B128534)  Dichloromethane, 0°C to 20°C FinalProduct 2-(2-Azidoethoxy)ethyl 4-methylbenzenesulfonate IntermediateA->FinalProduct  Sodium Azide  Ethanol, 80°C

Caption: Synthetic route to 2-(2-Azidoethoxy)ethyl 4-methylbenzenesulfonate.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous compounds.[1]

Step 1: Synthesis of 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate
  • Reaction Setup: In a 1 L three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve diethylene glycol (50 g) and triethylamine (34 g) in 500 mL of dichloromethane.

  • Reagent Addition: Cool the mixture to 0°C using an ice bath. Separately, dissolve p-toluenesulfonyl chloride (54 g) in 150 mL of dichloromethane. Add this solution dropwise to the reaction mixture over 1 hour, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 12 hours.

  • Workup: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, transfer the reaction mixture to a separatory funnel and wash with 400 mL of water. Separate the organic layer.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate product.

Step 2: Synthesis of 2-(2-Azidoethoxy)ethyl 4-methylbenzenesulfonate
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude 2-(2-hydroxyethoxy)ethyl 4-methylbenzenesulfonate (55 g from the previous step) in 300 mL of ethanol.

  • Reagent Addition: Add sodium azide (18 g) to the solution.

  • Reaction: Heat the reaction mixture to 80°C and maintain it at this temperature for 10 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add 200 mL of water to the flask.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with 500 mL of dichloromethane. Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the final product.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of an analogous compound, which can be considered indicative for the synthesis of the title compound.

StepReactantMolesReagentMolesSolventVolume (mL)Temp (°C)Time (h)ProductYield (%)
1Diethylene Glycol~0.47p-TsCl~0.28Dichloromethane6500 to 2012Intermediate A~90
2Intermediate A~0.21Sodium Azide~0.28Ethanol3008010Final Product~95

Experimental Workflow

The overall experimental workflow for the synthesis is depicted below.

Experimental_Workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Azidation A Dissolve Diethylene Glycol and Triethylamine in DCM B Add p-TsCl solution at 0°C A->B C React at 20°C for 12h B->C D Aqueous Workup C->D E Isolate Intermediate D->E F Dissolve Intermediate in Ethanol E->F Proceed with crude product G Add Sodium Azide F->G H Reflux at 80°C for 10h G->H I Aqueous Workup and Extraction H->I J Isolate Final Product I->J

Caption: Workflow for the synthesis of 2-(2-Azidoethoxy)ethyl 4-methylbenzenesulfonate.

Characterization

While specific characterization data for the title compound is not provided in the cited literature, analogous compounds have been characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. For a similar compound, 2-(2-Azidoethoxy)ethanol, the following 1H NMR data was reported: (400MHz, CDCl3): δ: 3.740-3.542 (m, 6H); 3.342 (t, J=4.8Hz, 2H); 3.026 (s, 1H).[1] It is expected that the 1H NMR spectrum of 2-(2-Azidoethoxy)ethyl 4-methylbenzenesulfonate would show characteristic signals for the tosyl group (aromatic protons around 7.3-7.8 ppm and a methyl singlet around 2.4 ppm) in addition to the signals for the ethoxy chain.

Safety Considerations

  • p-Toluenesulfonyl chloride is corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids and metals. Handle with extreme caution and appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

This guide provides a foundational protocol for the synthesis of 2-(2-Azidoethoxy)ethyl 4-methylbenzenesulfonate. Researchers should always first consult relevant safety data sheets (SDS) and perform a thorough risk assessment before commencing any chemical synthesis. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

References

N3-PEG2-Tos (CAS: 182347-24-6): A Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N3-PEG2-Tos, with the CAS number 182347-24-6, is a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and pharmaceutical development. Its structure, featuring a terminal azide (B81097) group and a tosylate group connected by a short, hydrophilic di-ethylene glycol (PEG2) spacer, offers a versatile platform for the covalent attachment of molecules to biomolecules such as proteins, peptides, and antibodies. This guide provides an in-depth overview of its chemical properties, key reactions, and experimental considerations.

Core Properties and Specifications

This compound, chemically known as 2-(2-Azidoethoxy)ethyl 4-methylbenzenesulfonate (B104242), is a valuable tool for researchers due to its dual reactivity.[1][2][3] The azide moiety serves as a handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the tosylate group is an excellent leaving group for nucleophilic substitution reactions.[1][2]

PropertyValueReference(s)
CAS Number 182347-24-6[3]
Chemical Name 2-(2-Azidoethoxy)ethyl 4-methylbenzenesulfonate[3]
Synonyms Azide-PEG2-Tos, Azido-PEG2-tosylate[3]
Molecular Formula C11H15N3O4S[3]
Molecular Weight 285.32 g/mol [3]
Appearance Liquid[1]
Storage Conditions -20°C, protected from light
Solubility Miscible with Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF). Soluble in water and most organic solvents.[4]
Stability PEG linkers can be susceptible to oxidative degradation. Stability is pH and temperature-dependent. Solutions are most stable when stored frozen.[5][6]

Key Reactions and Methodologies

The utility of this compound lies in its ability to participate in two distinct and highly efficient conjugation reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of this compound readily reacts with terminal alkynes to form a stable triazole linkage. This "click" reaction is known for its high efficiency, specificity, and biocompatibility.[7]

Experimental Protocol: General CuAAC Reaction

This protocol outlines a general procedure for the conjugation of an alkyne-functionalized molecule to this compound. Optimization may be required for specific substrates.

Materials:

  • Alkyne-functionalized molecule

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Degassed solvents (e.g., water, DMSO/t-butanol)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the alkyne-functionalized molecule and this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare a 100 mM stock solution of CuSO4 in deionized water.

    • Freshly prepare a 1 M stock solution of sodium ascorbate in deionized water immediately before use.[7]

    • Prepare a 10-100 mM stock solution of the copper-chelating ligand (THPTA or TBTA) in a compatible solvent.[7]

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-functionalized molecule (1 equivalent) and this compound (1.1-1.5 equivalents).

    • Add the reaction buffer to achieve the desired final concentration.

    • Add the ligand stock solution (0.01-0.1 equivalents).

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[7]

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the CuSO4 stock solution (0.01-0.1 equivalents), followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).[7]

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS.

  • Purification:

    • Upon completion, the reaction mixture can be purified to isolate the desired conjugate. Common purification methods for PEGylated molecules include:

      • Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller unreacted molecules.

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for purification based on hydrophobicity.

      • Ion-Exchange Chromatography (IEX): Separates molecules based on charge.

Experimental Workflow for CuAAC

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Analysis reagents Prepare Stock Solutions: - Alkyne-Molecule - this compound - CuSO4 - Sodium Ascorbate - Ligand (THPTA/TBTA) mix Combine Reactants: - Alkyne-Molecule - this compound - Buffer & Ligand reagents->mix degas Degas with Ar/N2 mix->degas initiate Initiate Reaction: Add CuSO4 then Sodium Ascorbate degas->initiate incubate Incubate at RT (1-4 hours) initiate->incubate purify Purify Conjugate: (SEC, RP-HPLC, or IEX) incubate->purify analyze Characterize Product: (LC-MS, NMR, etc.) purify->analyze

Caption: General experimental workflow for the CuAAC reaction.

Nucleophilic Substitution

The tosylate group (-OTs) on this compound is a highly effective leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles. This allows for the conjugation of molecules containing functional groups such as thiols (-SH), amines (-NH2), and hydroxyls (-OH).

Experimental Protocol: General Nucleophilic Substitution

This protocol provides a general framework for the reaction of a nucleophile with the tosylate end of this compound.

Materials:

  • This compound

  • Nucleophile-containing molecule (e.g., a protein with accessible thiol or amine groups)

  • Aprotic polar solvent (e.g., DMF, DMSO)

  • Base (if required, e.g., triethylamine, diisopropylethylamine)

Procedure:

  • Preparation:

    • Dissolve this compound in an appropriate anhydrous aprotic solvent.

    • Dissolve the nucleophile-containing molecule in a compatible buffer or solvent. For proteins, a buffer at a pH that maintains the nucleophilicity of the target group (e.g., pH 7.5-8.5 for amines) is often used.

  • Reaction:

    • Add this compound to the solution of the nucleophile-containing molecule. A molar excess of the PEG linker is typically used.

    • If the nucleophile is an amine, a non-nucleophilic base may be added to facilitate the reaction.

    • The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours to overnight.[8]

    • Monitor the reaction progress using suitable analytical techniques.

  • Purification:

    • The resulting conjugate is purified to remove unreacted starting materials and byproducts. As with CuAAC, SEC, RP-HPLC, and IEX are commonly employed for the purification of the bioconjugate.

Logical Diagram for Linker Reaction Choice

G start Start with This compound target_molecule Target Molecule Functional Group? start->target_molecule alkyne Alkyne (-C≡CH) target_molecule->alkyne Yes nucleophile Nucleophile (-SH, -NH2, -OH) target_molecule->nucleophile No cuaac Perform CuAAC Reaction alkyne->cuaac substitution Perform Nucleophilic Substitution nucleophile->substitution product_triazole Product with Triazole Linkage cuaac->product_triazole product_sub Product with -S-, -N-, or -O- Linkage substitution->product_sub

Caption: Decision diagram for selecting the appropriate reaction.

Applications in Drug Development

This compound is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs). In a typical ADC synthesis, the linker can be used to attach a potent cytotoxic drug to an antibody. The hydrophilic PEG spacer can enhance the solubility and stability of the ADC, potentially leading to an improved pharmacokinetic profile. The choice of cleavable or non-cleavable linkers is a critical aspect of ADC design, and this compound provides a stable, non-cleavable linkage.[9]

Conclusion

This compound is a versatile and efficient heterobifunctional linker that enables the precise covalent attachment of molecules through two distinct chemical pathways. Its well-defined structure and dual reactivity make it an indispensable tool for researchers in bioconjugation, drug delivery, and the development of complex biomolecular architectures like ADCs. Careful consideration of reaction conditions and purification strategies is essential to achieve optimal results in its application.

References

An In-depth Technical Guide to the Mechanism of Action of N3-PEG2-Tos for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N3-PEG2-Tos, chemically known as 2-(2-azidoethoxy)ethyl 4-methylbenzenesulfonate, is not a therapeutic agent with a biological mechanism of action in the traditional sense. It does not bind to a specific biological target to elicit a pharmacological response. Instead, this compound is a heterobifunctional linker molecule, a chemical tool designed to covalently connect two different molecules. Its "mechanism of action" is chemical in nature, providing a versatile platform for the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic and diagnostic agents.

This technical guide will provide an in-depth exploration of the chemical mechanism of this compound, detailing the distinct reactivity of its functional groups and its applications in the field of bioconjugation and drug delivery.

Core Chemical Mechanism of this compound

This compound is comprised of three key functional components, each with a specific role in its mechanism as a linker:

  • Azide (B81097) Group (-N3): This functional group is a key component for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity.[1][2][3] The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with terminal or strained alkynes to form a stable triazole ring.[2][3] This bioorthogonal reaction is highly selective and can be performed in aqueous conditions, making it ideal for modifying sensitive biological molecules.[4]

  • Polyethylene Glycol Spacer (-PEG2-): The short diethylene glycol spacer enhances the hydrophilicity and solubility of the linker and the resulting conjugate in aqueous buffers.[5] This is particularly beneficial when working with hydrophobic drugs or biomolecules, as it can help prevent aggregation. The PEG spacer also provides a defined distance between the two conjugated molecules, which can be critical for maintaining their biological activity.

  • Tosylate Group (-Tos): The tosylate group is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.[1] This allows for the covalent attachment of molecules containing nucleophilic functional groups, such as thiols (from cysteine residues in proteins), amines (from lysine (B10760008) residues or N-termini), or other nucleophiles. This reaction typically proceeds via an SN2 mechanism.

The heterobifunctional nature of this compound allows for a sequential and controlled conjugation strategy. One molecule can be attached via the tosylate group, and then a second molecule can be introduced via the azide group using click chemistry, or vice-versa. This controlled approach is crucial for the synthesis of well-defined bioconjugates.

Applications in Bioconjugation and Drug Development

The unique chemical properties of this compound make it a valuable tool in various drug development applications:

  • Antibody-Drug Conjugates (ADCs): this compound can be used to link a potent cytotoxic drug to a monoclonal antibody. The antibody directs the drug to cancer cells, and the linker ensures the stable attachment of the drug until it reaches the target.

  • PROTACs (Proteolysis Targeting Chimeras): PROTACs are molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. This compound can serve as the linker connecting the target protein-binding moiety and the E3 ligase-binding moiety.

  • Drug Delivery Systems: This linker can be used to attach drugs to nanoparticles, liposomes, or other drug delivery vehicles, improving their pharmacokinetic properties and enabling targeted delivery.[5]

  • Biomolecule Labeling: this compound can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins, nucleic acids, or other biomolecules for research and diagnostic purposes.

Experimental Protocols

The following are representative protocols for the two key reactions involving this compound. These protocols are general and may require optimization for specific molecules.

Protocol 1: Nucleophilic Substitution with a Thiol-Containing Molecule

This protocol describes the conjugation of a molecule containing a thiol group (e.g., a cysteine residue in a protein) to the tosylate end of this compound.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., protein, peptide, or small molecule)

  • Anhydrous, polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4 for proteins)

  • Quenching reagent (e.g., N-acetyl-cysteine)

  • Purification system (e.g., Size-exclusion chromatography (SEC) for proteins)

Procedure:

  • Dissolution of Reactants:

    • Dissolve this compound (1.0 equivalent) in anhydrous DMF or DMSO.

    • Dissolve the thiol-containing molecule (1.1-1.5 equivalents) in a suitable reaction buffer or solvent. For proteins, ensure the buffer has been deoxygenated to prevent disulfide bond formation.

  • Addition of Base:

    • Add a mild, non-nucleophilic base such as DIPEA (1.5-2.0 equivalents) to the reaction mixture to deprotonate the thiol, forming the more nucleophilic thiolate.

  • Reaction:

    • Combine the solutions of this compound and the thiol-containing molecule.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC). The reaction may take several hours to overnight.

  • Quenching:

    • Once the reaction is complete, add a 100-fold molar excess of a quenching reagent like N-acetyl-cysteine to react with any unreacted this compound.

    • Incubate for 1 hour at room temperature.

  • Purification:

    • Purify the resulting azide-functionalized molecule using an appropriate method, such as size-exclusion chromatography (SEC) for proteins or flash column chromatography for small molecules, to remove excess reagents.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized molecule from Protocol 1 and an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule (from Protocol 1)

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA))

  • Reducing agent (e.g., Sodium ascorbate (B8700270), prepare fresh)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO (if needed for solubility)

  • Purification system (e.g., SEC, HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Copper(II) Sulfate (CuSO₄): 100 mM in deionized water.

    • THPTA ligand: 200 mM in deionized water.

    • Sodium Ascorbate: 100 mM in deionized water (must be prepared fresh).

    • Azide- and alkyne-containing molecules: Dissolve in the reaction buffer or a mixture of buffer and DMSO.

  • Catalyst Premix:

    • In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Let the mixture stand for 2-3 minutes to form the copper-ligand complex.

  • Conjugation Reaction:

    • In a new reaction tube, combine the azide-containing molecule and the alkyne-containing molecule (typically 1.1-2.0 equivalents relative to the azide).

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 1-5 mM.

  • Incubation:

    • Gently mix and incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light.

  • Purification:

    • Purify the final conjugate using an appropriate method such as SEC, affinity chromatography, or HPLC to remove excess reagents and the copper catalyst.

Mandatory Visualizations

N3_PEG2_Tos_Structure cluster_azide Azide Group cluster_peg PEG Spacer cluster_tosylate Tosylate Group N3 N₃ PEG2 -O(CH₂)₂O(CH₂)₂- N3->PEG2 Tos -OTs PEG2->Tos

Caption: Chemical structure of this compound.

Reaction_Scheme cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Click Chemistry (CuAAC) N3_PEG2_Tos N₃-PEG₂-OTs Intermediate N₃-PEG₂-S-R N3_PEG2_Tos->Intermediate + R-SH - HOTs Nucleophile R-SH (Thiol) Intermediate_ref N₃-PEG₂-S-R Alkyne R'-C≡CH (Alkyne) Final_Product R'-Triazole-PEG₂-S-R Intermediate_ref->Final_Product + R'-C≡CH Cu(I) catalyst

Caption: Two-step bioconjugation workflow.

Experimental_Workflow cluster_protocol1 Protocol 1: Nucleophilic Substitution cluster_protocol2 Protocol 2: Click Chemistry (CuAAC) P1_Start Dissolve Reactants (this compound & Thiol) P1_Base Add Base (DIPEA) P1_Start->P1_Base P1_React Incubate at RT P1_Base->P1_React P1_Quench Quench Reaction P1_React->P1_Quench P1_Purify Purify Azide-Molecule P1_Quench->P1_Purify P2_React Combine Reactants & Initiate P1_Purify->P2_React Azide-functionalized molecule P2_Start Prepare Stock Solutions (Alkyne, CuSO₄, Ligand, Ascorbate) P2_Premix Prepare Catalyst Premix P2_Start->P2_Premix P2_Premix->P2_React P2_Incubate Incubate at RT P2_React->P2_Incubate P2_Purify Purify Final Conjugate P2_Incubate->P2_Purify

Caption: Experimental workflow diagram.

References

In-Depth Technical Guide to N3-PEG2-Tos: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker N3-PEG2-Tos (Azido-PEG2-Tosylate), a versatile molecule increasingly utilized in bioconjugation, drug delivery, and materials science. This document offers insights into its solubility in common organic solvents, detailed experimental protocols for solubility determination, and a practical workflow for its application in bioconjugation via "click chemistry."

Core Concepts: Understanding this compound

This compound, or 2-(2-azidoethoxy)ethyl 4-methylbenzenesulfonate, is a heterobifunctional linker molecule. It possesses two key functional groups: an azide (B81097) (-N3) group and a tosylate (-OTs) group, separated by a short, hydrophilic diethylene glycol (PEG2) spacer.

  • Azide Group: The azide functionality is a cornerstone of "click chemistry," a set of biocompatible and highly efficient reactions. Specifically, it participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage with an alkyne-containing molecule.

  • Tosylate Group: The tosylate group is an excellent leaving group, making the molecule susceptible to nucleophilic substitution. This allows for the covalent attachment of the linker to nucleophiles such as amines, thiols, and hydroxyl groups present on biomolecules or surfaces.

  • PEG Spacer: The short polyethylene (B3416737) glycol spacer enhances the aqueous solubility and reduces the steric hindrance of the molecule, which can be beneficial in biological applications.

Solubility in Organic Solvents

Precise, quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the general solubility characteristics of polyethylene glycol (PEG) derivatives and tosylated compounds, a qualitative solubility profile can be estimated. PEG derivatives are known to be soluble in a variety of organic solvents, including chloroform, methylene (B1212753) chloride, DMF, and DMSO, while showing lower solubility in alcohols and toluene, and being insoluble in ether.[1]

The following table summarizes the expected qualitative solubility of this compound. It is crucial to note that this is an estimated profile, and experimental verification is highly recommended for specific applications.

Solvent ClassSolvent NameExpected Qualitative SolubilityNotes
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly SolubleA common solvent for dissolving a wide range of polar and nonpolar substances. A similar compound, Azido-PEG2-C6-Cl, is reported to be soluble up to 250 mg/mL in DMSO.
Dimethylformamide (DMF)SolubleAnother versatile polar aprotic solvent suitable for many organic reactions.
Acetonitrile (ACN)SolubleOften used in chromatography and as a reaction solvent.
Chlorinated Dichloromethane (DCM)SolubleA common solvent for organic synthesis and extractions.
Chloroform (CHCl₃)SolubleSimilar to DCM, widely used in organic chemistry.
Ethers Tetrahydrofuran (THF)Moderately SolublePEG itself shows good solubility in THF.[2]
Diethyl Ether (Et₂O)Sparingly Soluble to InsolublePEG derivatives are generally not soluble in diethyl ether.[1]
Alcohols Methanol (MeOH)Moderately SolublePEG is less soluble in alcohols compared to polar aprotic solvents.[1]
Ethanol (EtOH)Moderately SolubleSimilar to methanol, solubility is expected to be moderate.
Hydrocarbons TolueneSparingly SolublePEG shows limited solubility in toluene, which can sometimes be improved with heating.[1]
HexanesInsolubleAs a nonpolar solvent, hexane (B92381) is unlikely to dissolve the relatively polar this compound.

Experimental Protocol: Determination of this compound Solubility

For applications requiring precise concentrations, it is imperative to experimentally determine the solubility of this compound in the chosen solvent system. The "shake-flask" method is a widely accepted and reliable technique for determining thermodynamic solubility.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer or shaker

  • Constant temperature incubator or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be more than what is expected to dissolve.

    • Add a precise volume of the selected organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a shaker or on a vortex mixer within a constant temperature incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can take several hours to days, and the optimal time should be determined empirically (e.g., by taking measurements at 24, 48, and 72 hours to see if the concentration plateaus).

  • Sample Preparation for Analysis:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Using HPLC-UV:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area against concentration.

      • Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve.

      • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

      • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Using UV-Vis Spectrophotometry:

      • If this compound has a chromophore, prepare a calibration curve by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λmax).

      • Dilute the filtered supernatant and measure its absorbance.

      • Calculate the concentration using the calibration curve and the Beer-Lambert law, accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in units such as mg/mL or mol/L at the specified temperature.

    • Perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

Application Workflow: Bioconjugation via Click Chemistry

This compound is frequently used as a linker to conjugate a molecule of interest (e.g., a small molecule drug, a fluorescent dye) to a biomolecule (e.g., a protein, an antibody). The following workflow outlines a typical bioconjugation process where a protein is first modified with the linker via its tosylate group, followed by a "click" reaction to attach a payload.

Bioconjugation_Workflow cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: Purification cluster_step3 Step 3: Click Chemistry Conjugation cluster_step4 Step 4: Final Purification & Analysis Protein Protein with accessible nucleophile (e.g., -NH2, -SH) Reaction1 Nucleophilic Substitution (e.g., in buffered solution) Protein->Reaction1 N3_PEG2_Tos This compound (Linker) N3_PEG2_Tos->Reaction1 Modified_Protein Azide-Modified Protein Reaction1->Modified_Protein Purification Purification (e.g., SEC, Dialysis) Modified_Protein->Purification Purified_Protein Purified Azide-Modified Protein Purification->Purified_Protein Reaction2 Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Purified_Protein->Reaction2 Alkyne_Payload Alkyne-functionalized Payload (e.g., Drug, Dye) Alkyne_Payload->Reaction2 Final_Conjugate Protein-Linker-Payload Conjugate Reaction2->Final_Conjugate Final_Purification Purification (e.g., SEC) Final_Conjugate->Final_Purification Analysis Characterization (e.g., SDS-PAGE, Mass Spec) Final_Purification->Analysis

Caption: A typical workflow for protein bioconjugation using this compound.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the "click" reaction step in the bioconjugation workflow.

Objective: To conjugate an alkyne-functionalized payload to an azide-modified protein.

Materials:

  • Purified azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-functionalized payload (e.g., dissolved in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 100 mM in water)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer to the desired final concentration.

    • Add the alkyne-functionalized payload from its stock solution. A molar excess of the payload (e.g., 5-20 equivalents relative to the protein) is typically used to drive the reaction to completion. Gently mix.

  • Catalyst Preparation:

    • In a separate tube, briefly pre-mix the CuSO₄ and THPTA ligand solutions. A typical ratio is 1:5 (CuSO₄:ligand). This pre-complexation helps to stabilize the catalytic Cu(I) species and protect the biomolecule.

  • Initiation of the Click Reaction:

    • Add the CuSO₄/ligand complex to the protein/payload mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.

    • The final concentrations of the catalyst components are typically in the range of 0.1-1 mM for CuSO₄ and 0.5-5 mM for sodium ascorbate.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature or 37 °C.

    • The reaction time can vary from 1 to 24 hours, depending on the reactants and their concentrations. The progress of the reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification and Analysis:

    • Once the reaction is complete, remove the excess payload and catalyst components by methods such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

    • Analyze the final conjugate to determine the degree of labeling and purity using appropriate analytical techniques like SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.

This guide provides a foundational understanding of this compound and its applications. For specific experimental designs, optimization of reaction conditions, and solvent choices will be necessary to achieve the desired outcomes. Always consult relevant literature and safety data sheets before handling any chemical reagents.

References

An In-Depth Technical Guide to the Stability and Storage of Azido-PEG2-Tos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Azido-PEG2-Tos (1-(2-azidoethoxy)-2-(2-tosyloxyethoxy)ethane). Understanding the stability profile of this bifunctional linker is critical for its effective use in bioconjugation, click chemistry, and the development of complex molecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Structure

Azido-PEG2-Tos is a heterobifunctional linker featuring a terminal azide (B81097) group, a hydrophilic dietheylene glycol (PEG) spacer, and a tosylate (tosyl) group. Each of these components contributes to the molecule's overall reactivity and stability profile.

Caption: Chemical structure and key functional groups of Azido-PEG2-Tos.

Stability Profile

The stability of Azido-PEG2-Tos is influenced by several factors, including temperature, pH, light, and the presence of other chemical agents.

Thermal Stability

Organic azides are known to be thermally labile, and Azido-PEG2-Tos is no exception. Elevated temperatures can lead to the decomposition of the azide group, releasing nitrogen gas and potentially forming reactive nitrene intermediates. The tosyl group is generally more thermally stable but can also degrade at high temperatures.

Table 1: Representative Thermal Stability Data for Related Functional Groups

Functional GroupCompound ClassOnset Decomposition Temp. (T_onset)Notes
AzideAlkyl Azides150 - 250 °CDecomposition temperature is influenced by the overall molecular structure and the presence of other functional groups.
TosylateAlkyl Tosylates> 200 °CGenerally stable at temperatures commonly used in bioconjugation reactions.

Note: The data presented is representative and the exact thermal stability of Azido-PEG2-Tos should be determined experimentally.

pH Stability

The stability of Azido-PEG2-Tos is significantly affected by the pH of the solution.

  • Acidic Conditions (pH < 4): Strong acidic conditions should be avoided. The azide group can be protonated to form hydrazoic acid, which is highly toxic and explosive. The ether linkages in the PEG spacer are generally stable to mild acid.

  • Neutral Conditions (pH 6-8): The molecule exhibits its best stability in this range, which is ideal for most bioconjugation reactions.

  • Alkaline Conditions (pH > 9): The tosylate group is susceptible to hydrolysis under basic conditions, which would result in the formation of a hydroxyl group and render it unreactive for its intended nucleophilic substitution. The rate of hydrolysis increases with increasing pH.

Table 2: Predicted pH Stability of Azido-PEG2-Tos

pH RangeAzide Group StabilityPEG Spacer StabilityTosyl Group StabilityOverall Recommendation
< 4Low (Risk of hydrazoic acid formation)HighHighAvoid
4 - 6HighHighModerate to HighSuitable for short-term use
6 - 8High High High Recommended
8 - 9HighHighModerateUse with caution, short reaction times
> 9HighHighLow (Hydrolysis)Avoid
Stability in Solvents

For optimal stability, Azido-PEG2-Tos should be dissolved in anhydrous aprotic solvents such as DMSO or DMF immediately before use. Protic solvents, especially water, can promote the hydrolysis of the tosylate group over time. Halogenated solvents should be avoided with azides due to the potential for forming explosive di- and tri-azidomethanes.

Photostability

Organic azides can be sensitive to light, particularly UV radiation.[1] Photolysis can lead to the decomposition of the azide group and the formation of highly reactive nitrenes, which can undergo various side reactions. Therefore, it is crucial to protect Azido-PEG2-Tos and its solutions from light.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity and reactivity of Azido-PEG2-Tos.

Table 3: Recommended Storage Conditions

FormTemperatureAtmosphereLight ConditionsRecommended Duration
Solid-20°C or -80°CInert (Argon or Nitrogen)In the darkUp to 12 months
In Anhydrous Solvent (e.g., DMSO, DMF)-80°CInert (Argon or Nitrogen)In the darkUp to 1 month

Handling Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle solid Azido-PEG2-Tos in a well-ventilated fume hood.

  • Avoid contact with strong acids, strong oxidizing agents, and reducing agents (as they can reduce the azide).

  • Use non-metal spatulas to handle the solid compound to avoid the formation of potentially explosive heavy metal azides.

  • Solutions should be prepared fresh for each experiment. If a stock solution is necessary, it should be stored under an inert atmosphere at -80°C for a short period.

Experimental Protocols

Protocol for a Forced Degradation Study of Azido-PEG2-Tos

This protocol outlines a general procedure for assessing the stability of Azido-PEG2-Tos under various stress conditions.

Objective: To determine the degradation profile of Azido-PEG2-Tos under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

Materials:

Procedure:

  • Sample Preparation: Prepare a stock solution of Azido-PEG2-Tos in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24, 48, and 72 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 2, 6, and 12 hours. Neutralize with 1 M HCl before analysis.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of HPLC grade water. Incubate at 60°C for 72 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a calibrated light source (as per ICH Q1B guidelines).

  • Analysis: Analyze all samples by HPLC-MS. Monitor the decrease in the peak area of the parent compound and the appearance of degradation products.

start Prepare 1 mg/mL Azido-PEG2-Tos in Acetonitrile stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (1M HCl, 60°C) stress->acid base Base Hydrolysis (1M NaOH, 60°C) stress->base neutral Neutral Hydrolysis (Water, 60°C) stress->neutral oxidation Oxidative Degradation (3% H2O2, RT) stress->oxidation photo Photolytic Degradation (ICH Q1B) stress->photo analysis Analyze by HPLC-MS acid->analysis base->analysis neutral->analysis oxidation->analysis photo->analysis quantify Quantify Parent Compound and Degradation Products analysis->quantify report Generate Stability Report quantify->report

Caption: Experimental workflow for a forced degradation study.

Potential Degradation Pathways

Based on the chemical nature of its functional groups, Azido-PEG2-Tos can undergo several degradation pathways.

cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_photolysis Photolysis cluster_oxidation Oxidation parent Azido-PEG2-Tos hydrolysis_tosyl Hydrolysis of Tosylate (forms Diol-PEG2-Azide) parent->hydrolysis_tosyl  Base (OH-) reduction_azide Reduction of Azide (forms Amino-PEG2-Tos) parent->reduction_azide  e.g., DTT, TCEP photolysis_azide Decomposition of Azide (forms Nitrene Intermediate) parent->photolysis_azide  UV Light oxidation_peg Oxidation of PEG Chain (Chain Cleavage) parent->oxidation_peg  Oxidizing Agents

Caption: Potential degradation pathways of Azido-PEG2-Tos.

Conclusion

Azido-PEG2-Tos is a valuable bifunctional linker for advanced applications in drug development and bioconjugation. However, its utility is highly dependent on its chemical integrity. A thorough understanding of its stability profile and adherence to strict storage and handling protocols are essential to ensure reproducible and reliable experimental outcomes. For critical applications, it is strongly recommended that researchers perform in-house stability assessments to validate the suitability of this linker for their specific experimental conditions.

References

N3-PEG2-Tos: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N3-PEG2-Tos, a bifunctional linker comprised of an azide (B81097), a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a tosylate group, is a valuable tool in bioconjugation and drug development. Its unique architecture allows for the sequential or orthogonal ligation of different molecular entities. However, the presence of both a potentially energetic azide group and a reactive tosylate group necessitates a thorough understanding of its properties and strict adherence to safety protocols to mitigate risks in a laboratory setting. This guide provides an in-depth overview of the safe handling, storage, and disposal of this compound, supported by experimental protocols and hazard analysis.

Physicochemical and Hazard Profile

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name 2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonateInferred
Synonyms Azide-PEG2-Tosylate[4][5]
CAS Number 182347-24-6[4][6]
Molecular Formula C13H19N3O5SInferred
Appearance Liquid[4]
Storage Temperature -20°C[7]

Table 2: Hazard Identification and Classification

Hazard ClassCategoryPrimary Concerns
Explosive Properties PotentialOrganic azides can be sensitive to heat, shock, and friction.[1][8]
Acute Toxicity (Oral) PotentialHarmful if swallowed.
Skin Corrosion/Irritation PotentialMay cause skin irritation.[7]
Serious Eye Damage/Irritation PotentialMay cause serious eye irritation.[7]
Respiratory Irritation PotentialMay cause respiratory irritation.[7]
Carcinogenicity PotentialTosylates are alkylating agents and may be carcinogenic.[3]

Experimental Protocols and Safe Handling

Adherence to strict safety protocols is paramount when working with this compound to minimize the risk of accidents and exposure.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protection.

Table 3: Recommended Personal Protective Equipment

ScenarioEye and Face ProtectionSkin ProtectionRespiratory Protection
Handling neat liquid Chemical safety goggles and a face shield.Chemical-resistant gloves (Nitrile or Neoprene), flame-resistant lab coat, and chemical-resistant apron.[8]Not generally required if handled in a well-ventilated chemical fume hood.[8]
Preparing and handling solutions Chemical safety goggles.Chemical-resistant gloves (Nitrile or Neoprene) and a lab coat.[8]Not generally required if handled in a well-ventilated chemical fume hood.
Risk of aerosol generation Chemical safety goggles and a face shield.Chemical-resistant gloves (Nitrile or Neoprene) and a lab coat.A NIOSH-approved respirator may be necessary.
Safe Handling and Storage
  • Quantities: Always work with the smallest possible quantities of this compound.[8]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[8]

  • Blast Shield: The use of a blast shield is recommended, especially when heating the compound or running reactions for the first time.[8]

  • Utensils: Use non-metal spatulas and avoid scratching or applying friction.[1]

  • Storage: Store this compound at its recommended temperature of -20°C in a tightly sealed container, protected from light and sources of ignition.[2][7]

Incompatible Materials

To prevent hazardous reactions, avoid contact between this compound and the following materials:

Table 4: Incompatible Materials

Material ClassSpecific ExamplesHazard
Heavy Metals and their Salts Copper, lead, mercury, silver, brassFormation of highly explosive heavy metal azides.[1]
Strong Acids Hydrochloric acid, sulfuric acidFormation of highly toxic and explosive hydrazoic acid.[8]
Strong Oxidizing Agents Peroxides, nitratesCan lead to violent reactions.
Halogenated Solvents Dichloromethane, chloroformPotential for formation of explosive di- and tri-azidomethane.[1][9]

Visualized Workflows and Pathways

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Safe Handling Workflow

Safe_Handling_Workflow start Start: Obtain this compound assess Conduct Risk Assessment start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe hood Work in a Chemical Fume Hood ppe->hood shield Use Blast Shield hood->shield weigh Weigh using non-metal spatula shield->weigh reaction Perform Reaction (Avoid Incompatibles) weigh->reaction quench Quench Residual Azide (if necessary) reaction->quench waste Dispose of Waste Properly quench->waste clean Clean Work Area waste->clean end End clean->end

Caption: Recommended workflow for safely handling this compound.

Potential Hazardous Reactions

Hazardous_Reactions N3_PEG2_Tos This compound Decomposition Violent Decomposition N3_PEG2_Tos->Decomposition MetalAzides Explosive Metal Azides N3_PEG2_Tos->MetalAzides reacts with HydrazoicAcid Toxic & Explosive Hydrazoic Acid (HN3) N3_PEG2_Tos->HydrazoicAcid reacts with ExplosiveAdducts Explosive Azidomethane Derivatives N3_PEG2_Tos->ExplosiveAdducts reacts with Heat Heat / Shock / Friction Heat->N3_PEG2_Tos HeavyMetals Heavy Metals (e.g., Cu, Pb) HeavyMetals->MetalAzides StrongAcids Strong Acids StrongAcids->HydrazoicAcid HalogenatedSolvents Halogenated Solvents HalogenatedSolvents->ExplosiveAdducts

Caption: Potential hazardous reactions involving this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

Accidental Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Spills
  • Small Spills: Absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand.[7] Carefully sweep up the material, trying to avoid dust formation.[10] Place it in a designated, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area and prevent further leakage if it is safe to do so. Contact your institution's environmental health and safety department immediately.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Azide-containing waste must be collected in a separate, clearly labeled container.[1][9]

  • Incompatible Waste: Do NOT mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[1]

  • Disposal: Dispose of all this compound waste through your institution's hazardous waste program. Do not pour down the drain, as it can react with lead or copper plumbing to form explosive metal azides.[10]

Conclusion

This compound is a versatile chemical tool, but its safe use is contingent upon a comprehensive understanding of the hazards associated with its azide and tosylate functionalities. By implementing the robust safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment, adherence to safe handling and storage procedures, and a clear understanding of emergency responses, researchers can effectively mitigate the risks and harness the full potential of this valuable molecule in their scientific endeavors.

References

The Role of the Tosylate Group in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic chemical modification of biomolecules is a cornerstone of modern drug development, diagnostics, and fundamental biological research. Achieving site-selective and stable conjugation requires a robust chemical toolkit. Among the functional groups employed, the p-toluenesulfonyl (tosyl) group, a derivative of p-toluenesulfonic acid, serves as a powerful and versatile tool. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies governing the use of tosylate chemistry in bioconjugation.

Core Principles of Tosylate Chemistry

The primary role of the tosylate group in bioconjugation is to convert a poor leaving group, typically a hydroxyl (-OH) group on a small molecule probe or linker, into an exceptionally effective one.[1] This activation is the critical first step that enables subsequent nucleophilic substitution reactions with biomolecules.

  • Activation of Alcohols: Alcohols are poor substrates for nucleophilic substitution because the hydroxide (B78521) ion (HO⁻) is a strong base and thus a poor leaving group.[1] By reacting an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, the alcohol is converted into a tosylate ester. This process occurs with retention of stereochemistry at the carbon atom bearing the alcohol.[2]

  • Superior Leaving Group Ability: The tosylate anion (TsO⁻) is an excellent leaving group because its negative charge is stabilized through extensive resonance across the sulfonyl group's oxygen atoms and through the inductive effect of the aromatic ring.[1] This stability makes the tosylate group readily displaced by even moderate nucleophiles.

  • Nucleophilic Substitution in Bioconjugation: Once a molecule is "tosyl-activated," it becomes highly susceptible to nucleophilic attack by functional groups present on proteins and other biomolecules. The most common targets are the thiol group of cysteine and the ε-amino group of lysine.[3] This reaction typically proceeds via an SN2 mechanism, resulting in a stable, covalent thioether or amine linkage, respectively.

Key Applications in Bioconjugation

The activation provided by the tosylate group has been harnessed for several advanced bioconjugation strategies, most notably for achieving high specificity and for the immobilization of proteins.

  • Ligand-Directed Tosyl (LDT) Chemistry: LDT is a sophisticated technique for labeling native proteins in their natural environment, including in living cells and organisms.[4][5] This method utilizes a probe composed of three parts: a high-affinity ligand for the target protein, a reactive tosylate group, and a reporter molecule (e.g., a fluorophore).[6] The ligand guides the probe to the protein's binding pocket, increasing the local concentration of the tosyl group. This proximity effect drives a covalent reaction with a nearby nucleophilic amino acid residue (such as histidine, tyrosine, or glutamate), ensuring high site-specificity.[6][7]

  • Immobilization on Solid Supports: Tosyl-activated surfaces, such as magnetic beads or chromatography resins, are widely used for the covalent immobilization of proteins, antibodies, and other ligands.[8] The surface tosyl groups react readily with primary amines (lysine residues) on the protein's surface, forming stable linkages.[9] This method is advantageous because it is efficient, introduces no additional charge, and results in minimal ligand leakage, making it ideal for applications like immunoprecipitation and affinity purification.[9]

  • Precursors for Radiopharmaceuticals: Tosylates are frequently used as precursors for nucleophilic substitutions in the synthesis of radiopharmaceuticals.[10] For example, a tosyl group can be displaced by [¹⁸F]fluoride to introduce this positron-emitting isotope into a biomolecule for PET imaging.

Quantitative Data and Performance

While direct kinetic comparisons are sparse in the literature, the efficiency of tosylate-based bioconjugation is well-documented through reaction yields under various conditions. Maleimide-thiol conjugation is a common benchmark, known for its high speed and yields, but the resulting thioether bond can be unstable and undergo a retro-Michael reaction.[11] Tosylate chemistry forms a more stable, irreversible linkage.

Bioconjugation Method Target Protein / Molecule Reactive Groups Typical Conditions Reaction Time Yield Reference
Ligand-Directed Tosyl (LDT) Chemistry Carbonic Anhydrase II (CAII)LDT Probe / Protein His340 µM CAII, 80 µM LDT Probe, in buffer48 hours75%[6]
Tosyl-Activated Surface Antibodies, Peptides, ProteinsTosyl-Beads / Protein AminespH 7.4 - 9.5, 37°C24 - 48 hoursHigh (not specified)[8][9]
Tosylation of Serine Peptide O-tosyl-L-serine peptideThioacetate nucleophilepH 7, aqueous mediaNot specifiedQuantitative[12]
Maleimide-Thiol Conjugation (for comparison) Thiol-containing biomoleculeMaleimide / Cysteine ThiolpH 6.5 - 7.5, Room Temp.1 - 2 hours>90%[1]

Experimental Protocols

Detailed and reproducible protocols are essential for the successful application of tosylate chemistry.

This protocol describes the activation of a small molecule containing a primary alcohol, preparing it for reaction with a biomolecule.

  • Dissolution: Dissolve the alcohol-containing molecule (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) in a flame-dried, round-bottomed flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Addition of Base and Catalyst: To the stirred solution, add triethylamine (B128534) (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1-0.2 eq.).

  • Addition of TsCl: Add p-toluenesulfonyl chloride (TsCl, 1.2-1.5 eq.) portion-wise to the mixture, ensuring the temperature remains at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with a saturated solution of NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude tosylated product can then be purified by flash column chromatography.

This protocol is adapted from the established method for the specific labeling of CAII.[6][13]

  • Preparation of Solutions: Prepare a stock solution of purified human CAII (e.g., 400 µM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Prepare a stock solution of the LDT probe (e.g., 800 µM) in DMSO.

  • Labeling Reaction: In a microcentrifuge tube, combine the CAII solution and the LDT probe solution to final concentrations of 40 µM and 80 µM, respectively. Ensure the final concentration of DMSO is low (e.g., <5%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours with gentle agitation.

  • Analysis of Labeling: Quench the reaction by adding SDS-PAGE loading buffer. Analyze the labeling yield by denaturing gel electrophoresis (SDS-PAGE). The labeled protein will exhibit a shift in molecular weight or can be visualized directly if the probe contains a fluorophore.

  • Quantification: Quantify the labeling yield using densitometry analysis of the protein bands on the gel or by mass spectrometry.

This protocol outlines the coupling of a primary amine-containing protein, such as an antibody, to a tosyl-activated solid support.[9]

  • Bead Preparation: Resuspend the lyophilized tosyl-activated magnetic beads in the coupling buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4). Place the tube on a magnetic rack to separate the beads and discard the supernatant. Repeat this washing step twice.

  • Ligand Coupling: Prepare a solution of the antibody to be coupled (e.g., 0.5-1.0 mg/mL) in the coupling buffer. Add the antibody solution to the washed beads.

  • Incubation: Incubate the bead-antibody mixture for 24-48 hours at room temperature (or 48-72 hours at 4°C) with continuous rotation to keep the beads suspended.

  • Blocking: After incubation, separate the beads using the magnetic rack and discard the supernatant. Add a blocking buffer (e.g., PBS containing 0.5% BSA) and incubate for at least 1 hour at room temperature to quench any unreacted tosyl groups.

  • Final Washes: Wash the beads 4-6 times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any non-covalently bound antibody. The antibody-conjugated beads are now ready for use in applications like immunoprecipitation.

Mandatory Visualizations

Caption: General mechanism for the conversion of an alcohol to a tosylate ester.

SN2_Bioconjugation Reactants Probe_OTs Probe-OTs (Tosyl-Activated Probe) TS Transition State [Protein---S---Probe---OTs]δ- Probe_OTs->TS Protein_SH Protein-SH (Cysteine Residue) Protein_SH->TS SN2 Attack Conjugate Protein-S-Probe (Stable Thioether Linkage) TS->Conjugate Bond Formation TsO TsO- (Tosylate Leaving Group) TS->TsO Leaving Group Departure Products LDT_Workflow Start Start: Mix Target Protein and LDT Probe Binding Step 1: Reversible Binding Ligand docks into protein's active site Start->Binding Proximity Step 2: Proximity-Induced Reaction Increased local concentration of tosylate Binding->Proximity Reaction Step 3: Covalent Attack Nearby nucleophilic residue (e.g., His, Cys) attacks the tosyl-activated linker Proximity->Reaction Release Step 4: Product Formation Reporter tag is covalently attached; Ligand is released Reaction->Release End End: Site-Specifically Labeled Protein Release->End

References

Understanding PEGylation for Enhanced Protein Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This modification offers a multitude of advantages, primarily centered around enhancing protein stability, which in turn improves pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical overview of the core principles of PEGylation, detailing the underlying mechanisms, experimental methodologies, and the impact of various PEG parameters on protein stability and function. Quantitative data from several case studies are presented to offer a comparative analysis of different PEGylation strategies.

The Core Principles of PEGylation for Protein Stability

PEGylation enhances protein stability through several key mechanisms:

  • Increased Hydrodynamic Size: The attachment of PEG chains significantly increases the hydrodynamic radius of the protein. This steric hindrance shields the protein from proteolytic enzymes, reducing degradation, and slows renal clearance, thereby prolonging its circulation half-life.

  • Surface Masking: The flexible PEG chains form a protective layer on the protein surface, masking immunogenic epitopes and reducing the likelihood of an immune response. This "stealth" effect is crucial for preventing the rapid clearance of therapeutic proteins by the immune system.

  • Improved Solubility and Reduced Aggregation: PEG is a highly hydrophilic polymer. Its conjugation to a protein can increase the overall solubility of the protein, particularly for those prone to aggregation. The steric hindrance provided by PEG also prevents protein-protein interactions that can lead to aggregation.

  • Enhanced Thermal and Mechanical Stability: By creating a hydrophilic microenvironment and sterically hindering unfolding, PEGylation can increase the thermal stability of proteins, as evidenced by an increase in their melting temperature (Tm). This is crucial for both in vivo stability and for the manufacturing and storage of protein therapeutics.

Quantitative Impact of PEGylation on Protein Properties

The effectiveness of PEGylation is highly dependent on the properties of the PEG molecule used, including its molecular weight, structure (linear vs. branched), and the chemistry of conjugation. The following tables summarize quantitative data from various studies, illustrating these effects.

Table 1: Effect of PEG Molecular Weight on Protein Half-Life and Activity

ProteinPEG Size (kDa)PEG StructureChange in In Vivo Half-LifeChange in In Vitro ActivityReference
Tissue Inhibitor of Metalloproteinases-1 (TIMP-1)20Linear~25-fold increase (from 1.1 h to 28 h)Retained inhibitory activity[1]
Granulocyte Colony-Stimulating Factor (G-CSF)20LinearSignificantly improved serum half-life (up to 42 h)Maintained biological activity[2]
G-CSF30LinearIncreased serum half-life and bioavailability compared to 20 kDa PEGProlonged biological activity[3]
G-CSF40LinearFurther prolonged in vivo retentionProlonged biological activity[3]
Lysozyme (B549824)2LinearNot reportedHigher residual activity[4]
Lysozyme5LinearNot reportedModerate residual activity[4]
Lysozyme10LinearNot reportedLower residual activity[4]
Interferon alfa-2b12LinearHalf-life of ~72.4 hMaintained biological activity[5]
Interferon alfa-2a40BranchedHalf-life of ~64.8 hMaintained biological activity[5]

Table 2: Comparative Stability of PEGylated vs. Non-PEGylated Proteins

ProteinPEGylation StatusMelting Temperature (Tm)In Vivo Half-LifeReference
Alpha-1 Antitrypsin (AAT)Non-PEGylatedNot significantly alteredNot reported[6]
Alpha-1 Antitrypsin (AAT)PEGylated (30 kDa, 40 kDa linear; 40 kDa 2-armed)Not significantly alteredNot reported (proteolytic resistance improved)[6]
G-CSFNon-PEGylated~64 °C~3.5-3.8 h[2][7]
G-CSFPEGylated (N-terminal)Increased by 1.9 °C~5.2-fold increase[7]
G-CSFPEGylated (K41)Decreased by ~0.6 °C~3.7-fold increase[7]
G-CSFCircular PEG (N-terminal/K41)Increased by 1.3 °C~5.9-fold increase[7]
Cytochrome CNon-PEGylatedNot reportedShelf-life at 4°C: ~44 days[8]
Cytochrome CPEGylated (4 PEG molecules)Not reportedShelf-life at 4°C: >60 days[8]
Cytochrome CPEGylated (8 PEG molecules)Not reportedShelf-life at 4°C: >60 days[8]

Experimental Protocols

This section provides detailed methodologies for the key steps in the PEGylation and analysis of proteins.

Amine-Reactive PEGylation using NHS Esters

This is one of the most common PEGylation strategies, targeting the primary amines on lysine (B10760008) residues and the N-terminus of the protein.

Materials:

  • Protein of interest

  • mPEG-NHS ester (e.g., mPEG-Succinimidyl Carboxymethyl Ester) of desired molecular weight

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or desalting.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • PEGylation Reaction: Add a 5 to 20-fold molar excess of the dissolved mPEG-NHS ester to the protein solution with gentle mixing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours. The optimal reaction time and temperature should be determined empirically for each protein.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography (SEC). Ion-exchange chromatography can also be used to separate PEGylated species from the unreacted protein.

Thiol-Reactive PEGylation using Maleimide (B117702) Chemistry

This site-specific method targets free cysteine residues on the protein surface.

Materials:

  • Protein with at least one free cysteine residue

  • mPEG-Maleimide of desired molecular weight

  • Thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Reducing agent (optional, e.g., TCEP or DTT)

  • Purification materials (SEC or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer. If the target cysteine is in a disulfide bond, it may need to be reduced first by adding a 10-fold molar excess of a reducing agent like TCEP and incubating for 30 minutes at room temperature. The reducing agent must then be removed before adding the maleimide reagent.

  • PEG-Maleimide Solution Preparation: Dissolve the mPEG-Maleimide in the reaction buffer immediately before use.

  • PEGylation Reaction: Add a 10 to 20-fold molar excess of the mPEG-Maleimide to the protein solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using SEC or ion-exchange chromatography.

Characterization of PEGylated Proteins

3.3.1. SDS-PAGE Analysis

  • Principle: To visualize the increase in molecular weight and assess the degree of PEGylation.

  • Procedure:

    • Prepare protein samples (non-PEGylated control and PEGylated protein) in SDS-PAGE sample buffer.

    • Heat the samples at 95°C for 5 minutes.

    • Load the samples onto a polyacrylamide gel (the percentage of which depends on the protein size).

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Stain the gel with Coomassie Brilliant Blue or a similar stain to visualize the protein bands. PEGylated proteins will migrate slower than their non-PEGylated counterparts, appearing as higher molecular weight bands.

3.3.2. Mass Spectrometry (MS) Analysis

  • Principle: To confirm the covalent attachment of PEG and identify the sites of PEGylation.

  • Procedure:

    • Intact Mass Analysis: Analyze the purified PEGylated protein using ESI-TOF or MALDI-TOF MS to determine the molecular weight of the conjugate. The resulting spectrum will show a distribution of masses corresponding to the different numbers of PEG units attached.

    • Peptide Mapping: To identify the specific PEGylation sites, digest the PEGylated protein with a protease (e.g., trypsin). Analyze the resulting peptide mixture by LC-MS/MS. The PEGylated peptides will have a characteristic mass shift and can be identified through database searching.

3.3.3. Thermal Stability Assay (Thermal Shift Assay)

  • Principle: To determine the melting temperature (Tm) of the protein as a measure of its thermal stability.

  • Procedure:

    • Prepare a reaction mixture containing the protein (PEGylated and non-PEGylated), a fluorescent dye (e.g., SYPRO Orange), and a suitable buffer in a 96-well PCR plate.

    • Use a real-time PCR instrument to gradually increase the temperature of the plate.

    • The fluorescent dye binds to the hydrophobic regions of the protein that become exposed upon unfolding, leading to an increase in fluorescence.

    • The Tm is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the fluorescence transition curve. An increase in Tm for the PEGylated protein indicates enhanced thermal stability.

Visualizing PEGylation Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key workflows and relationships in protein PEGylation.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Characterization Protein_Solution Protein in Reaction Buffer Mixing Mixing and Incubation Protein_Solution->Mixing PEG_Reagent Activated PEG Solution PEG_Reagent->Mixing Purification_Step Chromatography (SEC or IEX) Mixing->Purification_Step Crude Product Analysis SDS-PAGE, MS, Thermal Stability Purification_Step->Analysis Purified PEGylated Protein

Caption: General experimental workflow for protein PEGylation.

PEGylation_Chemistry cluster_amine Amine-Reactive (e.g., NHS-ester) cluster_thiol Thiol-Reactive (e.g., Maleimide) Protein Protein Lysine Lysine Residue (ε-amino group) Protein->Lysine N_Terminus N-terminus (α-amino group) Protein->N_Terminus Cysteine Cysteine Residue (thiol group) Protein->Cysteine PEG_Chain Polyethylene Glycol Lysine->PEG_Chain forms amide bond N_Terminus->PEG_Chain forms amide bond Cysteine->PEG_Chain forms thioether bond

Caption: Common chemical strategies for protein PEGylation.

PEGylation_Benefits PEGylation PEGylation Increased_Stability Increased Stability PEGylation->Increased_Stability Prolonged_HalfLife Prolonged Half-Life PEGylation->Prolonged_HalfLife Reduced_Immunogenicity Reduced Immunogenicity PEGylation->Reduced_Immunogenicity Improved_Solubility Improved Solubility PEGylation->Improved_Solubility Reduced_Degradation Reduced Degradation Increased_Stability->Reduced_Degradation Reduced_Clearance Reduced Renal Clearance Prolonged_HalfLife->Reduced_Clearance

Caption: Key benefits of protein PEGylation.

Conclusion

PEGylation is a powerful and versatile technology for enhancing the stability and therapeutic potential of protein-based drugs. By carefully selecting the PEG reagent and optimizing the reaction and purification conditions, it is possible to generate highly stable and effective biopharmaceuticals. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage the benefits of PEGylation in their work. As our understanding of the structure-function relationships of PEGylated proteins continues to grow, so too will our ability to design and engineer the next generation of improved biotherapeutics.

References

The Cornerstone of Modern Biotherapeutics: An In-depth Guide to Bioconjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bioconjugation chemistry, the science of covalently linking biomolecules to other molecules, stands as a fundamental pillar in the advancement of modern medicine and biotechnology. This powerful set of techniques enables the creation of novel molecular entities with tailored properties, leading to more effective therapeutics, sensitive diagnostics, and innovative research tools. This in-depth technical guide delves into the core principles of bioconjugation, providing a comprehensive overview of the most common chemical strategies, detailed experimental protocols, and a quantitative comparison of key reaction parameters to empower researchers in their quest for scientific discovery and therapeutic innovation.

Core Principles of Bioconjugation

Bioconjugation is the chemical strategy employed to form a stable covalent bond between two molecules, where at least one of the pair is a biomolecule such as a protein, antibody, oligonucleotide, or carbohydrate.[1] The resulting "bioconjugate" possesses the combined properties of its constituents, enabling a vast array of applications.[2] These applications span from the development of highly targeted therapies like antibody-drug conjugates (ADCs) to the creation of sensitive diagnostic assays and the immobilization of biomolecules for various analytical purposes.[2][3]

The success of a bioconjugation strategy hinges on several key factors:

  • Specificity: The reaction should selectively target a specific functional group on the biomolecule to ensure a well-defined and homogenous product.

  • Stability: The resulting covalent linkage must be stable under physiological conditions to maintain the integrity of the bioconjugate during its intended application.

  • Biocompatibility: The reaction conditions and the resulting linkage should not adversely affect the structure or function of the biomolecule.

  • Efficiency: The reaction should proceed with high yield under mild conditions (e.g., aqueous environment, physiological pH, and ambient temperature).

The general workflow of a bioconjugation experiment can be visualized as a multi-step process, from the selection of the appropriate biomolecule and partner molecule to the final characterization of the purified conjugate.

Bioconjugation_Workflow Biomolecule Biomolecule Selection (e.g., Antibody, Protein) Functionalization Functional Group Introduction/Activation Biomolecule->Functionalization Partner Partner Molecule Selection (e.g., Drug, Fluorophore) Partner->Functionalization Conjugation Covalent Bond Formation (Bioconjugation Reaction) Functionalization->Conjugation Purification Purification of Bioconjugate Conjugation->Purification Characterization Characterization (e.g., DAR, Purity) Purification->Characterization

A generalized workflow for a typical bioconjugation experiment.

Key Bioconjugation Chemistries

The choice of conjugation chemistry is dictated by the available functional groups on the biomolecule and the desired properties of the final conjugate. The most prevalent strategies target primary amines, thiols, and carbonyls, with more recent advancements in bioorthogonal "click chemistry" offering enhanced specificity and efficiency.

Amine-Reactive Chemistry

Primary amines (-NH₂), found at the N-terminus of proteins and on the side chains of lysine (B10760008) residues, are abundant and readily accessible, making them a popular target for bioconjugation.[4] The most common amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters.

Amine_Reactive_Chemistry Reactants Protein-NH₂ + NHS-Ester-Molecule Product Protein-NH-CO-Molecule (Stable Amide Bond) Reactants->Product pH 7.2-9.0 Byproduct NHS Product->Byproduct

NHS ester reaction with a primary amine to form a stable amide bond.
Thiol-Reactive Chemistry

The sulfhydryl or thiol group (-SH) of cysteine residues provides a highly specific target for bioconjugation due to its relatively low abundance in most proteins. Maleimides are the most common thiol-reactive reagents, forming stable thioether bonds.

Thiol_Reactive_Chemistry Reactants Protein-SH + Maleimide-Molecule Product Protein-S-Molecule (Stable Thioether Bond) Reactants->Product pH 6.5-7.5

Maleimide (B117702) reaction with a thiol to form a stable thioether bond.
Bioorthogonal and Click Chemistry

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes.[5][6] "Click chemistry" is a subset of bioorthogonal chemistry characterized by high yields, stereospecificity, and the formation of inoffensive byproducts.[7] The most prominent click reaction for bioconjugation is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and its copper-free counterpart, the strain-promoted azide-alkyne cycloaddition (SPAAC).[8]

Click_Chemistry_SPAAC Reactants Protein-Azide + Cyclooctyne-Molecule Product Protein-Triazole-Molecule (Stable Triazole Linkage) Reactants->Product No Catalyst

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Quantitative Comparison of Bioconjugation Chemistries

The selection of an appropriate bioconjugation strategy requires a thorough understanding of the quantitative parameters that govern each reaction. The following tables summarize key data for the most common chemistries to facilitate an informed decision-making process.

Table 1: Optimal Reaction Conditions
ChemistryTarget Functional GroupOptimal pH RangeTypical Reaction TimeTypical Molar Excess of Reagent
NHS Ester Primary Amine (-NH₂)7.2 - 9.0[9]30 min - 4 hours[4]5 - 20 fold[4]
Maleimide Thiol (-SH)6.5 - 7.5[10]1 - 4 hours10 - 20 fold[1]
EDC/NHS Carboxyl (-COOH)4.5 - 6.0 (activation), 7.2-8.5 (coupling)[11]2 - 4 hours2 - 10 fold EDC, 2-5 fold NHS[12]
Hydrazone/Oxime Carbonyl (Aldehyde/Ketone)4.5 - 7.0[13]1 - 12 hours10 - 50 fold
CuAAC Azide (-N₃) + Alkyne4.0 - 12.01 - 4 hours1.1 - 5 fold
SPAAC Azide (-N₃) + Cyclooctyne4.0 - 9.00.5 - 2 hours[14]1.1 - 3 fold[15]
Table 2: Stability of Common Bioconjugate Linkages
LinkageBond TypeRelative StabilityConditions Affecting StabilityHalf-Life (Approximate)
Amide C-NVery HighExtreme pH and temperature>1000 years at pH 7[5]
Thioether C-SHighStrong oxidizing agentsVery stable under physiological conditions
Ester C-OLow to ModeratepH (hydrolyzes at alkaline pH), esterasesHours to days at physiological pH[16]
Disulfide S-SModerate (Reducible)Reducing agents (e.g., glutathione)Minutes to hours in reducing environments
Oxime C=N-OHighpH (more stable than hydrazones)Very stable at physiological pH[13]
Hydrazone C=N-NModeratepH (labile at acidic pH)Hours to days, pH-dependent[13]
Triazole C-N ringVery HighChemically very inertExtremely stable

Application Spotlight: Antibody-Drug Conjugates (ADCs)

A prime example of the power of bioconjugation is the development of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[12][17] The antibody directs the ADC to a specific antigen on the surface of cancer cells, minimizing off-target toxicity.[16]

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

The mechanism of action of an Antibody-Drug Conjugate (ADC).

The linker connecting the antibody and the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.[12] The choice of bioconjugation chemistry to create this linker is therefore of paramount importance.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for three of the most common bioconjugation reactions. These protocols serve as a starting point and may require optimization for specific biomolecules and reagents.

Protocol 1: Protein Labeling with an NHS Ester

This protocol describes the general procedure for labeling a protein with an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)

  • NHS ester of the desired label (e.g., fluorescent dye, biotin)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5[2]

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., desalting column, size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange. Adjust the protein concentration to 1-10 mg/mL.[2]

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[2]

  • Reaction Setup: While gently vortexing the protein solution, add the desired molar excess of the NHS ester stock solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light if the label is photosensitive.[7]

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted label and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.

  • Characterization: Determine the protein concentration and the degree of labeling (DOL) of the final conjugate using UV-Vis spectrophotometry or other appropriate methods.

Protocol 2: Thiol-Maleimide Conjugation

This protocol outlines the procedure for conjugating a maleimide-activated molecule to a protein containing free thiol groups.

Materials:

  • Protein with free thiol groups (1-10 mg/mL in a thiol-free, degassed buffer, pH 7.0-7.5, e.g., PBS, HEPES)

  • Maleimide-activated molecule

  • Anhydrous DMSO or DMF

  • Reducing agent (optional, for reducing disulfide bonds): TCEP (tris(2-carboxyethyl)phosphine)

  • Purification column

Procedure:

  • Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL.

  • Reduction of Disulfides (Optional): If the protein's cysteines are in the form of disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to generate free thiols.[1]

  • Maleimide Solution Preparation: Immediately before use, dissolve the maleimide-activated molecule in anhydrous DMSO or DMF to create a stock solution.

  • Reaction Setup: Add a 10-20 fold molar excess of the maleimide solution to the protein solution while gently mixing.[1] Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if necessary.[15]

  • Purification: Separate the conjugate from unreacted reagents using a desalting column or size-exclusion chromatography.

  • Characterization: Determine the protein concentration and the degree of labeling.

Protocol 3: Antibody-Drug Conjugation using SPAAC

This protocol provides a general method for creating an antibody-drug conjugate (ADC) using strain-promoted azide-alkyne cycloaddition (SPAAC).

Materials:

  • Azide-modified antibody (in PBS, pH 7.4)

  • DBCO (dibenzocyclooctyne)-functionalized drug-linker

  • Anhydrous DMSO

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation: Prepare a stock solution of the DBCO-drug linker in DMSO (e.g., 10-30 mM).[14]

  • Reaction Setup: To the azide-modified antibody solution, add the DBCO-drug linker stock solution to achieve the desired molar ratio (typically 3:1 to 10:1 linker to antibody).[15] The final DMSO concentration should be kept low (e.g., <10%).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, or as optimized for the specific reactants.[14]

  • Purification: Purify the resulting ADC to remove excess drug-linker and other reagents using size-exclusion chromatography.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as UV-Vis spectrophotometry, HPLC, and mass spectrometry.

Conclusion

Bioconjugation chemistry is a dynamic and enabling field that continues to drive innovation in medicine and life sciences research. A thorough understanding of the fundamental principles, reaction kinetics, and stability of different conjugation strategies is crucial for the successful design and synthesis of effective bioconjugates. By providing a comprehensive overview of these core aspects, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to harness the full potential of bioconjugation in their endeavors. As new bioorthogonal reactions and site-specific conjugation methods continue to emerge, the future of bioconjugation promises even more precise and powerful tools to address the challenges in human health and disease.

References

In-Depth Technical Guide: N3-PEG2-Tos Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, N3-PEG2-Tos. It details its chemical and physical properties, outlines its core applications in bioconjugation, and provides generalized experimental protocols for its use.

Core Properties of this compound

This compound, also known as 2-(2-azidoethoxy)ethyl 4-methylbenzenesulfonate, is a heterobifunctional linker containing two distinct reactive groups at opposite ends of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The azide (B81097) (N3) group serves as a handle for "click chemistry," while the tosylate (Tos) group is an excellent leaving group for nucleophilic substitution reactions. This dual reactivity allows for the sequential and controlled conjugation of two different molecules.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 285.32 g/mol [1][2]
Molecular Formula C₁₁H₁₅N₃O₄S[1][2][3]
CAS Number 182347-24-6[1][2][3]
Appearance Colorless to light yellow liquid[1][2]
Purity Typically ≥95%[1][2]

Chemical Functionality and Applications

The utility of this compound stems from its two orthogonal reactive ends, enabling a two-step conjugation strategy.

  • Tosylate Group: The tosyl group is a well-established leaving group in organic synthesis. It is readily displaced by nucleophiles such as amines (-NH2), thiols (-SH), or hydroxides (-OH). This reaction is typically used in the first conjugation step to attach the linker to a protein, peptide, or small molecule containing a primary amine.

  • Azide Group: The azide group is chemically stable under most conditions but reacts specifically and efficiently with terminal alkyne groups in the presence of a copper(I) catalyst. This reaction, known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is the most common form of "click chemistry". It forms a highly stable triazole linkage.

This dual functionality makes the linker ideal for applications such as the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and other complex bioconjugates where precise control over the linkage is critical.

Experimental Workflows and Methodologies

The following sections provide generalized protocols for the sequential reactions involving this compound. Note: These are representative workflows and must be optimized for the specific molecules and experimental conditions used.

Logical Workflow for Bioconjugation

The diagram below illustrates a typical workflow for using this compound to conjugate a primary amine-containing molecule (Molecule A) with an alkyne-containing molecule (Molecule B).

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Click Chemistry (CuAAC) cluster_2 Purification molA Molecule A (with -NH2 group) intermediate N3-PEG2-[Molecule A] Intermediate molA->intermediate + Linker (Base, Solvent) linker This compound linker->intermediate final_product Final Conjugate [Molecule B]-Linker-[Molecule A] intermediate->final_product + Molecule B (Cu(I) catalyst, Ligand) molB Molecule B (with Alkyne group) molB->final_product purify Purification (e.g., SEC, HPLC) final_product->purify

General workflow for conjugating two molecules using this compound.
Experimental Protocol: Step 1 - Tosylate Displacement with an Amine

This protocol describes the conjugation of this compound to a molecule containing a primary amine.

Materials:

  • Amine-containing molecule ("Molecule A")

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Reaction vessel and magnetic stirrer

  • Inert gas atmosphere (e.g., Argon or Nitrogen)

Methodology:

  • Dissolve Molecule A in the anhydrous solvent within the reaction vessel under an inert atmosphere.

  • Add 1.5 to 2.0 molar equivalents of the non-nucleophilic base (e.g., TEA) to the solution and stir.

  • In a separate vial, dissolve 1.2 molar equivalents of this compound in the same anhydrous solvent.

  • Add the this compound solution dropwise to the stirring solution of Molecule A.

  • Allow the reaction to proceed at room temperature for 2-16 hours. Reaction progress should be monitored by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture can be quenched with water. The product is then extracted using an organic solvent.

  • The organic layers are combined, washed (e.g., with brine), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting intermediate (N3-PEG2-Molecule A) should be purified, typically via column chromatography.

Experimental Protocol: Step 2 - Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized intermediate and an alkyne-containing molecule.[2][3]

Materials:

  • Azide-functionalized intermediate (N3-PEG2-Molecule A)

  • Alkyne-containing molecule ("Molecule B")

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Copper-stabilizing ligand (e.g., THPTA or TBTA)

  • Solvent system (e.g., PBS, water, DMSO/water mixtures)

Methodology:

  • Prepare stock solutions:

    • Copper(II) Sulfate (e.g., 20-100 mM in water).[2]

    • Ligand (e.g., 100-200 mM THPTA in water).[2]

    • Sodium Ascorbate (e.g., 100-300 mM in water, prepared fresh).[2][3]

    • N3-PEG2-Molecule A and Molecule B in a suitable solvent (e.g., DMSO or reaction buffer).

  • In a reaction tube, combine the N3-PEG2-Molecule A and a slight molar excess (e.g., 1.1 to 1.5 equivalents) of Molecule B in the chosen buffer or solvent.

  • Prepare the catalyst premix: combine the CuSO₄ stock solution with the ligand stock solution (a 1:2 to 1:5 molar ratio of Cu:Ligand is common).[2] Vortex briefly and let it stand for a few minutes.

  • Add the catalyst premix to the reaction mixture containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[3]

  • Protect the reaction from light and allow it to incubate at room temperature for 30 minutes to 2 hours.[3]

  • Monitor the reaction for completion (e.g., by LC-MS).

  • The final conjugate can be purified using methods appropriate for the molecules involved, such as Size Exclusion Chromatography (SEC), affinity chromatography, or Reverse-Phase HPLC.

Reaction Mechanisms

The chemical transformations underlying the use of this compound are well-established reactions in organic chemistry.

Core chemical reactions of the this compound linker.

References

Methodological & Application

Application Notes and Protocols for N3-PEG2-Tos Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N3-PEG2-Tos, a heterobifunctional linker, for the covalent modification of biomolecules. This reagent is particularly valuable in drug development, enabling the precise engineering of bioconjugates such as antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics.

The this compound linker possesses two key functional groups: a tosylate group and an azide (B81097) group, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) and thiols (e.g., the sulfhydryl group of cysteine residues) on proteins and other biomolecules. The terminal azide group enables subsequent conjugation to a molecule of interest via highly specific and efficient "click chemistry" reactions. The hydrophilic PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the final bioconjugate.

Overview of the this compound Bioconjugation Workflow

The bioconjugation process using this compound is a two-stage process. The first stage involves the covalent attachment of the linker to the target biomolecule via the tosylate group. The second stage is the "click" chemistry reaction where a payload (e.g., a drug, a fluorescent dye, or a nanoparticle) functionalized with an alkyne or a strained cyclooctyne (B158145) is attached to the azide-modified biomolecule.

Bioconjugation_Workflow cluster_stage1 Stage 1: Tosylation Reaction cluster_stage2 Stage 2: Click Chemistry Biomolecule Biomolecule (Protein, Antibody, etc.) Conjugation_Reaction Azide-Modified Biomolecule Biomolecule->Conjugation_Reaction Nucleophilic Attack (Amine or Thiol) Linker This compound Linker->Conjugation_Reaction Payload Alkyne- or DBCO- functionalized Payload Click_Reaction Final Bioconjugate Payload->Click_Reaction Conjugation_Reaction->Click_Reaction Purification1 Purification Conjugation_Reaction->Purification1 Purification2 Purification Click_Reaction->Purification2

A high-level overview of the two-stage bioconjugation process.

Reaction Mechanism

The initial conjugation step proceeds via a nucleophilic attack from an amine or thiol group on the biomolecule at the carbon atom bearing the tosylate leaving group. This forms a stable secondary amine or thioether linkage.

Reaction_Mechanism cluster_reaction Stage 1: Nucleophilic Substitution Biomolecule-NH2 Biomolecule-NH₂ This compound + N₃-PEG₂-OTs Biomolecule-NH2->this compound Intermediate → [Transition State] → This compound->Intermediate Product Biomolecule-NH-PEG₂-N₃ + TSO⁻ Intermediate->Product

Mechanism of the initial tosylation reaction with an amine group.

The subsequent click chemistry step can be performed using either Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC is often preferred for biological applications as it avoids the use of a potentially cytotoxic copper catalyst.

Click_Chemistry_Mechanism cluster_spaac Stage 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide_Biomolecule Biomolecule-PEG₂-N₃ DBCO_Payload + DBCO-Payload Azide_Biomolecule->DBCO_Payload SPAAC_Product → Biomolecule-PEG₂-Triazole-Payload DBCO_Payload->SPAAC_Product

Mechanism of the SPAAC click chemistry reaction.

Experimental Protocols

The following protocols provide a general framework for the bioconjugation of a protein with this compound and a subsequent SPAAC reaction. Optimization of reaction conditions may be necessary for specific biomolecules and payloads.

Stage 1: Conjugation of this compound to a Protein

This protocol details the reaction of this compound with the primary amine groups (lysine residues) of a protein.

Materials:

  • Protein of interest (1-10 mg/mL in a suitable buffer)

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0-9.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange using a desalting column or dialysis against the Reaction Buffer.

  • This compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO to prepare a 10-50 mM stock solution immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

    • Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the azide-modified protein from excess linker and quenching reagents using SEC. The column should be equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

    • Monitor the elution profile at 280 nm and collect the fractions containing the protein conjugate.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling (DOL) using techniques such as Mass Spectrometry (MS).

Table 1: Recommended Starting Conditions for Tosylation Reaction

ParameterRecommended ValueRange for Optimization
Protein Concentration 5 mg/mL1-10 mg/mL
Molar Excess of Linker 20-fold10- to 50-fold
Reaction pH 8.58.0-9.5
Reaction Temperature Room Temperature4°C to 37°C
Reaction Time 4 hours2-12 hours
Stage 2: SPAAC Reaction with a DBCO-Functionalized Payload

This protocol describes the copper-free click chemistry reaction between the azide-modified protein and a payload functionalized with a dibenzocyclooctyne (DBCO) group.

Materials:

  • Azide-modified protein from Stage 1

  • DBCO-functionalized payload

  • Reaction Buffer: PBS, pH 7.4

  • Anhydrous DMSO

  • Purification system (e.g., SEC or Ion-Exchange Chromatography - IEX)

Procedure:

  • Payload Stock Solution:

    • Dissolve the DBCO-functionalized payload in anhydrous DMSO to a concentration of 10-20 mM.

  • Click Reaction:

    • Add a 3- to 10-fold molar excess of the DBCO-payload stock solution to the azide-modified protein solution. The final concentration of DMSO should ideally be below 10% (v/v) to maintain protein stability.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.

  • Purification:

    • Purify the final bioconjugate from the excess payload and any unreacted starting materials using a suitable chromatography method such as SEC or IEX.[][2]

  • Final Characterization:

    • Characterize the final bioconjugate to confirm purity, identity, and the final drug-to-antibody ratio (DAR) if applicable, using techniques like SDS-PAGE, SEC-HPLC, and Mass Spectrometry.

Table 2: Recommended Starting Conditions for SPAAC Reaction

ParameterRecommended ValueRange for Optimization
Molar Excess of Payload 5-fold3- to 10-fold
Reaction Temperature Room Temperature4°C to 25°C
Reaction Time 12 hours4-24 hours
Final DMSO Concentration <10% (v/v)<10% (v/v)

Purification and Analysis

The purification of the PEGylated protein is a critical step to remove unreacted reagents and byproducts.

  • Size Exclusion Chromatography (SEC): This is a primary method for separating the larger PEGylated protein from the smaller, unreacted this compound linker and quenching reagents.[]

  • Ion-Exchange Chromatography (IEX): IEX can be used to separate proteins based on their charge, which may be altered upon conjugation. It can be effective in separating unreacted protein from the PEGylated product.[][2]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be a useful polishing step in the purification process.[2]

Concluding Remarks

The this compound linker provides a versatile and efficient tool for the bioconjugation of proteins and other biomolecules. The two-stage protocol, involving an initial tosylation reaction followed by a bioorthogonal click chemistry step, allows for the controlled and specific attachment of a wide range of payloads. The protocols and data presented in these application notes serve as a valuable starting point for researchers in the development of novel bioconjugates for therapeutic and diagnostic applications. Successful bioconjugation will depend on the optimization of the reaction conditions for each specific biomolecule and payload.

References

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with N3-PEG2-Tos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N3-PEG2-Tos (Azide-PEG2-Tosylate) in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile bifunctional linker is a valuable tool in bioconjugation, drug delivery, and materials science, enabling the efficient and specific formation of stable triazole linkages.

Introduction

This compound is a heterobifunctional linker containing an azide (B81097) moiety and a tosylate group, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. The azide group serves as a reactive handle for "click" chemistry, specifically the highly efficient and bioorthogonal CuAAC reaction with terminal alkynes. The tosylate is an excellent leaving group, allowing for subsequent nucleophilic substitution reactions. This dual functionality makes this compound ideal for multi-step conjugation strategies.[1][2]

The CuAAC reaction is a cornerstone of click chemistry, prized for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[3][4] It proceeds rapidly to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[5]

Applications

The unique properties of this compound make it suitable for a variety of applications in research and drug development, including:

  • Bioconjugation: The azide group allows for the site-specific attachment of the PEG linker to alkyne-modified biomolecules such as proteins, peptides, nucleic acids, and antibodies. This is particularly relevant in the synthesis of antibody-drug conjugates (ADCs).

  • PROTACs and Molecular Glues: The bifunctional nature of this compound can be exploited in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degraders, where the azide allows for the "clicking" of one part of the molecule, while the tosylate can be used to attach another component.

  • Surface Modification: Immobilization of biomolecules or other functional moieties onto alkyne-functionalized surfaces for applications in diagnostics and biomaterials.

  • Drug Delivery: Incorporation into drug delivery systems to link targeting ligands, imaging agents, or therapeutic payloads to nanoparticles or polymers.

Data Presentation

The following table summarizes typical quantitative parameters for a CuAAC reaction. These values are representative and may require optimization depending on the specific substrates and desired outcome.

ParameterRecommended RangeNotes
Alkyne Substrate1 equivalentThe limiting reagent.
This compound 1.1 - 1.5 equivalents A slight excess of the azide component is often used to ensure complete consumption of the alkyne.
Copper(II) Sulfate (B86663) (CuSO₄)0.01 - 0.1 equivalents (1-10 mol%)The precursor for the active Cu(I) catalyst.
Sodium Ascorbate (B8700270)0.1 - 1.0 equivalents (10-100 mol%)A reducing agent to generate and maintain the Cu(I) catalytic species. A fresh solution is crucial.
Cu(I)-Stabilizing Ligand (e.g., THPTA, TBTA)0.01 - 0.1 equivalents (1-10 mol%)Optional but highly recommended to enhance reaction rate and prevent catalyst disproportionation and biomolecule damage.[6][7]
Reaction Time30 minutes - 16 hoursTypically monitored by TLC or LC-MS for completion.
TemperatureRoom Temperature (20-25 °C)The reaction is generally efficient at ambient temperature.
pH4 - 11The CuAAC reaction is tolerant of a wide pH range, making it suitable for biological applications.[3]

Experimental Protocols

This section provides a detailed protocol for a typical copper-catalyzed click chemistry reaction using this compound with an alkyne-functionalized molecule.

Materials
  • Alkyne-functionalized molecule

  • This compound

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

  • Solvent: A mixture of a polar organic solvent (e.g., DMSO, DMF, or t-BuOH) and water is commonly used to ensure solubility of all reactants.

  • Reaction vessel (e.g., Eppendorf tube or round-bottom flask)

  • Inert gas (Nitrogen or Argon) for degassing

Stock Solution Preparation
  • Alkyne Substrate: Prepare a stock solution of the alkyne-containing molecule in the chosen reaction solvent. The concentration will depend on the scale of the reaction.

  • This compound: Prepare a stock solution of this compound in the same solvent as the alkyne substrate.

  • Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.

  • THPTA/TBTA Ligand: Prepare a 10-100 mM stock solution in a compatible solvent (e.g., water for THPTA, DMSO for TBTA).

Reaction Procedure
  • To a reaction vessel, add the alkyne-functionalized molecule from its stock solution (1 equivalent).

  • Add the this compound stock solution (1.1-1.5 equivalents).

  • Add the reaction solvent to achieve the desired final concentration of the limiting reagent.

  • If using a ligand, add the THPTA or TBTA stock solution (0.01-0.1 equivalents).

  • Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Initiate the reaction by adding the copper(II) sulfate stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents). The solution may change color, indicating the formation of the Cu(I) species.

  • Allow the reaction to proceed at room temperature. The reaction time can range from 30 minutes to 16 hours.

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Upon completion, the reaction mixture can be purified by standard chromatographic techniques (e.g., column chromatography, HPLC) to isolate the desired triazole product.

Troubleshooting
ProblemPossible CauseSuggested Solution
Low or No Product Formation Inactive catalyst (Cu(II) instead of Cu(I))Use a freshly prepared sodium ascorbate solution. Ensure proper degassing to remove oxygen.
Poor substrate solubilityAdd a co-solvent (e.g., DMSO, DMF, t-BuOH) to improve solubility.
Incompatible bufferAvoid buffers with primary amines (e.g., Tris) or other coordinating species that can interfere with the copper catalyst.
Side Product Formation Oxidation of sensitive functional groups on the substrateUse a higher concentration of a stabilizing ligand like THPTA. Ensure thorough degassing.
Dimerization of the alkyne (Glaser coupling)Perform the reaction under strictly anaerobic conditions.

Visualizations

The following diagrams illustrate the chemical reaction and a typical experimental workflow for the copper-catalyzed click chemistry with this compound.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product N3_PEG2_Tos This compound (Azide) Triazole 1,2,3-Triazole Linked Conjugate N3_PEG2_Tos->Triazole Alkyne Alkyne-functionalized Molecule Alkyne->Triazole CuSO4 CuSO₄ (Copper(II) Source) Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Triazole Cu(I) Catalyst Ligand THPTA/TBTA (Stabilizing Ligand) Ligand->Triazole Accelerates & Protects

Caption: Chemical reaction scheme for the CuAAC of this compound.

G prep 1. Prepare Stock Solutions (Reactants, Catalyst, Ligand) mix 2. Combine Reactants in Solvent prep->mix degas 3. Degas Mixture with N₂/Ar mix->degas initiate 4. Add CuSO₄ and Sodium Ascorbate degas->initiate react 5. React at Room Temperature initiate->react monitor 6. Monitor Progress (TLC/LC-MS) react->monitor monitor->react Continue Reaction purify 7. Purify Product (Chromatography) monitor->purify

Caption: Experimental workflow for CuAAC with this compound.

References

Application Notes and Protocols for N3-PEG2-Tos Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-PEG2-Tos is a heterobifunctional linker that plays a crucial role in bioconjugation and drug delivery. It features two distinct reactive moieties: an azide (B81097) (N3) group and a tosylate (Tos) group, separated by a short, hydrophilic di-ethylene glycol (PEG2) spacer. The azide group is a versatile handle for "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific conjugation of molecules containing alkyne or strained alkyne groups.

The tosylate group is an excellent leaving group, making it highly susceptible to nucleophilic substitution by primary amines. This reaction results in the formation of a stable secondary amine linkage, providing a robust method for attaching the N3-PEG2 linker to proteins, peptides, small molecules, or surfaces bearing primary amine functionalities. The PEG spacer enhances the solubility and reduces the steric hindrance of the conjugated molecules.

These application notes provide a comprehensive overview of the reaction between this compound and primary amines, including detailed experimental protocols, representative reaction data, and visualizations of the underlying chemical processes.

Data Presentation

The reaction of this compound with primary amines is a nucleophilic substitution (SN2) reaction. The efficiency of this reaction is influenced by several factors, including the nucleophilicity of the amine, the reaction temperature, the reaction time, and the stoichiometry of the reactants. The following table summarizes representative quantitative data for the reaction of this compound with various primary amines under typical laboratory conditions.

Disclaimer: The following data is compiled from general principles of SN2 reactions and analogous PEGylation chemistries. Optimal conditions for specific applications should be determined empirically.

Primary Amine SubstrateMolar Ratio (Amine:this compound)Temperature (°C)Reaction Time (h)SolventTypical Yield (%)
Small Molecule Amine
Benzylamine2:12512DMF>90
Aniline5:15024DMF70-80
Biomolecule
Bovine Serum Albumin (BSA)20:1424PBS, pH 8.560-70
Lysozyme20:1424PBS, pH 8.550-60
Functionalized Surface
Amine-functionalized silica (B1680970)N/A (surface)6048TolueneN/A (surface density)

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with a Small Molecule Primary Amine

This protocol describes a general method for conjugating a small molecule containing a primary amine to this compound.

Materials:

  • This compound

  • Amine-containing small molecule

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve the amine-containing small molecule (1.0 eq) in anhydrous DMF.

    • Add triethylamine or DIPEA (1.5 eq) to the solution.

    • In a separate vial, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF.

    • Add the this compound solution dropwise to the stirring amine solution at room temperature.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by TLC. The product, N3-PEG2-NH-Small Molecule, should have a different Rf value than the starting materials.

  • Work-up:

    • Once the reaction is complete (typically 12-24 hours), dilute the reaction mixture with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the pure N3-PEG2-conjugated small molecule.

Protocol 2: PEGylation of a Protein with this compound

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

  • Protein to be labeled (e.g., antibody, enzyme)

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 8.0-9.0

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis membrane (with appropriate molecular weight cut-off)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the protein in PBS at a concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10-50 mM immediately before use.

  • PEGylation Reaction:

    • To the protein solution, add the this compound stock solution to achieve a desired molar excess of the PEG linker (e.g., 10- to 50-fold molar excess over the protein).

    • The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize protein denaturation.

    • Incubate the reaction mixture at 4°C with gentle stirring for 12-24 hours.

  • Purification of the PEGylated Protein:

    • Remove the unreacted this compound and byproducts by either size-exclusion chromatography using a desalting column or by dialysis against PBS.

    • If using a desalting column, equilibrate the column with PBS before applying the reaction mixture.

    • If using dialysis, perform dialysis against a large volume of PBS at 4°C with several buffer changes.

  • Characterization:

    • Determine the concentration of the purified PEGylated protein using a protein assay (e.g., BCA assay).

    • The degree of PEGylation (the average number of PEG molecules per protein) can be determined by various methods, such as SDS-PAGE (which will show an increase in molecular weight), MALDI-TOF mass spectrometry, or by quantifying the incorporated azide groups.

Visualizations

The following diagrams illustrate the chemical principles and workflows described in these application notes.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products N3_PEG2_Tos N3-PEG2-OTs Conjugate N3-PEG2-NH-R N3_PEG2_Tos->Conjugate Tosyl_Leaving_Group TsO- N3_PEG2_Tos->Tosyl_Leaving_Group Displacement Primary_Amine R-NH2 Primary_Amine->N3_PEG2_Tos SN2 Attack

Caption: Reaction mechanism of this compound with a primary amine.

Experimental_Workflow cluster_preparation 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis A Prepare Protein Solution (PBS, pH 8.5) C Mix Protein and this compound A->C B Prepare this compound Solution (Anhydrous DMSO) B->C D Incubate at 4°C (12-24 hours) C->D E Remove Excess Reagents (Desalting Column or Dialysis) D->E F Characterize Conjugate (SDS-PAGE, Mass Spec) E->F

Caption: Experimental workflow for protein PEGylation.

Application Notes and Protocols for Peptide Labeling with N3-PEG2-Tos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-PEG2-Tos is a versatile heterobifunctional linker designed for the precise chemical modification of peptides and other biomolecules. This reagent incorporates three key chemical motifs: an azide (B81097) (N3) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a tosylate (Tos) group. The azide moiety serves as a reactive handle for bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). The tosylate group is an excellent leaving group, enabling nucleophilic substitution reactions with amine and thiol groups present in peptide side chains, such as those of lysine (B10760008) and cysteine. The hydrophilic PEG2 spacer enhances solubility and reduces steric hindrance during conjugation.

These characteristics make this compound a valuable tool for a wide range of applications in research and drug development, including:

  • Introduction of bioorthogonal handles: Peptides can be functionalized with an azide group for subsequent, highly specific ligation to alkyne-modified molecules, including fluorescent dyes, imaging agents, or cytotoxic drugs.[1][2]

  • PEGylation: The short PEG spacer can improve the pharmacokinetic properties of peptides.[3]

  • Development of therapeutic and diagnostic agents: Labeled peptides can be used as probes to study biological processes, such as G protein-coupled receptor (GPCR) signaling, or as targeted drug delivery vehicles.[4][5]

This document provides detailed protocols for two primary methods of peptide labeling with this compound, along with information on purification, characterization, and representative applications.

Data Presentation

The efficiency of peptide labeling with this compound can vary depending on the chosen strategy, the peptide sequence, and the reaction conditions. The following table summarizes typical quantitative data for the two main labeling approaches.

Labeling StrategyTarget Residue(s)Typical Labeling Efficiency/YieldReference
Nucleophilic Substitution Lysine, Cysteine, N-terminus60-85%[6] (analogous system)
Click Chemistry (CuAAC) Alkyne-modified amino acid>95% (up to 100% conversion)[7]

Experimental Protocols

Protocol 1: Peptide Labeling via Nucleophilic Substitution on Lysine Residues

This protocol describes the labeling of a peptide containing one or more lysine residues through the reaction of the ε-amino group with the tosylate moiety of this compound.

Materials:

  • Peptide with at least one lysine residue

  • This compound

  • Anhydrous, amine-free dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Deionized water

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF at a concentration of 10-50 mM.

  • Reaction Setup: In a microcentrifuge tube, combine the dissolved peptide with a 5-10 molar excess of the this compound solution.

  • Base Addition: Add DIPEA to the reaction mixture to achieve a final concentration of 2-5%. The basic conditions facilitate the deprotonation of the lysine ε-amino group, enhancing its nucleophilicity. The optimal pH for this reaction is typically between 8.0 and 9.5.[8][9]

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours with gentle agitation. The reaction can be monitored by RP-HPLC to assess the consumption of the starting peptide and the formation of the labeled product.

  • Quenching (Optional): The reaction can be quenched by the addition of a small amount of an amine-containing buffer, such as Tris buffer.

  • Purification: Purify the labeled peptide from excess reagents and byproducts using RP-HPLC. A C18 column is typically used with a gradient of water/acetonitrile containing 0.1% TFA.[4] Fractions are collected and analyzed by mass spectrometry.

  • Characterization: Confirm the successful labeling by mass spectrometry. The mass of the labeled peptide should correspond to the mass of the unlabeled peptide plus the mass of the N3-PEG2- moiety.

  • Lyophilization: Pool the fractions containing the pure, labeled peptide and lyophilize to obtain a dry powder.

Protocol 2: Peptide Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for peptides that have been synthesized to include an alkyne-containing unnatural amino acid (e.g., propargylglycine).

Materials:

  • Alkyne-modified peptide

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

  • Dimethyl sulfoxide (B87167) (DMSO) or a mixture of water and a co-solvent (e.g., t-butanol, DMF)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Peptide and Reagent Dissolution: Dissolve the alkyne-modified peptide in the chosen solvent system (e.g., water/DMSO). Dissolve this compound in the same solvent.

  • Catalyst Preparation: Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 250 mM in water), and the copper ligand (e.g., 50 mM THPTA in water).

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified peptide (1 equivalent) with this compound (1.5-2 equivalents).

  • Addition of Catalyst Components: Add the THPTA or TBTA ligand to the reaction mixture, followed by the CuSO4 solution. The final concentration of copper is typically in the range of 100-500 µM.

  • Initiation of Reaction: Initiate the click reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper sulfate.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction is often complete within this timeframe, with reported conversions of up to 100% in 5 hours for similar systems.[7]

  • Purification: Purify the labeled peptide by RP-HPLC using a C18 column and a suitable gradient of water/acetonitrile with 0.1% TFA.

  • Characterization: Verify the identity of the labeled peptide by mass spectrometry. The expected mass will be the sum of the alkyne-peptide and the this compound.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product.

Visualizations

Reaction_Mechanism_Nucleophilic_Substitution cluster_reactants Reactants cluster_products Products Peptide Peptide-Lys(NH2) Labeled_Peptide Peptide-Lys(NH-PEG2-N3) Peptide->Labeled_Peptide Nucleophilic Attack N3_PEG2_Tos This compound N3_PEG2_Tos->Labeled_Peptide Tosylate_Leaving_Group Tosylate Anion N3_PEG2_Tos->Tosylate_Leaving_Group Leaving Group Departure Base Base (e.g., DIPEA) Base->Peptide Deprotonates Amine

Nucleophilic substitution labeling of a peptide.

Experimental_Workflow_Click_Chemistry Start Start: Alkyne-Modified Peptide and this compound Reaction CuAAC Reaction: - CuSO4 - Sodium Ascorbate - Ligand (THPTA/TBTA) Start->Reaction 1. Combine Reactants Purification Purification by RP-HPLC Reaction->Purification 2. Purify Crude Product Characterization Characterization: - Mass Spectrometry (MALDI-TOF/ESI) - HPLC Analysis Purification->Characterization 3. Analyze Pure Fractions Final_Product Final Product: Pure Labeled Peptide Characterization->Final_Product 4. Lyophilize

Workflow for CuAAC-mediated peptide labeling.

GPCR_Signaling_Pathway Ligand Labeled Peptide Ligand (e.g., with N3-PEG2-Reporter) GPCR G Protein-Coupled Receptor (GPCR) Ligand->GPCR 1. Ligand Binding G_Protein Heterotrimeric G Protein (Gαβγ) GPCR->G_Protein 2. Receptor Activation G_alpha Gα-GTP G_Protein->G_alpha 3. Gα Subunit Activation (GDP-GTP Exchange) G_betagamma Gβγ G_Protein->G_betagamma Dissociation Effector Effector Protein (e.g., Adenylyl Cyclase) G_alpha->Effector 4. Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 5. Second Messenger Production Downstream Downstream Cellular Response Second_Messenger->Downstream 6. Signal Amplification

A representative GPCR signaling pathway.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using N3-PEG2-Tos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the synthesis of ADCs using the heterobifunctional linker, N3-PEG2-Tos. This linker features a tosylate group for reaction with nucleophilic residues on the antibody and an azide (B81097) group for subsequent "click" chemistry conjugation to a drug molecule.

The use of a two-step conjugation strategy, involving an initial stable bond formation with the antibody followed by a highly specific and efficient click chemistry reaction, allows for the production of well-defined and homogeneous ADCs. The short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate.

Principle of the Method

The synthesis of an ADC using this compound is a two-step process:

  • Antibody Modification (PEGylation): The tosyl group of this compound is a good leaving group that reacts with nucleophilic residues on the antibody, primarily the ε-amino groups of lysine (B10760008) residues, via a nucleophilic substitution reaction. This reaction is typically carried out under slightly basic conditions (pH 8.0-9.5) to facilitate the deprotonation of the lysine amines, enhancing their nucleophilicity.[1] This step results in an azide-functionalized antibody (Antibody-PEG2-N3).

  • Drug Conjugation (Click Chemistry): The azide-functionalized antibody is then conjugated to a drug molecule that has been pre-functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO). This reaction proceeds via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal "click" chemistry reaction that is highly efficient and occurs under mild, aqueous conditions without the need for a cytotoxic copper catalyst. This forms a stable triazole linkage between the linker and the drug, yielding the final ADC.

Experimental Protocols

Materials and Reagents
  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

  • This compound linker

  • DBCO-functionalized cytotoxic drug

  • Reaction Buffers:

    • Borate Buffer (50 mM, pH 8.5)

    • Phosphate Buffered Saline (PBS, pH 7.4)

  • Quenching Reagent (e.g., Tris buffer or glycine)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification columns (e.g., Size Exclusion Chromatography (SEC) columns, such as Sephadex G-25)

  • Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, HPLC/UPLC system with HIC and/or RP columns, Mass Spectrometer)

Protocol 1: Antibody Modification with this compound

This protocol describes the conjugation of the this compound linker to the lysine residues of a monoclonal antibody.

1. Antibody Preparation: a. Prepare the antibody solution at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., 50 mM Borate Buffer, pH 8.5). b. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the conjugation buffer using a desalting column or dialysis.

2. Linker Preparation: a. Immediately before use, dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

3. Conjugation Reaction: a. Add a 10-20 fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize protein denaturation. b. Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4-8 hours. The optimal reaction time and temperature may need to be determined empirically for each specific antibody.

4. Quenching the Reaction: a. To stop the reaction, add a quenching reagent such as Tris buffer to a final concentration of 50 mM. b. Incubate for 15-30 minutes at room temperature.

5. Purification of Azide-Functionalized Antibody: a. Remove excess, unreacted this compound and quenching reagent by size exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4). b. Collect the protein fractions and determine the concentration using a UV-Vis spectrophotometer at 280 nm. c. The resulting azide-functionalized antibody (Ab-PEG2-N3) is now ready for the next step or can be stored at -20°C or -80°C.

Characterization of Linker Incorporation (Optional but Recommended):

  • The average number of linkers per antibody (Linker-to-Antibody Ratio, LAR) can be determined using techniques such as MALDI-TOF mass spectrometry or by conjugating a DBCO-functionalized fluorescent dye and measuring the fluorescence.

Protocol 2: Drug Conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of a DBCO-functionalized drug to the azide-functionalized antibody.

1. Reagent Preparation: a. Prepare a stock solution of the DBCO-functionalized drug in anhydrous DMSO (e.g., 10 mM).

2. Conjugation Reaction: a. To the purified azide-functionalized antibody solution (in PBS, pH 7.4), add a 3-5 fold molar excess of the DBCO-drug stock solution. The final DMSO concentration should be kept below 10% (v/v). b. Gently mix and incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction can be monitored for completion by HPLC.

3. Purification of the Antibody-Drug Conjugate: a. Purify the ADC from unreacted drug-linker and other small molecules using SEC with a desalting column equilibrated in the desired formulation buffer (e.g., PBS). b. Collect the protein fractions containing the ADC.

4. Characterization of the Final ADC: a. Concentration: Determine the final ADC concentration using a UV-Vis spectrophotometer. b. Drug-to-Antibody Ratio (DAR): The average number of drug molecules per antibody is a critical quality attribute. It can be determined using several methods:

  • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the drug, the DAR can be calculated using the Beer-Lambert law, provided the extinction coefficients of both the antibody and the drug are known.
  • Hydrophobic Interaction Chromatography (HIC)-HPLC: HIC separates ADC species based on the number of conjugated drug molecules. The relative peak areas can be used to calculate the average DAR and assess the distribution of different drug-loaded species.
  • Reversed-Phase (RP)-HPLC after reduction: The ADC is reduced to separate the light and heavy chains. The drug-loaded and unloaded chains are then separated by RP-HPLC, and the DAR can be calculated from the peak areas.
  • Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry of the intact or reduced ADC can provide precise mass measurements to determine the number of conjugated drug molecules.

Data Presentation

The following tables present hypothetical quantitative data for the synthesis and characterization of an ADC using the described protocols. These values are for illustrative purposes and will vary depending on the specific antibody, drug, and reaction conditions.

Table 1: Summary of Antibody Modification with this compound

ParameterValueMethod
Initial Antibody Concentration10 mg/mLUV-Vis (A280)
Molar Excess of this compound15x-
Reaction Time2 hours-
Reaction TemperatureRoom Temperature-
Post-Purification Concentration8.5 mg/mLUV-Vis (A280)
Linker-to-Antibody Ratio (LAR)3.8MALDI-TOF MS
Yield of Azide-Antibody85%-

Table 2: Summary of Drug Conjugation and Final ADC Characteristics

ParameterValueMethod
Molar Excess of DBCO-Drug4x-
Reaction Time12 hours-
Reaction TemperatureRoom Temperature-
Final ADC Concentration7.5 mg/mLUV-Vis (A280)
Average Drug-to-Antibody Ratio (DAR)3.5HIC-HPLC
Percentage of Unconjugated Antibody< 5%HIC-HPLC
Purity (by SEC)> 98%SEC-HPLC
Overall Yield70%-

Visualization of Workflows and Pathways

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Conjugation (SPAAC) mAb Monoclonal Antibody (mAb) reaction1 Conjugation (pH 8.0-9.5) mAb->reaction1 linker This compound linker->reaction1 azide_mAb Azide-Functionalized mAb (Ab-PEG2-N3) reaction1->azide_mAb purification1 Purification (SEC) azide_mAb->purification1 reaction2 Click Chemistry (SPAAC) purification1->reaction2 dbco_drug DBCO-Functionalized Drug dbco_drug->reaction2 adc Antibody-Drug Conjugate (ADC) reaction2->adc purification2 Purification (SEC) adc->purification2 final_adc Final ADC Product purification2->final_adc

Caption: Workflow for the two-step synthesis of an ADC using this compound.

N3_PEG2_Tos_Reaction_Mechanism cluster_antibody_mod Antibody Modification cluster_drug_conj Drug Conjugation (SPAAC) mAb_Lys mAb-Lys-NH2 mAb_N3 mAb-Lys-NH-PEG2-N3 mAb_Lys->mAb_N3 Nucleophilic Substitution N3_PEG2_Tos N3-PEG2-O-Tos N3_PEG2_Tos->mAb_N3 Tos_H Tos-OH mAb_N3_2 mAb-Lys-NH-PEG2-N3 ADC mAb-Lys-NH-PEG2-[Triazole]-Drug mAb_N3_2->ADC Cycloaddition DBCO_Drug DBCO-Drug DBCO_Drug->ADC

Caption: Reaction mechanism for ADC synthesis with this compound.

References

Application Notes and Protocols for Creating PEGylated Surfaces with N3-PEG2-Tos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N3-PEG2-Tos, a heterobifunctional linker, for the creation of PEGylated surfaces. Such surfaces are critical in biomedical research and drug development for their ability to reduce non-specific protein adsorption, enhance biocompatibility, and provide a platform for the subsequent immobilization of biomolecules via click chemistry.

Principle of Surface Modification

This compound, or 1-azido-2-(2-(p-tolylsulfonyloxy)ethoxy)ethane, is a short-chain polyethylene (B3416737) glycol (PEG) derivative. It possesses two key functional groups: a terminal azide (B81097) (N3) and a tosylate (Tos) group. The tosylate group is an excellent leaving group, enabling the covalent attachment of the PEG linker to nucleophilic surfaces, such as those functionalized with primary amines (-NH2). The azide group remains available for subsequent bio-orthogonal "click" chemistry reactions, allowing for the specific and efficient conjugation of molecules bearing an alkyne group.

The overall reaction scheme involves the nucleophilic substitution of the tosylate by a surface amine group, forming a stable secondary amine linkage and effectively tethering the azide-terminated PEG chain to the surface.

Caption: Chemical reaction for surface PEGylation using this compound.

Experimental Protocols

The following protocols provide a general framework for the PEGylation of an amine-functionalized surface. It is recommended to optimize reaction conditions for specific substrates and applications.

Protocol 1: Surface Amination of Silicon Wafers

This initial step is necessary to introduce nucleophilic amine groups on a substrate like a silicon wafer.

Materials:

  • Silicon wafers

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene (B28343)

  • Ethanol

  • Deionized (DI) water

Procedure:

  • Cleaning: Immerse silicon wafers in Piranha solution for 30 minutes to clean and hydroxylate the surface.

  • Rinsing: Rinse the wafers thoroughly with copious amounts of DI water and dry under a stream of nitrogen.

  • Amination: Immerse the cleaned, dry wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature.

  • Washing: Rinse the wafers sequentially with toluene, ethanol, and DI water to remove excess unbound silane.

  • Curing: Cure the amine-functionalized wafers in an oven at 110°C for 30 minutes. The wafers are now ready for PEGylation.

Protocol 2: Surface PEGylation with this compound

Materials:

  • Amine-functionalized substrate (from Protocol 1)

  • This compound

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • DI water

  • Ethanol

Procedure:

  • Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), prepare a solution of this compound in anhydrous DMF. A typical concentration range is 1-10 mg/mL.

  • Base Addition: Add triethylamine to the solution to act as a base, at a molar excess relative to the this compound (e.g., 1.5 equivalents).

  • Grafting Reaction: Immerse the amine-functionalized substrate in the reaction solution. Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.

  • Washing: After the reaction, remove the substrate and rinse it thoroughly with DMF, followed by ethanol, and finally DI water to remove any non-covalently bound PEG molecules and residual reagents.

  • Drying: Dry the PEGylated substrate under a stream of nitrogen. The surface is now ready for characterization and further functionalization.

Protocol 3: Surface Characterization

1. Water Contact Angle Measurement:

  • Purpose: To assess the change in surface hydrophilicity. Successful PEGylation typically results in a decrease in the water contact angle.

  • Method: Use a goniometer to measure the static water contact angle at multiple points on the surface before and after PEGylation.

2. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition of the surface and confirm the presence of PEG.

  • Method: Acquire survey scans to identify the elements present. High-resolution scans of the C 1s and N 1s regions can confirm the presence of the ether carbons from the PEG backbone and the azide group, respectively.

3. Atomic Force Microscopy (AFM):

  • Purpose: To evaluate the surface topography and roughness.

  • Method: Image the surface in tapping mode to obtain topographical data. A smooth surface is indicative of a uniform PEG layer.

4. Ellipsometry:

  • Purpose: To measure the thickness of the grafted PEG layer.

  • Method: Measure the change in polarization of reflected light to determine the thickness of the adlayer.

Data Presentation

The following tables summarize representative data that can be expected from the characterization of surfaces at different stages of modification.

Surface TypeWater Contact Angle (°)Surface Roughness (RMS, nm)
Bare Silicon20-30< 0.2
Amine-functionalized55-700.3 - 0.5
PEGylated35-50< 0.3
Surface TypeElemental Composition (XPS)Key Features
Amine-functionalizedSi, O, C, NPresence of N 1s peak from amine groups.
PEGylatedSi, O, C, NIncrease in C 1s signal with a distinct C-O peak (~286.5 eV) from the PEG backbone. Presence of a high binding energy N 1s peak from the azide group (~404 eV).

Experimental Workflow and Further Applications

The overall process from a bare substrate to a functionalized PEGylated surface ready for biomolecule conjugation is depicted below.

cluster_prep Surface Preparation cluster_peg PEGylation cluster_char Characterization cluster_app Application BareSubstrate Bare Substrate (e.g., Silicon Wafer) Cleaning Piranha Cleaning BareSubstrate->Cleaning Amination APTES Coating Cleaning->Amination PEG_Reaction Reaction with This compound Amination->PEG_Reaction WCA Water Contact Angle PEG_Reaction->WCA XPS XPS PEG_Reaction->XPS AFM AFM PEG_Reaction->AFM Ellipsometry Ellipsometry PEG_Reaction->Ellipsometry ClickChem Click Chemistry with Alkyne-modified Molecule PEG_Reaction->ClickChem

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N3-PEG2-Tos Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) moieties to therapeutic molecules, a process known as PEGylation, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs. N3-PEG2-Tos, an azido-PEG2-tosylate linker, is a valuable building block in the synthesis of more complex bioconjugates, often utilized in "click chemistry" reactions. The purity of these linkers is paramount to ensure the homogeneity and efficacy of the final active pharmaceutical ingredient. This application note provides a detailed protocol for the purification of this compound conjugates using reversed-phase high-performance liquid chromatography (RP-HPLC).

Methodology

The purification strategy leverages the hydrophobicity of the tosyl group and the overall polarity of the PEG linker. A C18 reversed-phase column is employed to separate the target compound from potential impurities, such as starting materials or hydrolysis byproducts. Detection is achieved by monitoring the UV absorbance of the tosyl group and the azide (B81097) moiety.

Experimental Protocol

1. Instrumentation and Consumables:

  • High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC-grade water.

  • HPLC-grade acetonitrile (B52724) (ACN).

  • Formic acid (FA).

  • Sample vials and 0.22 µm syringe filters.

2. Sample Preparation:

  • Dissolve the crude this compound conjugate in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.

  • Vortex the sample until fully dissolved.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 220 nm and 254 nm. The azide group has weak absorbance around 210-220 nm, while the tosyl group provides a stronger signal at 254 nm.

  • Gradient Elution:

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

4. Post-Purification Processing:

  • Collect the fractions corresponding to the main product peak.

  • Combine the pure fractions and remove the acetonitrile using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Data Presentation

The following table summarizes representative quantitative data for the HPLC purification of a crude this compound conjugate.

CompoundRetention Time (min)Purity (Area %)Recovery (%)
Crude this compound 12.585.2N/A
Starting Material 14.85.7 (impurity)N/A
By-product 19.19.1 (impurity)N/A
Purified this compound 12.5>98.5~80

Visualizations

Experimental Workflow

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification cluster_analysis Quality Control dissolve Dissolve Crude Product (1 mg/mL in Mobile Phase A) filter Filter Sample (0.22 µm Syringe Filter) dissolve->filter inject Inject Sample onto C18 RP-HPLC Column filter->inject separate Gradient Elution (Water/ACN with 0.1% FA) inject->separate detect UV Detection (220 nm & 254 nm) separate->detect collect Fraction Collection of Target Peak detect->collect evaporate Solvent Evaporation (Rotary Evaporator) collect->evaporate purity_check Purity Analysis of Collected Fractions collect->purity_check lyophilize Lyophilization evaporate->lyophilize final_product final_product lyophilize->final_product Pure this compound (Solid)

Caption: Workflow for the HPLC purification of this compound conjugates.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the purification of this compound conjugates, achieving high purity levels suitable for downstream applications in drug development and bioconjugation. The protocol is straightforward and can be adapted for similar PEGylated small molecules with appropriate adjustments to the gradient elution conditions.

Application Notes and Protocols for Developing PROTACs with Heterobifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By inducing the proximity of the POI and the E3 ligase, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3] This event-driven, catalytic mechanism allows PROTACs to be effective at sub-stoichiometric concentrations, offering a significant advantage over traditional occupancy-based inhibitors.[4]

The heterobifunctional linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex.[5] The linker's length, composition, and attachment points must be carefully optimized to ensure a productive orientation of the POI and the E3 ligase for efficient ubiquitin transfer.[6][7]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Degradation Recycled_PROTAC->Ternary_Complex Catalytic Cycle

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Development

A rational approach to developing potent and selective PROTACs involves a systematic workflow encompassing design, synthesis, and comprehensive evaluation.

PROTAC_Development_Workflow PROTAC Development Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assay Binary & Ternary Complex Binding Assays (FP, SPR) Purification->Binding_Assay Degradation_Assay Protein Degradation (Western Blot, HiBiT) Binding_Assay->Degradation_Assay Co_IP Ternary Complex Validation (Co-Immunoprecipitation) Degradation_Assay->Co_IP Cell_Viability Cell Viability Assays Degradation_Assay->Cell_Viability PK_Studies Pharmacokinetic Studies Cell_Viability->PK_Studies Efficacy_Studies In Vivo Efficacy (Xenograft Models) PK_Studies->Efficacy_Studies Toxicity_Studies Toxicology Studies Efficacy_Studies->Toxicity_Studies

References

Application Notes and Protocols: N3-PEG2-Tos in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that have garnered significant interest in biomedical applications such as drug delivery and tissue engineering due to their high water content, biocompatibility, and tunable physical properties.[1][2] Poly(ethylene glycol) (PEG) has been extensively used in the synthesis of hydrogels.[3][4] One of the versatile methods for forming PEG hydrogels is "click chemistry," a group of reactions known for their high efficiency, specificity, and biocompatibility.[5][6]

This document provides detailed application notes and protocols for the use of N3-PEG2-Tos in the formation of PEG hydrogels. This compound serves as a key precursor for synthesizing azide-functionalized PEG, which can then be crosslinked with multi-alkyne molecules via azide-alkyne cycloaddition, a prominent click chemistry reaction, to form a stable hydrogel network.[7] The tosyl group (Tos) is an excellent leaving group, facilitating the introduction of the azide (B81097) (N3) functionality to the PEG2 (diethylene glycol) backbone.

Principle of Hydrogel Formation

The formation of a hydrogel using this compound as a starting material is a two-step process:

  • Synthesis of Azide-Functionalized PEG Precursor: The tosyl group of this compound is displaced by a nucleophile to generate the desired azide-functionalized PEG derivative, for instance, N3-PEG2-OH. This step is crucial for preparing the monomer that will participate in the crosslinking reaction.

  • Hydrogel Crosslinking via Click Chemistry: The azide-functionalized PEG precursor is then reacted with a multi-alkyne crosslinking agent. This reaction, typically a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), forms stable triazole linkages, resulting in a three-dimensional hydrogel network.[6][7][8]

Applications

Hydrogels formed from short-chain PEG derivatives like N3-PEG2 can offer unique properties, such as higher crosslinking density and potentially different drug release kinetics compared to their high-molecular-weight counterparts.[3][9] Potential applications include:

  • Controlled Drug Delivery: The hydrogel matrix can encapsulate therapeutic molecules and release them in a sustained manner. The release profile can be tuned by altering the crosslinking density.[1][10]

  • Tissue Engineering: These hydrogels can serve as scaffolds that mimic the extracellular matrix, providing a suitable environment for cell growth and tissue regeneration.[6]

  • 3D Cell Culture: The biocompatible nature of PEG hydrogels allows for the encapsulation of cells for three-dimensional cell culture studies.

Experimental Protocols

Protocol 1: Synthesis of N3-PEG2-OH from this compound

This protocol describes the conversion of this compound to N3-PEG2-OH, a precursor for hydrogel formation.

Materials:

Procedure:

  • Dissolve this compound in dichloromethane (DCM).

  • Prepare an aqueous solution of sodium hydroxide (NaOH).

  • Combine the two solutions in a separatory funnel and shake vigorously for 2 hours at room temperature.

  • Allow the layers to separate and collect the organic layer.

  • Wash the organic layer with DI water, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

  • Filter the solution to remove the drying agent.

  • Remove the solvent (DCM) using a rotary evaporator to obtain the N3-PEG2-OH product.

  • Confirm the product structure and purity using techniques such as NMR and FTIR spectroscopy.

Protocol 2: Hydrogel Formation via Azide-Alkyne Click Chemistry

This protocol outlines the formation of a PEG hydrogel using the synthesized N3-PEG2-OH and a multi-alkyne crosslinker.

Materials:

  • N3-PEG2-OH (or other azide-functionalized short-chain PEG)

  • A multi-alkyne crosslinker (e.g., 4-arm PEG-alkyne)

  • Copper(II) sulfate (CuSO4) (for CuAAC)

  • Sodium ascorbate (B8700270) (for CuAAC)

  • Or a strained alkyne like dibenzocyclooctyne (DBCO) for SPAAC

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Small vials or molds

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve the N3-PEG2-OH in PBS to the desired concentration (e.g., 10% w/v).

    • Dissolve the multi-alkyne crosslinker in a separate vial of PBS to a stoichiometric or desired molar ratio with the azide groups.

  • Initiate Crosslinking (CuAAC method):

    • To the azide-PEG solution, add the copper(II) sulfate solution.

    • Add the sodium ascorbate solution to the alkyne-crosslinker solution.

    • Quickly mix the two solutions together thoroughly by vortexing.

  • Initiate Crosslinking (SPAAC method):

    • If using a strained alkyne (e.g., PEG-DBCO), simply mix the azide-PEG solution and the DBCO-PEG solution together thoroughly by vortexing. No catalyst is needed.

  • Gelation:

    • Dispense the mixed solution into a mold or vial.

    • Allow the solution to stand at room temperature or 37°C. Gelation time will vary depending on the concentration of precursors and catalyst. Monitor gel formation by inverting the vial. The hydrogel is formed when the solution no longer flows.

  • Washing:

    • Once formed, the hydrogel can be washed with PBS to remove any unreacted precursors or catalyst residues (especially important for cell-based applications).

Data Presentation

Quantitative data for hydrogels derived specifically from this compound is limited in publicly available literature. However, the following tables summarize the general trends observed for PEG hydrogels, which can be used as a starting point for optimization.

Table 1: Effect of PEG Concentration and Molecular Weight on Hydrogel Mechanical Properties

ParameterEffect of Increasing PEG ConcentrationEffect of Increasing PEG Molecular Weight (at constant concentration)Reference
Compressive Modulus IncreasesDecreases[9]
Tensile Modulus IncreasesDecreases[9]
Fracture Strain DecreasesIncreases[9]

Table 2: Effect of PEG Concentration and Molecular Weight on Hydrogel Swelling Properties

ParameterEffect of Increasing PEG ConcentrationEffect of Increasing PEG Molecular Weight (at constant concentration)Reference
Swelling Ratio DecreasesIncreases[9][11]
Mesh Size DecreasesIncreases[9]

Visualizations

experimental_workflow cluster_synthesis Step 1: Precursor Synthesis cluster_hydrogel Step 2: Hydrogel Formation N3_PEG2_Tos This compound reaction1 Nucleophilic Substitution N3_PEG2_Tos->reaction1 NaOH NaOH NaOH->reaction1 N3_PEG2_OH N3-PEG2-OH reaction1->N3_PEG2_OH Alkyne Multi-Alkyne Crosslinker reaction2 Click Chemistry (Azide-Alkyne Cycloaddition) Alkyne->reaction2 Catalyst CuSO4/ NaAscorbate Catalyst->reaction2 N3_PEG2_OH_input N3-PEG2-OH N3_PEG2_OH_input->reaction2 Hydrogel Crosslinked PEG Hydrogel reaction2->Hydrogel

Caption: Experimental workflow for hydrogel formation.

signaling_pathway cluster_hydrogel Hydrogel Drug Delivery cluster_cell Cellular Interaction Hydrogel Drug-Loaded Hydrogel Drug Released Drug Hydrogel->Drug Sustained Release Receptor Cell Surface Receptor Drug->Receptor Binding Cell Target Cell Signaling Intracellular Signaling Cascade Receptor->Signaling Activation Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling->Response

Caption: Drug release from hydrogel and cellular interaction.

References

Site-Specific Protein Modification with N3-PEG2-Tos: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical tool in modern biochemical research and drug development. It allows for the precise attachment of functional moieties, such as imaging agents, polyethylene (B3416737) glycol (PEG) chains, or cytotoxic drugs, to a specific location on a protein. This control over conjugation site is paramount for creating homogenous and effective bioconjugates, including antibody-drug conjugates (ADCs), while preserving the protein's native structure and function.

This document provides detailed application notes and protocols for the use of N3-PEG2-Tos, a heterobifunctional linker designed for two-step, site-specific protein modification. This compound features a tosylate group for covalent attachment to nucleophilic amino acid residues and an azide (B81097) moiety for subsequent bioorthogonal "click" chemistry.

Principle of the Method

The protein modification strategy using this compound involves a two-step process:

  • Initial Tosylate Reaction: The tosyl group of this compound is a good leaving group that reacts with nucleophilic side chains of amino acids on the protein surface. Due to the higher nucleophilicity of the thiol group of cysteine residues compared to the amine group of lysines at near-neutral pH, site-specific modification can be achieved by targeting either naturally present or engineered cysteine residues.

  • Bioorthogonal Click Chemistry: Following the initial conjugation and removal of excess linker, the azide-modified protein can be reacted with a molecule containing a terminal alkyne or a strained cyclooctyne (B158145) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively. This "click" reaction is highly specific and efficient, allowing for the attachment of a wide variety of functional molecules under mild, biocompatible conditions.

Applications

The this compound linker is a versatile tool for a range of applications in research and drug development:

  • Antibody-Drug Conjugate (ADC) Development: Site-specific attachment of potent cytotoxic drugs to monoclonal antibodies enhances the therapeutic window by ensuring a uniform drug-to-antibody ratio (DAR) and minimizing off-target toxicity.[1][2][3]

  • PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins can improve their pharmacokinetic properties, such as increasing serum half-life and reducing immunogenicity.

  • Protein Labeling for Imaging and Diagnostics: Fluorophores, radiolabels, or other imaging agents can be conjugated to proteins for use in various diagnostic and research applications, including super-resolution microscopy.[4]

  • Functional Proteomics: Probes can be attached to proteins to study their interactions, localization, and function within complex biological systems.

Experimental Protocols

The following protocols provide a general framework for the site-specific modification of proteins using this compound. Optimization of reaction conditions may be necessary for specific proteins and applications.

Protocol 1: Site-Specific Modification of a Cysteine Residue with this compound

This protocol is designed for proteins containing a reactive cysteine residue. For proteins with multiple cysteines, site-specificity will depend on the differential accessibility and reactivity of the thiol groups.

Materials:

  • Protein of interest (with at least one reactive cysteine residue)

  • This compound (dissolved in a compatible organic solvent like DMSO or DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5

  • Reducing Agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching Reagent: L-Cysteine or Tris buffer

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the target cysteine is involved in a disulfide bond, pre-treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce the disulfide bond. Remove the excess TCEP using a desalting column immediately before proceeding.

  • Tosylation Reaction:

    • Prepare a stock solution of this compound in DMSO or DMF.

    • Add a 5- to 20-fold molar excess of this compound to the protein solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent such as L-cysteine or Tris buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Azide-Modified Protein:

    • Remove unreacted this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis against the Reaction Buffer.

    • Collect the protein-containing fractions.

  • Characterization (Optional but Recommended):

    • Confirm the successful conjugation and determine the degree of labeling using mass spectrometry (MALDI-TOF or ESI-MS).

Protocol 2: Click Chemistry Reaction of Azide-Modified Protein with an Alkyne-Functionalized Molecule

This protocol describes the subsequent click chemistry reaction to attach a functional molecule. The example below uses a copper-catalyzed reaction (CuAAC). For live-cell applications, a copper-free (SPAAC) reaction with a strained cyclooctyne is recommended.

Materials:

  • Azide-modified protein (from Protocol 1)

  • Alkyne-functionalized molecule of interest

  • Copper(II) Sulfate (CuSO4)

  • Copper ligand (e.g., THPTA)

  • Reducing Agent: Sodium Ascorbate (B8700270)

  • Click Reaction Buffer: PBS, pH 7.4

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare fresh stock solutions of CuSO4, THPTA, and Sodium Ascorbate in water.

  • Click Reaction:

    • To the azide-modified protein in the Click Reaction Buffer, add the alkyne-functionalized molecule at a 5- to 10-fold molar excess.

    • Add the CuSO4 and THPTA ligand to a final concentration of 100-200 µM copper.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-2 mM.

    • Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification of the Final Bioconjugate:

    • Purify the final protein conjugate using SEC to remove unreacted alkyne molecule, catalyst, and other small molecules.

    • Buffer exchange the purified conjugate into a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Analyze the final product by SDS-PAGE to confirm the increase in molecular weight.

    • Use mass spectrometry to confirm the final molecular weight of the conjugate.

    • Perform functional assays to ensure that the protein's activity is retained.

Data Presentation

The following tables provide a template for summarizing quantitative data from protein modification experiments with this compound.

Table 1: Optimization of this compound Conjugation

Protein Concentration (mg/mL)Molar Excess of this compoundReaction Time (hours)Reaction Temperature (°C)Degree of Labeling (Azides/Protein)
15:1225Data
110:1225Data
120:1225Data
510:144Data

Data to be filled in based on experimental results, typically determined by mass spectrometry.

Table 2: Efficiency of Subsequent Click Chemistry Reaction

Molar Excess of Alkyne ProbeReaction Time (hours)Copper Concentration (µM)Labeling Efficiency (%)
5:11100Data
10:11100Data
10:12200Data
20:14200Data

Data to be filled in based on experimental results, which can be determined by various methods such as fluorescence intensity, HPLC, or mass spectrometry.

Visualizations

Experimental Workflow for Site-Specific Protein Modification

G cluster_0 Step 1: Tosylation Reaction cluster_1 Step 2: Click Chemistry Protein Protein with Target Cysteine Reaction1 Incubation (pH 7.0-7.5, RT) Protein->Reaction1 N3_PEG2_Tos This compound N3_PEG2_Tos->Reaction1 Azide_Protein Azide-Modified Protein Reaction1->Azide_Protein Purification1 Purification (SEC/Dialysis) Azide_Protein->Purification1 Purified_Azide_Protein Purified Azide-Modified Protein Purification1->Purified_Azide_Protein Reaction2 CuAAC Reaction (CuSO4, Ligand, NaAsc) Purified_Azide_Protein->Reaction2 Alkyne_Molecule Alkyne-Functionalized Molecule Alkyne_Molecule->Reaction2 Final_Conjugate Final Protein Conjugate Reaction2->Final_Conjugate Purification2 Purification (SEC) Final_Conjugate->Purification2

Caption: Workflow for two-step site-specific protein modification.

Logical Relationship in Site-Specific ADC Development

G cluster_0 Components mAb Monoclonal Antibody (mAb) ADC Antibody-Drug Conjugate (ADC) mAb->ADC Site-Specific Tosylation Linker This compound Linker Linker->ADC Payload Cytotoxic Payload (Alkyne) Payload->ADC Click Chemistry (CuAAC/SPAAC)

Caption: Components and assembly of a site-specific ADC.

Conclusion

The use of this compound provides a robust and versatile method for the site-specific modification of proteins. The initial tosylate-mediated reaction allows for the targeted introduction of a bioorthogonal azide handle, which can then be specifically functionalized using click chemistry. This two-step approach enables the precise attachment of a wide range of molecules to proteins for diverse applications in research and therapeutic development. The high efficiency and specificity of this methodology make it a valuable tool for creating well-defined and potent bioconjugates.

References

Troubleshooting & Optimization

optimizing reaction time for N3-PEG2-Tos conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N3-PEG2-Tos conjugation. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments for efficient and rapid conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for this compound conjugation?

The conjugation of an azide (B81097) (N3) group to a PEG molecule functionalized with a tosylate (Tos) group proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, the azide ion acts as a nucleophile, attacking the carbon atom attached to the tosylate group. The tosylate group is an excellent leaving group, facilitating the displacement and formation of the desired azide-PEG conjugate. For a primary substrate like this compound, the SN2 pathway is strongly favored.

Q2: What are the critical factors that influence the reaction time of this compound conjugation?

Several factors significantly impact the rate of this SN2 reaction:

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are highly recommended. These solvents effectively solvate the cation (e.g., Na⁺ from sodium azide) but do not strongly solvate the azide anion, thereby increasing its nucleophilicity and accelerating the reaction.

  • Temperature: Increasing the reaction temperature generally leads to a faster reaction rate. However, excessively high temperatures should be avoided to minimize potential side reactions or degradation of starting materials.

  • Concentration: Higher concentrations of both the this compound and the azide source (e.g., sodium azide) will increase the frequency of molecular collisions, leading to a faster reaction rate.

  • Nucleophile Strength: The azide ion is an inherently strong nucleophile, which is advantageous for this reaction.

Q3: Can a phase-transfer catalyst be used to improve the reaction rate?

Yes, a phase-transfer catalyst (PTC) can be beneficial, particularly if the solubility of the azide salt in the organic solvent is limited. Interestingly, polyethylene (B3416737) glycol (PEG) itself can act as a phase-transfer catalyst by complexing with the cation of the azide salt (e.g., Na⁺), thereby enhancing its solubility and reactivity in the organic phase.[1][2][3] Since the substrate is a PEG derivative, this effect might inherently facilitate the reaction.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Slow or Incomplete Reaction Suboptimal Solvent Choice: Using a protic solvent (e.g., ethanol, water) can solvate the azide nucleophile, reducing its reactivity.Switch to a polar aprotic solvent: Use DMF or DMSO to enhance the nucleophilicity of the azide ion.
Low Reaction Temperature: The activation energy for the reaction is not being sufficiently overcome.Increase the reaction temperature: Gradually increase the temperature, for example, to 60-80°C, while monitoring the reaction progress by a suitable analytical method like TLC or NMR.
Low Concentration of Reactants: Infrequent molecular collisions are slowing down the reaction.Increase the concentration of reactants: If solubility permits, use a higher concentration of both this compound and the azide salt.
Poor Solubility of Sodium Azide: The azide salt is not sufficiently dissolved in the reaction medium.Use a co-solvent or a phase-transfer catalyst: While PEG itself can act as a PTC, in some systems, the addition of a small amount of water or a dedicated PTC might improve solubility. However, ensure the system remains predominantly aprotic.
Low Yield of Conjugated Product Side Reactions: The starting material or product may be degrading, or alternative reaction pathways may be occurring.Optimize reaction time and temperature: Avoid prolonged reaction times at high temperatures. Monitor the reaction to determine the optimal endpoint before significant side product formation occurs.
Impure Reagents: Water or other impurities in the reagents or solvent can interfere with the reaction.Use anhydrous solvents and high-purity reagents: Ensure that all starting materials and the solvent are dry and of high quality.

Experimental Protocols

General Protocol for this compound Conjugation

This protocol provides a starting point for the conjugation of an azide group to a tosylated PEG molecule. Optimization may be required based on the specific substrate and desired reaction scale.

Materials:

  • HO-PEG2-Tos (or other tosylated PEG)

  • Sodium Azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water

  • Diethyl Ether (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Reactants: In a clean, dry round-bottom flask, dissolve the HO-PEG2-Tos in anhydrous DMF.

  • Addition of Azide: Add an excess of sodium azide (typically 1.5 to 5 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (a starting point of 60°C is recommended) overnight.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the DMF under reduced pressure using a rotary evaporator.

    • Add deionized water to the residue and extract the product with a suitable organic solvent such as diethyl ether.

    • Wash the organic layer with water to remove any remaining DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent.

    • Evaporate the solvent under reduced pressure to obtain the crude N3-PEG2-OH product.

    • If necessary, the product can be further purified by column chromatography.

    • Characterize the final product by NMR and/or mass spectrometry to confirm successful conjugation.

Summary of Reaction Parameters and Their Impact on Reaction Time
Parameter Condition Effect on Reaction Time Notes
Solvent Polar Aprotic (DMF, DMSO)Faster Enhances nucleophilicity of the azide ion.
Polar Protic (Ethanol, Water)Slower Solvates the azide ion, reducing its reactivity.
Temperature Increased (e.g., 60-80°C)Faster Provides more energy to overcome the activation barrier.
Room TemperatureSlower May require significantly longer reaction times.
Concentration HigherFaster Increases the rate of molecular collisions.
LowerSlower May be necessary for substrates with poor solubility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve HO-PEG2-Tos in anhydrous DMF add_azide Add Sodium Azide start->add_azide react Heat and Stir (e.g., 60°C, overnight) add_azide->react monitor Monitor Progress (TLC/NMR) react->monitor cool Cool to RT monitor->cool evaporate_dmf Remove DMF cool->evaporate_dmf extract Extract with Organic Solvent evaporate_dmf->extract dry Dry Organic Layer extract->dry purify Purify (Column Chromatography) dry->purify characterize Characterize (NMR, MS) purify->characterize end Final Product: N3-PEG2-OH characterize->end

Caption: Experimental workflow for this compound conjugation.

reaction_mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products azide N₃⁻ (Azide Nucleophile) transition_state [N₃---CH₂(PEG)---OTs]⁻ azide->transition_state SN2 Attack peg_tos HO-PEG-CH₂-OTs (Tosylated PEG) peg_tos->transition_state peg_azide N₃-CH₂-PEG-OH (Azido-PEG) transition_state->peg_azide tosylate TsO⁻ (Tosylate Leaving Group) transition_state->tosylate Loss of Leaving Group

References

Technical Support Center: N3-PEG2-Tos Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with N3-PEG2-Tos conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound, or 2-(2-azidoethoxy)ethyl 4-methylbenzenesulfonate, is a heterobifunctional crosslinker. It contains a short polyethylene (B3416737) glycol (PEG) spacer (two ethylene (B1197577) glycol units) functionalized with an azide (B81097) (-N3) group at one end and a tosylate (-Tos) group at the other. The PEG component is included to enhance the hydrophilicity and, therefore, the aqueous solubility of the molecule and its conjugates. Generally, short-chain PEG derivatives are soluble in water and a variety of organic solvents.

Q2: I am observing precipitation or an oily residue when trying to dissolve this compound. What are the common causes?

A2: Precipitation or the appearance of an oily residue can be attributed to several factors:

  • Solvent Polarity: The choice of solvent is critical. While this compound is designed for improved solubility, it may still have limitations in purely aqueous solutions, especially at high concentrations. The tosyl group can impart some hydrophobic character.

  • Concentration: Attempting to dissolve the conjugate at a concentration above its solubility limit in a given solvent will lead to precipitation.

  • Temperature: The solubility of many compounds is temperature-dependent. Dissolving the conjugate in a cold solvent may reduce its solubility.

  • pH of Aqueous Solutions: The stability and solubility of PEG-containing molecules can be influenced by the pH of the solution.

  • Purity of the Conjugate: Impurities from synthesis or degradation products could be less soluble and precipitate out of solution.

Q3: How should I store this compound to maintain its integrity and solubility?

A3: Proper storage is crucial. It is recommended to store this compound at -20°C under dry conditions (desiccated) to prevent degradation. For stock solutions in organic solvents, storage at -20°C is also recommended. Before use, it is important to allow the container to equilibrate to room temperature before opening to avoid condensation of moisture, which can hydrolyze the tosylate group and affect solubility and reactivity.

Q4: Can I use sonication or heating to help dissolve my this compound conjugate?

A4: Yes, gentle warming and sonication can be effective methods to aid in the dissolution of this compound conjugates if you observe precipitation or slow dissolution. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the azide and tosylate functional groups.

Data Presentation: Solubility Profile

SolventQualitative SolubilityNotes
WaterSparingly to Moderately SolubleSolubility can be concentration-dependent. The PEG spacer enhances aqueous solubility, but the tosyl group may limit it at higher concentrations.
Dimethyl Sulfoxide (DMSO)SolubleA good initial solvent for preparing high-concentration stock solutions.
N,N-Dimethylformamide (DMF)SolubleAnother suitable organic solvent for preparing stock solutions.
Dichloromethane (DCM)SolubleA common organic solvent for reactions and purification involving PEG derivatives.
Ethanol (B145695)SolubleCan be used as a solvent or co-solvent.
MethanolSolubleSimilar to ethanol, it is a viable solvent option.
Diethyl EtherSparingly Soluble to InsolubleGenerally not a good solvent for polar PEG derivatives.
HexanesInsolubleNot a suitable solvent due to the polar nature of the conjugate.

Troubleshooting Guide

If you are experiencing solubility issues with your this compound conjugate, follow this step-by-step troubleshooting guide.

Problem: The this compound conjugate is not dissolving or is forming a precipitate.

Step 1: Verify the Appropriate Solvent

  • Initial Dissolution: For preparing a stock solution, start with a good organic solvent such as DMSO or DMF. These solvents are generally effective at dissolving a wide range of PEG derivatives.

  • Aqueous Applications: If the final application is in an aqueous buffer, prepare a concentrated stock in a water-miscible organic solvent (e.g., DMSO) first. Then, dilute the stock solution into the aqueous buffer. Avoid direct dissolution of a large amount of the conjugate in the aqueous buffer.

Step 2: Optimize the Concentration

  • Start Low: Begin by attempting to dissolve a small amount of the conjugate to determine an approximate solubility limit.

  • Serial Dilution: When diluting a stock solution into an aqueous buffer, perform a serial dilution rather than a single large dilution step. This gradual change in the solvent environment can help prevent the compound from precipitating.

Step 3: Employ Physical Methods to Aid Dissolution

  • Vortexing: Ensure the solution is mixed thoroughly by vortexing.

  • Sonication: Use a sonicator bath to break up any aggregates and enhance dissolution.

  • Gentle Warming: Warm the solution gently (e.g., to 30-40°C). Avoid excessive heat to prevent degradation.

Step 4: Adjust the Formulation

  • Co-solvents: If working with an aqueous solution, the addition of a small percentage of a water-miscible organic co-solvent (like ethanol or isopropanol) can improve solubility.

  • pH Adjustment: For aqueous buffers, ensure the pH is within a range that does not promote hydrolysis of the tosylate group (typically neutral to slightly acidic conditions are preferred for stability).

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol provides a general method for preparing a stock solution of this compound in an organic solvent.

Materials:

  • This compound conjugate

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge tubes or vials

Procedure:

  • Equilibrate: Allow the vial containing the this compound conjugate to warm to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the this compound conjugate in a suitable microcentrifuge tube or vial.

  • Solvent Addition: Add the required volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 10 mg/mL or 50 mg/mL).

  • Dissolution:

    • Cap the tube/vial securely.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the conjugate is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

    • If necessary, gently warm the solution to 30-40°C while mixing until the conjugate is completely dissolved.

  • Storage: Store the prepared stock solution at -20°C in a tightly sealed container. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Visualizations

Troubleshooting Workflow for Solubility Issues

The following diagram illustrates a logical workflow to follow when encountering solubility problems with this compound conjugates.

Troubleshooting Workflow for this compound Solubility start Start: Solubility Issue (Precipitate or Oily Residue) check_solvent Step 1: Verify Solvent Choice - Use DMSO or DMF for stock - Dilute stock for aqueous use start->check_solvent is_solvent_ok Is the solvent appropriate? check_solvent->is_solvent_ok change_solvent Action: Change to a more suitable solvent is_solvent_ok->change_solvent No optimize_concentration Step 2: Optimize Concentration - Start with a lower concentration - Use serial dilution is_solvent_ok->optimize_concentration Yes change_solvent->check_solvent is_concentration_ok Is the concentration appropriate? optimize_concentration->is_concentration_ok lower_concentration Action: Reduce the working concentration is_concentration_ok->lower_concentration No physical_methods Step 3: Employ Physical Methods - Vortex thoroughly - Sonicate - Gentle warming (30-40°C) is_concentration_ok->physical_methods Yes lower_concentration->optimize_concentration is_dissolved Is the conjugate dissolved? physical_methods->is_dissolved adjust_formulation Step 4: Adjust Formulation - Add a co-solvent - Check and adjust pH is_dissolved->adjust_formulation No success Success: Conjugate Dissolved is_dissolved->success Yes adjust_formulation->physical_methods consult_specialist Further Investigation Needed (Consider purity analysis or consult technical support) adjust_formulation->consult_specialist Still not dissolved

Caption: Troubleshooting workflow for this compound solubility issues.

Technical Support Center: Navigating Steric Hindrance in PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to steric hindrance during the PEGylation process.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of PEGylation?

A: Steric hindrance refers to the spatial obstruction that occurs when the size and three-dimensional structure of a molecule, such as a protein or the polyethylene (B3416737) glycol (PEG) chain itself, impedes a chemical reaction.[1][2] In PEGylation, this can prevent the reactive groups of the PEG reagent from efficiently accessing the target functional groups (like lysine (B10760008) or cysteine residues) on the biomolecule.[1][2] This obstruction can be caused by the target residue being buried within the protein's folded structure or shielded by bulky neighboring residues.[1]

Q2: What are the common indicators that steric hindrance is impacting my PEGylation reaction?

A: Several signs may suggest that steric hindrance is a factor in your experiment:

  • Low PEGylation Yield: The amount of resulting PEGylated product is significantly lower than anticipated.[1]

  • Incomplete Conjugation: A substantial portion of the protein remains unmodified, even when using an excess of the PEG reagent.[1]

  • Lack of Site-Specificity: The PEGylation occurs at unintended, more accessible sites on the protein surface rather than the desired target location.[1][3]

  • Protein Aggregation and Precipitation: Over-modification at highly accessible sites can alter the protein's properties, leading to aggregation.[1]

Q3: How does the size (molecular weight) of the PEG chain influence steric hindrance?

A: The molecular weight of the PEG chain is a critical factor. Longer PEG chains, while often desirable for increasing the hydrodynamic radius and in vivo half-life of a protein, can also increase steric hindrance.[4][5][6][7] This can shield the protein's bioactive domains, potentially leading to a loss of function.[4][8] Conversely, shorter PEG chains may not provide sufficient shielding or the desired pharmacokinetic benefits.[2][6] The optimal PEG size is a balance between achieving the desired therapeutic properties and minimizing activity loss due to steric hindrance.[4]

Q4: Can the type of PEG linker chemistry help mitigate steric hindrance?

A: Yes, the choice of linker chemistry is crucial. Using a crosslinker with a longer, more flexible spacer arm, such as those based on PEG, can help overcome steric hindrance by increasing the reach of the reactive group to access target sites that may be sterically shielded.[1] Flexible PEG chains can reduce steric hindrance and improve the stability of the bioconjugate.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during PEGylation that may be attributed to steric hindrance.

Issue 1: Low or No PEGylation Yield
Possible Cause Recommended Solution
Inaccessible Reactive Site The target amino acid (e.g., lysine, cysteine) is buried within the protein's 3D structure.[1]
Steric Clash Between Bulky Molecules Both the protein and the PEG reagent are large, preventing their reactive groups from coming into close proximity.
Incorrect Reaction Conditions Suboptimal pH, temperature, or reaction time can lead to low yields.
Issue 2: Loss of Biological Activity Post-PEGylation
Possible Cause Recommended Solution
PEGylation at or near the Active Site The PEG chain is sterically hindering the protein's active or binding site.[10]
Conformational Changes The PEGylation process may have induced conformational changes that affect the protein's activity.

Experimental Protocols

Protocol 1: General N-Terminal PEGylation using PEG-Aldehyde

This protocol describes the site-specific PEGylation of a protein's N-terminal α-amino group.

Materials:

  • Protein of interest

  • mPEG-propionaldehyde

  • Sodium cyanoborohydride (NaCNBH₃)

  • Reaction Buffer (e.g., 100 mM MES, pH 5.0-6.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 7.4)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-propionaldehyde in the reaction buffer.

  • Conjugation Reaction: Add the PEG-aldehyde to the protein solution at a 5- to 20-fold molar excess. Add sodium cyanoborohydride to a final concentration of 20-50 mM.

  • Incubation: Incubate the reaction mixture for 12-24 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Purification: Remove unreacted PEG and byproducts using SEC or IEX.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and assess purity.

Protocol 2: Cysteine-Specific PEGylation using PEG-Maleimide

This protocol outlines the steps for conjugating a maleimide-functionalized PEG to a free sulfhydryl group on a protein.

Materials:

  • Protein with a free cysteine residue

  • mPEG-Maleimide

  • Reaction Buffer (e.g., 1x PBS, pH 6.5-7.5)

  • Reducing agent (e.g., TCEP or DTT) - if necessary

  • Desalting column

  • Purification system (e.g., SEC)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer.

  • (Optional) Reduction of Disulfide Bonds: If the target cysteine is in a disulfide bond, reduce the protein with a reducing agent like TCEP.[2]

  • Remove Reducing Agent: Immediately remove the reducing agent using a desalting column equilibrated with the reaction buffer. This step is critical as the reducing agent will react with the maleimide.[2]

  • PEG Reagent Preparation: Dissolve the mPEG-Maleimide in the reaction buffer immediately before use.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the dissolved mPEG-Maleimide to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove unreacted PEG using SEC.

  • Characterization: Confirm conjugation and purity using SDS-PAGE, HPLC, and mass spectrometry.

Data Presentation

Table 1: Impact of PEG Molecular Weight on Steric Hindrance and Bioactivity of Staphylokinase (Sak)

PEGylated Sak SamplePEG Molecular Weight (kDa)PEGylation SiteRelative Bioactivity (%)Interaction Energy (E-value) with Receptor
Free Sak--100-552.0
Sak-ald5k5N-terminus~60-334.9
Sak-mal5k5C-terminus~80-380.6
Sak-ald20k20N-terminus~20-253.7
Sak-mal20k20C-terminus~40-340.2
A lower E-value indicates higher binding affinity. Data adapted from Mu et al., 2013.[4]

Table 2: General Reaction Conditions for Different PEGylation Chemistries

Reactive Group on PEGTarget Group on ProteinOptimal pH RangeResulting Linkage
NHS EsterPrimary Amine (Lysine, N-terminus)7.0 - 9.0Amide
AldehydePrimary Amine (N-terminus favored at lower pH)5.0 - 7.0Secondary Amine
MaleimideSulfhydryl (Cysteine)6.5 - 7.5Thioether
Vinyl SulfoneSulfhydryl (Cysteine)7.5 - 8.5Thioether

Visualizations

Troubleshooting_Steric_Hindrance cluster_causes Potential Causes cluster_solutions Solutions start PEGylation Experiment issue Low Yield or Activity Loss? start->issue cause1 Inaccessible Target Site issue->cause1 Yes cause2 Steric Clash (Bulky Reagents) issue->cause2 Yes cause3 PEGylation at Active Site issue->cause3 Yes end_node Optimized PEGylation issue->end_node No sol1 Use Longer/Flexible Linker cause1->sol1 sol2 Site-Directed Mutagenesis cause1->sol2 sol3 Optimize PEG Size/Linker cause2->sol3 sol4 Protect Active Site cause3->sol4 sol5 Site-Directed PEGylation cause3->sol5 sol1->end_node sol2->end_node sol3->end_node sol4->end_node sol5->end_node

Caption: Troubleshooting workflow for steric hindrance in PEGylation.

PEGylation_Workflow start 1. Protein & Reagent Preparation reaction 2. Conjugation Reaction start->reaction quenching 3. Quenching (Optional) reaction->quenching purification 4. Purification (SEC/IEX) quenching->purification analysis 5. Characterization (SDS-PAGE, HPLC, MS) purification->analysis final_product Purified PEGylated Protein analysis->final_product

Caption: General experimental workflow for protein PEGylation.

References

Technical Support Center: Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for copper-free click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you navigate your experiments successfully.

Issue 1: Low or No Product Yield

Q: My SPAAC reaction is resulting in a low yield or no product at all. What are the potential causes and how can I improve it?

A: Low or no yield in a copper-free click chemistry reaction can stem from several factors, ranging from reagent stability to reaction conditions.[1] Here's a breakdown of potential causes and solutions:

  • Reagent Quality and Stability:

    • Cause: Strained cyclooctynes, such as DBCO, can be unstable under acidic conditions or degrade during prolonged storage.[1] Some may also degrade in intracellular environments.[1]

    • Solution: Store strained cyclooctynes under the recommended conditions, typically cold and protected from light, and use them promptly after reconstitution.[1] Avoid acidic environments if your cyclooctyne (B158145) is known to be unstable.[1]

  • Solubility Issues:

    • Cause: Poor solubility of one or both of your reactants in the chosen solvent can lead to a heterogeneous reaction mixture and significantly reduce reaction rates.[1] DBCO, for example, is inherently hydrophobic.[2]

    • Solution: If solubility is a problem, consider adding a co-solvent like DMSO or DMF.[1] For reactions involving proteins that might denature, keep the final percentage of the organic solvent as low as possible.[1]

  • Steric Hindrance:

    • Cause: Large or bulky molecules near the azide (B81097) or cyclooctyne functional groups can physically block the reactive sites, hindering or preventing the reaction.[1][2]

    • Solution: To minimize steric hindrance, consider introducing a polyethylene (B3416737) glycol (PEG) linker between the reactive moiety (azide or cyclooctyne) and your molecule of interest.[1][2] This increases the distance and flexibility for the reactive groups to interact.[2]

  • Incorrect Stoichiometry:

    • Cause: An improper ratio of azide to cyclooctyne can lead to the incomplete consumption of the limiting reagent.[1]

    • Solution: While a 1:1 molar ratio is theoretically sufficient, using a slight excess (e.g., 1.5 to 3 molar equivalents) of the less critical or more soluble component can help drive the reaction to completion.[2][3]

  • Suboptimal Reaction Conditions:

    • Cause: Factors such as pH, buffer composition, and temperature can significantly influence reaction kinetics.[1]

    • Solution: Optimize your reaction conditions by experimenting with different buffers (e.g., HEPES has been shown to be more effective than PBS in some cases), pH levels (typically between 7 and 9), and temperatures (reactions can be performed at 4°C, room temperature, or up to 37°C for improved efficiency).[1][2]

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low/No Yield Check_Reagents Check Reagent Stability and Purity Start->Check_Reagents Check_Solubility Assess Reactant Solubility Start->Check_Solubility Check_Sterics Evaluate Potential Steric Hindrance Start->Check_Sterics Check_Stoichiometry Verify Stoichiometry Start->Check_Stoichiometry Check_Conditions Review Reaction Conditions (pH, T, Buffer) Start->Check_Conditions Sol_Reagents Use Fresh Reagents Store Properly Check_Reagents->Sol_Reagents Sol_Solubility Add Co-solvent (e.g., DMSO, DMF) Check_Solubility->Sol_Solubility Sol_Sterics Incorporate PEG Linker Check_Sterics->Sol_Sterics Sol_Stoichiometry Use Slight Excess of One Reagent Check_Stoichiometry->Sol_Stoichiometry Sol_Conditions Optimize pH, Temperature, and Buffer Check_Conditions->Sol_Conditions Success Improved Yield Sol_Reagents->Success Sol_Solubility->Success Sol_Sterics->Success Sol_Stoichiometry->Success Sol_Conditions->Success

Caption: A decision tree for troubleshooting low yields in SPAAC reactions.

Issue 2: Off-Target Labeling or Side Reactions

Q: I'm observing unexpected labeling or side products in my experiment. What are the common side reactions in copper-free click chemistry?

A: While SPAAC is highly bioorthogonal, some side reactions can occur, particularly with certain cyclooctynes and in complex biological environments.[4]

  • Reaction with Thiols:

    • Cause: Some strained cyclooctynes, notably DBCO, can react with free thiols, such as cysteine residues in proteins.[1] This can lead to off-target labeling.

    • Solution: If working with thiol-containing molecules, consider using a cyclooctyne with lower reactivity towards thiols. Alternatively, protecting the thiol groups prior to the click reaction may be necessary.

  • Self-Reactivity of Cyclooctynes:

    • Cause: Highly reactive cyclooctynes can sometimes self-react or trimerize, especially during storage or under certain experimental conditions.[1]

    • Solution: Ensure proper storage of your cyclooctyne reagents and use them as freshly as possible.

  • Reaction with Sodium Azide:

    • Cause: If your buffers contain sodium azide as a preservative, it will compete with your azide-labeled molecule for the cyclooctyne, effectively quenching the desired reaction.[1][2]

    • Solution: Always use azide-free buffers for your copper-free click chemistry experiments.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of copper-free click chemistry over the copper-catalyzed version (CuAAC)?

A: The primary advantage of copper-free click chemistry, or SPAAC, is its biocompatibility.[1] The absence of a cytotoxic copper catalyst makes it ideal for applications in living cells and whole organisms.[1][4][5] It also simplifies the purification process as there is no need to remove residual copper from the final product.[1]

Q2: How do I choose the right cyclooctyne for my experiment?

A: The choice of cyclooctyne involves a trade-off between reactivity and stability.[1] Highly strained cyclooctynes like DIFO reagents react very quickly but may be less stable.[1] Conversely, more stable cyclooctynes like BCN may have slower reaction kinetics.[1] Consider the specific requirements of your experiment, such as the desired reaction time and the chemical environment, when selecting a cyclooctyne.

Q3: Can I monitor the progress of my SPAAC reaction?

A: Yes. DBCO has a characteristic UV absorbance at approximately 310 nm.[6] As the reaction proceeds and the DBCO is consumed, this absorbance will decrease, allowing for real-time monitoring of the reaction progress using UV-Vis spectroscopy.[6]

Q4: What are typical reaction times for SPAAC?

A: Reaction times can vary significantly depending on the specific reagents, their concentrations, and the reaction conditions. They can range from less than an hour to overnight.[2][3] For larger molecules or when using longer PEG linkers, longer incubation times can often improve conjugation efficiency.[2] Reactions are typically conducted at room temperature, but higher temperatures (up to 37°C) can increase the reaction rate.[2]

Q5: Are there any buffer components I should avoid?

A: Yes. As mentioned earlier, avoid buffers containing sodium azide, as it will react with your cyclooctyne.[1][2] Also, if you are using an NHS-ester for labeling, avoid buffers containing primary amines like Tris or glycine, as they will compete with your target molecule for the NHS ester.[7]

Quantitative Data Summary

The efficiency of copper-free click chemistry is highly dependent on the choice of cyclooctyne. The following table summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide, a common model azide.

CyclooctyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Reference(s)
BCN0.14[8]
DIBO0.17[8]
DIFO0.076[8]
DBCO~0.1[8]

Note: Higher k₂ values indicate a faster reaction.

Experimental Protocols

Protocol 1: General Procedure for Small Molecule SPAAC Reaction

This protocol provides a general method for the conjugation of a small molecule containing an azide to a small molecule containing a DBCO group.

  • Reagent Preparation:

    • Dissolve the azide-containing molecule in a suitable solvent (e.g., DMSO, DMF, or a buffer).

    • Dissolve the DBCO-containing molecule in a compatible solvent.

  • Reaction Setup:

    • In a reaction vial, combine the azide and DBCO solutions. A slight excess (1.5-2 equivalents) of one of the reagents can be used to drive the reaction.[1]

    • Ensure the final concentration of any organic co-solvent is compatible with the stability of your molecules.

  • Incubation:

    • Allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from 1 to 24 hours.[2]

    • Protect the reaction from light if either of the molecules is light-sensitive.[1]

  • Monitoring (Optional):

    • The reaction progress can be monitored by TLC, LC-MS, or by observing the decrease in DBCO absorbance at ~310 nm via UV-Vis spectroscopy.[6]

  • Purification:

    • Once the reaction is complete, purify the product using standard chromatographic techniques (e.g., column chromatography, HPLC).

Protocol 2: Labeling of a Protein with a DBCO-NHS Ester

This protocol describes the first step of a two-step labeling procedure: the introduction of a DBCO group onto a protein using a DBCO-NHS ester.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • DBCO-NHS Ester Preparation:

    • Immediately before use, prepare a stock solution of the DBCO-NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF.[7] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[7]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Removal of Excess DBCO Reagent:

    • Remove the unreacted DBCO-NHS ester by dialysis, size-exclusion chromatography (desalting column), or ultrafiltration.

  • Confirmation of Labeling (Optional):

    • The degree of labeling can be determined by UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the DBCO (at ~310 nm).

The DBCO-labeled protein is now ready for reaction with an azide-functionalized molecule.

SPAAC Reaction Mechanism

SPAAC_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product Azide R1-N3 (Azide) TS [3+2] Cycloaddition Azide->TS Strain-Promoted Cyclooctyne R2-Cyclooctyne (Strained Alkyne) Cyclooctyne->TS Triazole R1-Triazole-R2 (Stable Triazole) TS->Triazole Ring Strain Release

Caption: The concerted [3+2] cycloaddition mechanism of SPAAC.

References

catalyst selection for N3-PEG2-Tos click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N3-PEG2-Tos Click Chemistry. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments. The focus is on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most common click reaction for azide-containing molecules like this compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of click chemistry with this compound?

This compound is a linker molecule containing an azide (B81097) group (N3). This azide is a key functional group for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2] In this reaction, the azide on your PEG linker reacts with a terminal alkyne on another molecule in the presence of a copper(I) catalyst.[3][4] This forms a highly stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the two molecules.[5][6] The reaction is known for its high efficiency, specificity, and compatibility with a wide range of functional groups and solvents, including water.[7][8]

Q2: I'm starting a new experiment. How do I select the right catalyst system for my CuAAC reaction?

Catalyst selection is critical and depends primarily on your substrates and solvent system. The active catalyst is the Copper(I) ion, which is typically generated and stabilized in one of the following ways:

  • For General Applications (Organic Solvents): A common and cost-effective method is the in situ reduction of a Copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[3] In organic solvents where solubility can be an issue, direct Copper(I) sources like CuBr or CuI are often used with a stabilizing ligand like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).[6][9]

  • For Biological Applications (Aqueous Buffers): When working with sensitive biomolecules like proteins or peptides in aqueous solutions, it is crucial to use a biocompatible system. This involves using a water-soluble ligand to stabilize the Cu(I) ion, accelerate the reaction, and prevent oxidative damage to the biomolecule.[10][11] THPTA and BTTAA are the most recommended water-soluble ligands for this purpose.[9][10]

Below is a decision workflow to guide your catalyst selection process.

cluster_legend Legend k_start Start k_question Decision Point k_reco Recommendation k_warn Consideration start Start: Select Catalyst System q1 Are your substrates sensitive biomolecules (e.g., proteins, peptides)? start->q1 ans1_yes Use Aqueous System q1->ans1_yes Yes ans1_no Use Organic System q1->ans1_no No q2_aq Are reagents fully soluble in water? ans1_yes->q2_aq reco_org Catalyst System: CuSO₄ / Sodium Ascorbate (Cost-effective) OR Cu(I) salt (e.g., CuBr, CuI) + Ligand (TBTA) ans1_no->reco_org reco_aq_ligand Catalyst System: CuSO₄ / Sodium Ascorbate + Water-Soluble Ligand (THPTA or BTTAA) q2_aq->reco_aq_ligand Yes reco_aq_cosolvent Consider adding a biocompatible co-solvent (e.g., DMSO, DMF) q2_aq->reco_aq_cosolvent No reco_aq_cosolvent->reco_aq_ligand

Caption: Decision workflow for selecting a CuAAC catalyst system. (Max Width: 760px)
Q3: My reaction yield is low or the reaction failed. What are the common causes and how can I troubleshoot them?

Low or no product yield is a frequent issue with several potential causes. The primary suspect is often the integrity of the copper(I) catalyst.[10][12]

Potential Cause Explanation & Solution
Inactive Catalyst The active catalyst, Cu(I), is easily oxidized to inactive Cu(II) by dissolved oxygen.[10] Solution: Ensure you are using a fresh solution of a reducing agent like sodium ascorbate. Degassing your solvents (by sparging with nitrogen or argon) before use is highly recommended to remove dissolved oxygen.[12]
Inhibitory Reagents Certain functional groups or buffer components can interfere with the catalyst. Thiols (-SH) can coordinate with copper, and common buffers like Tris can chelate the catalyst, reducing its activity.[10][12] Solution: Use non-coordinating buffers (e.g., HEPES, phosphate). If thiols are present, consider increasing the catalyst/ligand concentration.[10]
Poor Ligand Choice An inappropriate ligand, or none at all, can lead to catalyst instability and slower reaction rates.[10] Solution: Use a ligand appropriate for your solvent system. A ligand-to-copper ratio between 1:1 and 5:1 is typically optimal.[10] Pre-mixing the copper salt and ligand before adding them to the reaction can improve results.[10]
Impure Reagents Impurities in your azide, alkyne, or solvents can inhibit the reaction. Solution: Use high-purity reagents and anhydrous solvents if possible. Purify starting materials if you suspect contamination.[10]
Incorrect Stoichiometry While a 1:1 ratio is theoretically ideal, an imbalance can lead to incomplete conversion. Solution: Using a slight excess (1.1 to 2-fold) of the less valuable or more soluble reactant can drive the reaction to completion.[10]
Steric Hindrance Bulky groups near the azide or alkyne can slow the reaction down.[10][12] Solution: Increase the reaction time or temperature (e.g., from room temperature to 40-50°C).[10][13]

The following diagram outlines a logical troubleshooting process for low-yield reactions.

start Start: Low/No Product Yield q1 Is the Cu(I) catalyst active? start->q1 s1 Action: Use fresh sodium ascorbate. Degas all solvents and reagents. q1->s1 No q2 Are there inhibitory components present? q1->q2 Yes s1->q2 s2 Action: Switch to non-coordinating buffers (HEPES, Phosphate). Increase ligand concentration if thiols are present. q2->s2 Yes q3 Is the ligand choice and ratio optimal? q2->q3 No s2->q3 s3 Action: Use a suitable ligand (e.g., THPTA for aqueous). Optimize Cu:Ligand ratio (try 1:5). Pre-mix Cu and ligand. q3->s3 No q4 Are other parameters optimized? q3->q4 Yes s3->q4 s4 Action: Check stoichiometry (use slight excess of one reagent). Increase reaction time/temperature for hindered substrates. q4->s4 No end Reaction Optimized q4->end Yes s4->end

Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions. (Max Width: 760px)

Catalyst & Ligand Comparison

The choice of ligand is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction. Here is a summary of commonly used ligands.[10][14]

LigandRecommended SolventKey Characteristics & Applications
TBTA Organic (DMF, DMSO, THF)One of the most widely used ligands, but has poor water solubility.[9] Ideal for small molecule synthesis in organic media.
THPTA AqueousA highly water-soluble ligand, ideal for bioconjugation reactions.[9][10] Stabilizes Cu(I) and improves reaction rates in aqueous buffers.[12]
BTTAA AqueousA newer generation water-soluble ligand that significantly accelerates reaction rates and reduces the cytotoxicity associated with copper catalysts.[9][10]
L-Histidine AqueousA natural amino acid that can act as a biocompatible ligand. The resulting copper complex shows lower toxicity compared to other systems.[14]

Experimental Protocols

General Protocol for CuAAC Bioconjugation

This protocol provides a general methodology for conjugating an alkyne-containing molecule to an azide-functionalized substrate (e.g., a protein modified with this compound) in an aqueous buffer.

Materials:

  • Azide-functionalized substrate (e.g., protein)

  • Alkyne-functionalized molecule

  • Buffer: Phosphate buffer or HEPES, pH 7.0-7.5

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 10 mM in water)

  • Ligand stock solution (e.g., 50 mM THPTA in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, must be prepared fresh )

Procedure:

  • In a microcentrifuge tube, dissolve your azide-functionalized substrate and alkyne-functionalized molecule in the reaction buffer. A slight excess (e.g., 1.5x) of the smaller molecule is often used.

  • In a separate tube, prepare the catalyst premix. For a final reaction concentration of 0.1 mM copper, add the required volume of CuSO₄ stock solution to the ligand stock solution. A 5-fold excess of ligand is recommended (e.g., for a final concentration of 0.5 mM ligand).[10] Mix gently.

  • Add the copper/ligand premix to the reaction tube containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 1-2 mM).

  • Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from 30 minutes to 4 hours.[15]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).

  • Once complete, the reaction can be quenched by adding a chelating agent like EDTA to remove the copper.

  • Purify the final conjugate using a suitable method (e.g., size-exclusion chromatography, dialysis) to remove excess reagents and byproducts.[10]

Simplified CuAAC Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the CuAAC reaction, highlighting the key role of the copper(I) catalyst.

CuI Cu(I) Catalyst CuAcetylide Copper(I) Acetylide Alkyne Terminal Alkyne Alkyne->CuAcetylide + Cu(I) CuTriazolide Copper(I) Triazolide CuAcetylide->CuTriazolide + Azide Azide Azide (this compound) Product 1,2,3-Triazole Product CuTriazolide->Product Protonation Product->CuI Regenerates Catalyst

Caption: Simplified catalytic cycle of the CuAAC reaction. (Max Width: 760px)

References

Technical Support Center: Preventing Aggregation of Protein-PEG Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein-PEG conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the aggregation of protein-PEG conjugates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein-PEG conjugate aggregation?

Protein aggregation during and after PEGylation is a multifaceted issue that can compromise the efficacy and safety of your final product.[1] Several factors can contribute to this phenomenon:

  • Intermolecular Cross-linking: The use of bifunctional PEG linkers can physically connect multiple protein molecules, leading to the formation of large aggregates.[2]

  • High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions and subsequent aggregation increases.[2][3]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition significantly impact protein stability.[2][3] Deviations from the optimal range for a specific protein can expose hydrophobic regions, promoting aggregation.[1]

  • Conformational Changes: The covalent attachment of PEG chains can disrupt the delicate balance of forces maintaining the protein's native three-dimensional structure. This may lead to partial unfolding and exposure of hydrophobic regions that can interact and cause aggregation.[1]

  • PEG-Protein Interactions: While generally a stabilizer, the PEG polymer can sometimes interact with the protein surface in a way that induces conformational changes, leading to aggregation. The length of the PEG chain can influence these interactions.[2]

  • Poor Reagent Quality: Impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can cause unintended cross-linking.[2]

  • Physical Stress: Agitation or shear stress during mixing can cause proteins to denature and aggregate.[3]

Q2: How does PEGylation help prevent protein aggregation?

PEGylation is a widely used strategy to enhance the pharmacokinetic properties of therapeutic proteins and can also reduce their propensity for aggregation.[4] The mechanisms behind this protective effect include:

  • Steric Hindrance: The attached PEG chain creates a "shield" around the protein, which can sterically hinder protein-protein interactions that lead to aggregation.[5][6]

  • Increased Hydrodynamic Volume: PEGylation increases the effective size of the protein in solution, which can slow down aggregation kinetics.[6][7][8]

  • Improved Solubility: The hydrophilic nature of the PEG polymer can increase the overall solubility of the conjugate, making aggregation less favorable.[9][10]

  • Masking of Hydrophobic Patches: PEG chains can mask hydrophobic regions on the protein surface, preventing them from interacting with each other and initiating aggregation.[3]

Q3: Can the choice of PEG reagent influence aggregation?

Absolutely. The properties of the PEG reagent are critical:

  • PEG Size: The length of the PEG chain can impact its effectiveness in preventing aggregation. Longer PEG chains generally provide more steric hindrance but can also, in some cases, lead to insolubility if not optimized.[5][11] Studies have shown that even a 5-kDa PEG chain can significantly improve stability against aggregation compared to the unconjugated protein.[5]

  • PEG Structure (Linear vs. Branched): Branched PEGs can offer a larger hydrodynamic volume and more effective shielding compared to linear PEGs of the same molecular weight, potentially offering better protection against aggregation.[12]

  • Linker Chemistry: The type of chemical reaction used for conjugation is important. For instance, using monofunctional PEG reagents (e.g., mPEG) is crucial to avoid the intermolecular cross-linking that occurs with bifunctional PEGs.[2] Site-specific PEGylation methods can also lead to more homogeneous conjugates with a lower tendency to aggregate.[7][13]

Q4: What analytical techniques are used to detect and quantify protein-PEG conjugate aggregation?

Several techniques are available to monitor aggregation throughout your experiment:

  • Size Exclusion Chromatography (SEC): SEC is a powerful method that separates molecules based on their size.[1] Aggregates, being larger than the monomeric conjugate, will elute earlier from the column.[1] This technique allows for the quantification of the percentage of monomer, dimer, and higher-order aggregates.[1][10][14][15]

  • Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution.[16][17][18] It is highly sensitive to the presence of small amounts of large aggregates and can provide rapid assessment of sample quality.[19][20]

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize high molecular weight species corresponding to aggregates.[2]

  • Turbidity Measurement: A simple and quick method to assess the presence of insoluble aggregates is to measure the turbidity of the solution using a spectrophotometer.

Troubleshooting Guides

This section provides structured guidance to address specific aggregation issues you may encounter during your experiments.

Issue 1: Aggregation is observed immediately after adding the PEG reagent.

This often points to a problem with the reaction conditions or the reagents themselves.

Troubleshooting Workflow:

cluster_conditions Reaction Conditions cluster_solutions Solutions start High aggregation detected immediately after reaction ph_check Is pH within optimal range (e.g., 6.5-7.5 for thiol chemistry)? start->ph_check conc_check Is protein concentration too high (e.g., >5-10 mg/mL)? ph_check->conc_check No ph_adjust Verify and adjust buffer pH. ph_check->ph_adjust Yes ratio_check Is molar excess of PEG reagent too high? conc_check->ratio_check No conc_adjust Reduce protein concentration. conc_check->conc_adjust Yes temp_check Is reaction temperature too high? ratio_check->temp_check No ratio_adjust Perform a molar ratio titration (start with 1:1 or 2:1 PEG:protein). ratio_check->ratio_adjust Yes temp_adjust Lower reaction temperature (e.g., to 4°C). temp_check->temp_adjust Yes end_node Reduced Aggregation temp_check->end_node No ph_adjust->end_node conc_adjust->end_node ratio_adjust->end_node temp_adjust->end_node start Aggregates observed during purification (e.g., SEC) buffer_check Is the purification buffer optimal for the conjugate's stability? start->buffer_check temp_check Is purification performed at an elevated temperature? buffer_check->temp_check No buffer_solution Screen for a suitable purification buffer (adjust pH, ionic strength, add stabilizers). buffer_check->buffer_solution Yes method_check Is the purification method (e.g., column chemistry) appropriate? temp_check->method_check No temp_solution Perform purification at a lower temperature (e.g., 4°C). temp_check->temp_solution Yes method_solution Consider a gentler purification method (e.g., different chromatography resin). method_check->method_solution Yes end_node Stable Purified Conjugate method_check->end_node No buffer_solution->end_node temp_solution->end_node method_solution->end_node start Purified conjugate aggregates upon storage buffer_check Is the storage buffer appropriate? start->buffer_check storage_temp_check Is the storage temperature optimal? buffer_check->storage_temp_check No buffer_solution Screen for an optimal storage buffer (adjust pH, add excipients like sucrose, arginine, or polysorbate). buffer_check->buffer_solution Yes freeze_thaw_check Is the conjugate subjected to multiple freeze-thaw cycles? storage_temp_check->freeze_thaw_check No storage_temp_solution Determine and maintain the optimal storage temperature. storage_temp_check->storage_temp_solution Yes freeze_thaw_solution Aliquot the conjugate into single-use volumes to avoid repeated freeze-thaw cycles. freeze_thaw_check->freeze_thaw_solution Yes end_node Stable Stored Conjugate freeze_thaw_check->end_node No buffer_solution->end_node storage_temp_solution->end_node freeze_thaw_solution->end_node

References

Technical Support Center: Characterization of N3-PEG2-Tos Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the analytical characterization of N3-PEG2-Tos conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the critical functional groups in this compound and why is their characterization important?

This compound is a bifunctional linker containing three key chemical entities: an azide (B81097) group (N3), a polyethylene (B3416737) glycol spacer (PEG2), and a tosylate group (Tos). The azide serves as a "click chemistry" handle for reaction with alkynes, while the tosylate is an excellent leaving group for nucleophilic substitution reactions.[1][2] Characterization is crucial to confirm the presence and integrity of both reactive ends, verify purity, and ensure the linker's suitability for subsequent conjugation steps in drug development or material science.

Q2: Which analytical techniques are essential for characterizing this compound?

A combination of techniques is necessary for full characterization:

  • Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of azide and tosyl functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (primarily ¹H NMR) to elucidate the overall chemical structure and confirm the identity of the PEG linker and terminal groups.

  • Mass Spectrometry (MS) to verify the molecular weight of the conjugate.

  • High-Performance Liquid Chromatography (HPLC) to assess purity and quantify impurities.[3]

Q3: How should I store this compound conjugates to prevent degradation?

To ensure stability, this compound should be stored at low temperatures (e.g., -5°C), protected from light, and kept in a dry environment.[4] Basic conditions and certain hydrophilic solvents can accelerate the degradation of the tosylate and other sensitive groups.[5][6]

Troubleshooting Guide

Fourier-Transform Infrared (FTIR) Spectroscopy

Q: I can't see the characteristic azide peak in my FTIR spectrum. What went wrong?

A: The azide (N3) group has a very distinct and sharp absorption band around 2100-2135 cm⁻¹ .[7][8] If this peak is absent:

  • Reaction Failure: The azidation step may have been unsuccessful. Re-evaluate your synthetic procedure.

  • Degradation: The azide group may have degraded. Azides can be sensitive to certain conditions, although they are generally stable.

  • Low Concentration: The signal may be weak if the sample concentration is too low, especially for terminally positioned azide groups.[8] Try analyzing a more concentrated sample.

  • Instrument Issue: Ensure the FTIR spectrometer is functioning correctly and run a standard with a known azide group to verify performance.

Q: My tosylate peaks are weak or overlapping with other signals. How can I confirm its presence?

A: The tosyl group has characteristic peaks for S=O stretching around 1353 cm⁻¹ and 1173 cm⁻¹ .[9] These can sometimes be obscured by other vibrations.

  • Check the Fingerprint Region: Look for other signals associated with the tosyl group, such as the aromatic C-H and C=C bands.

  • Use a Different Technique: Rely on ¹H NMR to confirm the presence of the aromatic protons and the methyl group of the tosylate, which provides more definitive structural evidence.[9]

  • Baseline Correction: Ensure proper baseline correction has been applied to the spectrum to resolve weaker peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: My ¹H NMR spectrum is complex and difficult to interpret. What are the common impurities or side products?

A: A clean ¹H NMR spectrum is critical for structural confirmation. Common issues include:

  • Residual Solvents: Identify and subtract signals from common solvents used during synthesis and purification (e.g., ethyl acetate (B1210297), dichloromethane, acetonitrile).

  • Starting Materials: Look for peaks corresponding to unreacted starting materials.

  • Hydrolysis: The tosylate group can undergo hydrolysis. Look for byproducts that lack the characteristic tosyl aromatic signals.

  • PEG Polydispersity: If a polydisperse PEG starting material was used, you might see broadening of the PEG backbone signals. For this compound, which is a discrete molecule, this should not be an issue unless impurities are present.

Q: The integration of my ¹H NMR signals doesn't match the expected proton ratios. What does this indicate?

A: Incorrect integration ratios can point to:

  • Impurity Presence: An impurity with overlapping signals can skew the integration.

  • Incomplete Reaction: If the ratio of tosyl protons to PEG protons is low, it may indicate incomplete tosylation.

  • Degradation: If the tosyl signals are diminished, it could suggest hydrolysis or other degradation pathways.

  • Poor Phasing/Baseline: Ensure the spectrum is correctly phased and baseline-corrected, as these processing errors can significantly affect integration accuracy.

Mass Spectrometry (MS)

Q: I am seeing multiple peaks in my mass spectrum instead of a single molecular ion peak. What could they be?

A: Multiple peaks can arise from several sources:

  • Adduct Formation: PEG compounds readily form adducts with cations. Look for peaks corresponding to [M+Na]⁺ and [M+K]⁺ in addition to the expected [M+H]⁺.

  • Metastable Ions: In MALDI-TOF MS, azide-containing polymers can sometimes show metastable peaks, which appear at a slightly lower mass-to-charge ratio than the main ion peaks.[10]

  • Impurities: Peaks could correspond to unreacted starting materials, byproducts, or degradation products.

  • Fragmentation: Depending on the ionization method (e.g., ESI vs. MALDI), some in-source fragmentation of the molecule could occur.

Q: My this compound conjugate is not ionizing well, resulting in a weak signal. How can I improve it?

A: Poor ionization can be addressed by:

  • Change Ionization Source: If using ESI, try APCI or MALDI, as different molecules respond better to different ionization techniques. MALDI-TOF is often effective for polymers.[10]

  • Optimize the Matrix (for MALDI): Select an appropriate matrix and optimize the sample-to-matrix ratio.

  • Adjust Mobile Phase (for LC-MS): Add modifiers like formic acid or ammonium (B1175870) acetate to the mobile phase to promote protonation and improve signal intensity in ESI.

High-Performance Liquid Chromatography (HPLC)

Q: How do I choose the right detector for analyzing this compound, since it lacks a strong UV chromophore?

A: The tosyl group provides some UV absorbance, but for better sensitivity and detection of non-UV active impurities, consider these options:

  • UV Detector: Set the wavelength to around 210-220 nm to detect the aromatic ring of the tosylate.[3] This is often sufficient for purity assessment.

  • Charged Aerosol Detector (CAD): CAD is a mass-based detector that provides a near-universal response for non-volatile analytes, making it excellent for PEG-containing molecules and impurities that lack a chromophore.[3]

  • Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD is another mass-based detector suitable for this application.

  • Mass Spectrometer (LC-MS): Coupling the HPLC to a mass spectrometer provides both separation and mass information, which is ideal for identifying unknown impurities.

Q: My HPLC peak is broad or shows significant tailing. How can I improve the peak shape?

A: Poor peak shape often indicates secondary interactions or other chromatographic issues.

  • Adjust Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can protonate residual silanols on the column, reducing peak tailing.[3]

  • Check for Column Overload: Injecting too much sample can lead to broad, fronting peaks. Try diluting your sample.[3]

  • Use a Different Column: If issues persist, consider a column with different stationary phase chemistry or one that is specifically designed for polar compounds.

  • Ensure Sample Solvent Compatibility: Dissolve your sample in a solvent similar in strength to the initial mobile phase to avoid peak distortion.[3]

Quantitative Data Summary

Table 1: Characteristic FTIR Absorption Frequencies

Functional GroupVibration TypeCharacteristic Peak (cm⁻¹)Reference
Azide (R-N₃)Asymmetric Stretch2100 - 2135[7][8]
Tosylate (Ar-SO₂-O)S=O Asymmetric Stretch~1353[9]
Tosylate (Ar-SO₂-O)S=O Symmetric Stretch~1173[9]

Table 2: Typical ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsFunctional GroupExpected Chemical Shift (ppm)Reference
Aromatic ProtonsTosyl Group7.30 - 7.85[9]
Methyl ProtonsTosyl Group~2.40[9]
Methylene ProtonsPEG Backbone (-O-CH₂-CH₂-O-)3.50 - 3.80[11][12]
Methylene ProtonsAdjacent to Azide (-CH₂-N₃)~3.40[11][12]
Methylene ProtonsAdjacent to Tosylate (-CH₂-OTs)~4.15[11]

Detailed Experimental Protocols

Protocol 1: Reversed-Phase HPLC with UV and CAD Detection

This protocol provides a general method for assessing the purity of this compound.[3]

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column oven.

    • UV-Vis Detector and Charged Aerosol Detector (CAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Dissolve the this compound sample in a mixture of 95:5 (Mobile Phase A:Mobile Phase B) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 215 nm.

    • CAD Settings: Evaporation Temperature: 35°C, Gas Pressure: 35 psi.

  • Gradient Elution:

    Time (min)% Mobile Phase B
    0.05
    20.095
    25.095
    25.15
    30.05
Protocol 2: FTIR Analysis
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (like dichloromethane) and allowing the solvent to evaporate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹.

  • Analysis: Identify the characteristic peaks for the azide group (sharp peak at ~2100 cm⁻¹) and the tosylate group (S=O stretches at ~1353 and ~1173 cm⁻¹).[7][9]

Visual Workflow and Logic Diagrams

G Figure 1: General Workflow for this compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_result Final Assessment Synthesis Synthesize this compound Purification Purify Conjugate (e.g., Column Chromatography) Synthesis->Purification FTIR FTIR Analysis (Confirm Functional Groups) Purification->FTIR NMR ¹H NMR Analysis (Confirm Structure) FTIR->NMR MS Mass Spectrometry (Confirm Molecular Weight) NMR->MS HPLC HPLC Analysis (Assess Purity >95%) MS->HPLC Pass Product Confirmed (Proceed to Next Step) HPLC->Pass All Checks Pass Fail Characterization Failed (Re-synthesize or Re-purify) HPLC->Fail Purity or Structure Incorrect

Caption: General Workflow for this compound Characterization.

G Figure 2: Troubleshooting Impurities in HPLC Analysis Start Impurity Detected in HPLC Identify Couple HPLC to Mass Spec (LC-MS) to get MW of impurity Start->Identify CheckMW Does MW match starting material or expected byproduct? Identify->CheckMW Optimize Optimize Purification (e.g., change solvent gradient, use different stationary phase) CheckMW->Optimize Yes Unknown Characterize Unknown Impurity (e.g., via NMR, MS/MS) CheckMW->Unknown No Reanalyze Re-run HPLC Purity Check Optimize->Reanalyze Pass Purity >95% Proceed Reanalyze->Pass Pass Fail Purity Still Low Consider Re-synthesis Reanalyze->Fail Fail

References

N3-PEG2-Tos Reaction Scalability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N3-PEG2-Tos reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up the synthesis of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, or Azide-PEG2-Tosylate, is a bifunctional linker molecule. It contains an azide (B81097) group, which is commonly used in "click chemistry" reactions (e.g., with alkynes), and a tosylate group, which is an excellent leaving group for nucleophilic substitution reactions.[1] This structure makes it a versatile tool in bioconjugation, drug delivery, and the synthesis of more complex molecules like PROTACs and antibody-drug conjugates (ADCs).

Q2: What are the major safety concerns when scaling up the synthesis of this compound?

The primary safety concern arises from the use of sodium azide (NaN₃). On a large scale, there is a significant risk of forming highly toxic and explosive hydrazoic acid (HN₃), especially in the presence of acid or water.[2][3] Additionally, the formation of explosive heavy metal azides is a concern if the azide comes into contact with certain metals.[4] Therefore, strict adherence to safety protocols, including maintaining basic reaction conditions and avoiding incompatible materials, is crucial.

Q3: Why is the purification of this compound challenging at a larger scale?

PEGylated small molecules like this compound are often oils or gels, which can be difficult to handle and isolate, particularly in large quantities.[5] Standard purification techniques such as column chromatography can be difficult and costly to scale up.[5] Alternative methods like ultrafiltration or complexation with salts such as magnesium chloride (MgCl₂) may be considered for large-scale purification.[5][6]

Q4: Can I use halogenated solvents for the azide substitution step?

No, it is strongly advised to avoid halogenated solvents like dichloromethane (B109758) or chloroform (B151607) when working with sodium azide. These solvents can react with azide to form potentially explosive diazidomethane and triazidomethane.[4]

Troubleshooting Guides

Issue 1: Low Yield in the Tosylation Step

Potential Causes & Solutions

CauseRecommended Action
Impure Tosyl Chloride (TsCl) Recrystallize TsCl from hexane (B92381) before use to remove impurities that can hinder the reaction.[7]
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents. Water will react with TsCl, reducing its availability for the desired reaction.
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the reaction time or temperature. For sterically hindered alcohols, a stronger base or a more reactive sulfonylating agent might be necessary.[7]
Side Reaction to Alkyl Chloride The tosylate product can sometimes be converted to the corresponding chloride as a side reaction. Using a non-nucleophilic base and carefully controlling reaction conditions can minimize this.[8]
Issue 2: Low Yield or Failed Azide Substitution Reaction

Potential Causes & Solutions

CauseRecommended Action
Insufficient Nucleophilicity of Azide Ensure the sodium azide is dry and of high purity. The reaction should be conducted in a polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of the azide ion.
Poor Solubility of Sodium Azide Ensure vigorous stirring throughout the reaction to maximize the dissolution and reaction of sodium azide, which may not be fully soluble.
Formation of Hydrazoic Acid Maintain basic conditions throughout the reaction to prevent the formation of HN₃, which is both hazardous and less nucleophilic. The use of a buffer can be beneficial in large-scale reactions.[2]
Inappropriate Solvent The choice of solvent can significantly impact the reaction outcome. Polar solvents generally favor the substitution reaction.[9]
Issue 3: Difficulty in Product Purification and Isolation

Potential Causes & Solutions

CauseRecommended Action
Oily or Gummy Product PEGylated compounds are often difficult to crystallize. Consider purification via scalable chromatography (e.g., flash chromatography with a suitable solvent system) or explore non-chromatographic methods.
Residual Starting Materials/Byproducts Optimize the reaction stoichiometry and conditions to drive the reaction to completion and minimize side products. A liquid-liquid extraction workup can help remove many impurities before final purification.
Challenges with Column Chromatography at Scale For large-scale purification, consider alternatives such as ultrafiltration, which separates molecules based on size, or inducing precipitation of the product by forming a complex with salts like MgCl₂.[5][6]

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a representative two-step protocol. Researchers should optimize conditions for their specific scale and equipment.

Step 1: Mono-tosylation of Diethylene Glycol

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM) or another suitable solvent. Add a non-nucleophilic base such as triethylamine (B128534) (1.5 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Addition of TsCl: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1 equivalent) in anhydrous DCM to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a saturated solution of NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the mono-tosylated product.

Step 2: Azide Substitution

  • Preparation: Dissolve the mono-tosylated PEG intermediate (1 equivalent) in a polar aprotic solvent such as anhydrous DMF.

  • Addition of Sodium Azide: Add sodium azide (NaN₃) (1.5 - 3 equivalents) to the solution. Safety Note: Handle sodium azide with extreme care in a well-ventilated fume hood, avoiding contact with acids and heavy metals.

  • Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine to remove residual DMF and salts.

  • Final Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the final this compound product. Further purification may be performed if necessary.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Mono-tosylation cluster_step2 Step 2: Azide Substitution start1 Diethylene Glycol + Base in Anhydrous DCM add_tscl Add TsCl Solution at 0°C start1->add_tscl react1 Stir at RT for 12-24h add_tscl->react1 workup1 Aqueous Workup react1->workup1 purify1 Column Chromatography workup1->purify1 intermediate Mono-tosylated PEG purify1->intermediate start2 Dissolve Intermediate in Anhydrous DMF intermediate->start2 To next step add_azide Add Sodium Azide (NaN3) start2->add_azide react2 Heat and Stir add_azide->react2 workup2 Aqueous Workup & Extraction react2->workup2 purify2 Final Purification workup2->purify2 final_product This compound purify2->final_product

Caption: Workflow for the two-step synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_tosylation Tosylation Step Issues cluster_azide Azide Substitution Issues start Low Yield Observed check_reagents Check Reagent Purity (TsCl, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_side_reactions Analyze for Side Products (e.g., Chloride) start->check_side_reactions check_azide Verify NaN3 Quality & Stoichiometry start->check_azide check_solvent Ensure Proper Solvent (Polar Aprotic) start->check_solvent check_stirring Confirm Efficient Stirring start->check_stirring solution1 Purify Reagents check_reagents->solution1 Impure? solution2 Optimize Conditions check_conditions->solution2 Suboptimal? solution3 Adjust Base/Conditions check_side_reactions->solution3 Present? solution4 Use Dry, Pure NaN3 in Excess check_azide->solution4 Issue Found? solution5 Switch to Anhydrous DMF/DMSO check_solvent->solution5 Incorrect? solution6 Increase Stirring Rate check_stirring->solution6 Inefficient?

Caption: Troubleshooting decision tree for low reaction yield.

References

Validation & Comparative

N3-PEG2-Tos vs. N3-PEG4-Tos: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a bioconjugate's ultimate success. Among the diverse array of available options, heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools. This guide provides a detailed comparison of two commonly utilized short-chain PEG linkers, N3-PEG2-Tos and N3-PEG4-Tos, to assist in the rational design and execution of bioconjugation strategies.

Introduction to N3-PEG-Tos Linkers

N3-PEG-Tos linkers are heterobifunctional reagents that feature an azide (B81097) (N3) group on one terminus and a tosyl (Tos) group on the other, separated by a polyethylene glycol spacer. The azide group serves as a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which form stable triazole linkages. The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions, typically with amine or thiol groups on biomolecules.

The key distinction between this compound and N3-PEG4-Tos lies in the length of the PEG spacer, which consists of two and four ethylene (B1197577) glycol units, respectively. This seemingly subtle difference in length can have a significant impact on the physicochemical properties of the linker and, consequently, the performance of the resulting bioconjugate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and N3-PEG4-Tos is presented in the table below. The increased number of ethylene glycol units in N3-PEG4-Tos contributes to a higher molecular weight and is expected to confer greater hydrophilicity.

PropertyThis compoundN3-PEG4-Tos
Synonyms Azide-PEG2-TosAzide-PEG4-Tos
Molecular Formula C13H19N3O5SC15H23N3O6S
Molecular Weight 329.37 g/mol 373.42 g/mol
PEG Units 24
Spacer Arm Length ~10.1 Å~17.3 Å
Solubility Soluble in DMSO, DMF, DCMSoluble in DMSO, DMF, DCM; higher aqueous solubility expected

Performance Comparison in Bioconjugation

While direct, head-to-head experimental data for the performance of this compound and N3-PEG4-Tos in the same application is limited in publicly available literature, a qualitative comparison can be drawn based on the well-established principles of PEGylation in bioconjugation. The choice between a shorter (PEG2) and a longer (PEG4) linker often involves a trade-off between various desirable attributes of the final bioconjugate.

ParameterThis compound (Shorter Linker)N3-PEG4-Tos (Longer Linker)Rationale
Hydrophilicity ModerateHigherThe additional ethylene glycol units in the PEG4 linker increase its overall hydrophilicity, which can enhance the aqueous solubility of the bioconjugate, a particularly important consideration for hydrophobic payloads.[1]
Steric Hindrance LowerHigherThe longer PEG4 spacer arm provides greater separation between the conjugated molecules, which can be advantageous in overcoming steric hindrance, potentially leading to improved binding affinity of the biomolecule to its target.
Conjugation Efficiency May be slightly higher in some cases due to less steric bulk near the reactive tosyl group.Potentially improved for hydrophobic molecules due to better solubilization of intermediates.The shorter PEG2 linker may present less steric hindrance during the initial conjugation step. Conversely, the enhanced solubility provided by the PEG4 to linker can prevent aggregation and facilitate a more efficient reaction with hydrophobic molecules.
In Vitro Potency of Bioconjugate Often higherMay be slightly lowerShorter linkers can lead to more compact bioconjugates, which may exhibit higher in vitro potency.[1] However, this is highly dependent on the specific biomolecule, payload, and target.
In Vivo Half-life ShorterLongerLonger PEG chains generally increase the hydrodynamic radius of the bioconjugate, which can reduce renal clearance and extend its circulation half-life.[1]
Immunogenicity Lower potential for anti-PEG antibody formation compared to very long PEG chains.Slightly higher potential than PEG2, but still low for a short-chain PEG.While PEG is generally considered non-immunogenic, longer chains have a slightly increased potential to elicit an immune response. Both PEG2 and PEG4 are considered short and are unlikely to be highly immunogenic.

Experimental Workflow and Protocols

The use of N3-PEG-Tos linkers in bioconjugation typically follows a two-step process. First, the tosyl group is displaced by a nucleophile on the target biomolecule. Second, the azide group is utilized in a click chemistry reaction to attach a payload of interest.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Click Chemistry Biomolecule Biomolecule (e.g., Antibody with Lysine -NH2) Conjugation Conjugation Reaction (Nucleophilic Substitution) Biomolecule->Conjugation N3_PEG_Tos N3-PEG-Tos (Linker) N3_PEG_Tos->Conjugation Azide_Biomolecule Azide-Functionalized Biomolecule Conjugation->Azide_Biomolecule Click_Reaction Click Chemistry (CuAAC or SPAAC) Azide_Biomolecule->Click_Reaction Alkyne_Payload Alkyne-Modified Payload (e.g., Drug, Fluorophore) Alkyne_Payload->Click_Reaction Final_Bioconjugate Final Bioconjugate Click_Reaction->Final_Bioconjugate

General workflow for bioconjugation using N3-PEG-Tos linkers.
Representative Experimental Protocol

The following is a general protocol for the conjugation of an antibody with a payload using an N3-PEG-Tos linker and subsequent click chemistry. This protocol should be optimized for the specific antibody and payload being used.

Part 1: Antibody Modification with N3-PEG-Tos

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.4-8.0 using a desalting column or dialysis.[2]

    • Adjust the antibody concentration to 1-10 mg/mL.[2]

  • Linker Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound or N3-PEG4-Tos in anhydrous dimethyl sulfoxide (B87167) (DMSO).[]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the N3-PEG-Tos stock solution to the antibody solution.[4] The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at 37°C or 2-4 hours at room temperature with gentle mixing.

  • Purification:

    • Remove excess, unreacted linker using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS at pH 7.4.[4]

  • Characterization:

    • Determine the degree of labeling (DOL), i.e., the average number of linkers per antibody, using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker has a chromophore.

Part 2: Click Chemistry Conjugation of Payload

This protocol describes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. For sensitive biomolecules, a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with a DBCO-functionalized payload can be used as an alternative.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-modified payload in DMSO.

    • Prepare a 50 mM stock solution of copper(II) sulfate (B86663) (CuSO4) in water.

    • Prepare a 50 mM stock solution of a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.

    • Prepare a 100 mM stock solution of a reducing agent, such as sodium ascorbate (B8700270), in water. This solution should be made fresh.

  • Click Reaction:

    • To the azide-functionalized antibody solution, add the alkyne-payload to a final molar excess of 3- to 5-fold per azide group.

    • In a separate tube, premix the CuSO4 and THPTA solutions in a 1:2 molar ratio.

    • Add the copper-ligand complex to the antibody-payload mixture to a final copper concentration of 0.5-1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2-5 mM.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Final Purification:

    • Purify the final antibody-drug conjugate (ADC) from excess payload and reaction components using SEC or tangential flow filtration.

  • Final Characterization:

    • Characterize the final ADC for purity, aggregation, drug-to-antibody ratio (DAR), and biological activity.

Logical Decision-Making Framework

The choice between this compound and N3-PEG4-Tos is context-dependent and should be guided by the specific goals of the bioconjugation experiment. The following diagram illustrates a logical decision-making process.

G Start Start: Select N3-PEG-Tos Linker Hydrophobicity Is the payload highly hydrophobic? Start->Hydrophobicity Steric_Hindrance Is steric hindrance a concern for target binding? Hydrophobicity->Steric_Hindrance No N3_PEG4_Tos Consider N3-PEG4-Tos Hydrophobicity->N3_PEG4_Tos Yes In_Vitro Is maximizing in vitro potency the primary goal? Steric_Hindrance->In_Vitro No Steric_Hindrance->N3_PEG4_Tos Yes In_Vivo Is extending in vivo half-life a key objective? In_Vitro->In_Vivo No N3_PEG2_Tos Consider this compound In_Vitro->N3_PEG2_Tos Yes In_Vivo->N3_PEG4_Tos Yes Empirical_Testing Empirical testing is recommended to determine the optimal linker. In_Vivo->Empirical_Testing No N3_PEG4_Tos->Empirical_Testing N3_PEG2_Tos->Empirical_Testing

Decision-making framework for linker selection.

Conclusion

Both this compound and N3-PEG4-Tos are valuable tools in the bioconjugation toolkit. The choice between them hinges on a careful consideration of the properties of the molecules to be conjugated and the desired characteristics of the final product. N3-PEG4-Tos, with its longer PEG chain, is generally favored when increased hydrophilicity, improved pharmacokinetics, and overcoming steric hindrance are primary concerns. Conversely, this compound may be the preferred option when creating a more compact bioconjugate to maximize in vitro potency. Ultimately, the optimal linker choice may require empirical validation to achieve the desired balance of properties for a specific application.

References

A Comparative Guide to Short vs. Long PEG Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of an antibody-drug conjugate (ADC) is a multi-parametric challenge where the linker plays a pivotal role. The linker, which connects the monoclonal antibody to the cytotoxic payload, critically influences the ADC's therapeutic index by modulating its stability, pharmacokinetics (PK), and efficacy.[1][2][3] Among various strategies, the use of polyethylene (B3416737) glycol (PEG) as a component of the linker has become prominent. PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that can significantly alter the physicochemical properties of an ADC.[4]

A key design consideration is the length of the PEG chain. This decision involves a critical trade-off between enhancing solubility and circulation half-life versus maintaining stability and potent cytotoxicity.[1] This guide provides an objective comparison of short versus long PEG linkers, supported by experimental data, to inform the development of next-generation ADCs.

Data Presentation: Comparing Linker Length Attributes

The selection of PEG linker length directly impacts the ADC's physical and pharmacological properties. Hydrophobic payloads, while often potent, can induce aggregation, leading to rapid clearance and reduced efficacy.[1] Incorporating hydrophilic PEG linkers is a proven strategy to counteract this, enabling higher drug-to-antibody ratios (DARs) without compromising stability.[5][6]

Table 1: Impact of PEG Linker Length on ADC Physicochemical Properties
PropertyShort PEG Linker (e.g., PEG4, PEG8)Long PEG Linker (e.g., PEG12, PEG24)
Hydrophilicity Moderate increase in hydrophilicity.Significant increase in hydrophilicity.[7]
Aggregation Risk May be insufficient to prevent aggregation with highly hydrophobic payloads or high DARs.Highly effective at mitigating aggregation, forming a "hydration shell" around the payload.[5][7]
Stability May offer greater stability by anchoring the payload within the antibody's steric environment.[2]The flexible chain enhances stability by reducing non-specific interactions.[7]
Table 2: Impact of PEG Linker Length on Pharmacokinetics (PK)
PK ParameterShort PEG Linker (e.g., PEG4, PEG8)Long PEG Linker (e.g., PEG12, PEG24)
Plasma Half-life (t1/2) Shorter plasma half-life.Longer plasma half-life due to increased hydrodynamic radius and reduced renal clearance.[4][5]
Systemic Clearance Faster clearance. A PEG8 side chain was identified in one study as a minimum length for optimal slower clearance.[5]Slower clearance rates, leading to increased drug exposure.[8]
Tumor Accumulation Potentially lower accumulation due to shorter circulation time.Enhanced accumulation in tumor tissue due to extended circulation.[5]
Table 3: Impact of PEG Linker Length on Efficacy and Toxicity
ParameterShort PEG Linker (e.g., PEG4, PEG8)Long PEG Linker (e.g., PEG12, PEG24)
In Vitro Potency (IC50) Generally higher potency (lower IC50).A potential trade-off may exist, with some studies showing reduced in vitro cytotoxicity with longer PEG chains.[1][3]
In Vivo Efficacy May show lower efficacy, especially with rapidly clearing ADCs.Generally improved in vivo efficacy, which often correlates with enhanced PK properties.[1][5]
Off-Target Toxicity Higher risk of non-specific uptake if ADC is hydrophobic.Can reduce off-target toxicity and widen the therapeutic window by improving the PK profile.[5][9]

Visualizing Key Concepts and Processes

Diagrams are essential for illustrating the complex relationships and workflows in ADC development.

Linker_Properties cluster_short Short PEG Linker cluster_long Long PEG Linker cluster_outcomes Overall ADC Performance Short_Hydro Lower Hydrophilicity Short_PK Faster Clearance Shorter Half-Life Short_Hydro->Short_PK Short_Agg Higher Aggregation Risk Short_Hydro->Short_Agg PK_Profile Pharmacokinetics Short_PK->PK_Profile Short_Agg->PK_Profile Short_Potency Higher In Vitro Potency Efficacy Therapeutic Efficacy Short_Potency->Efficacy Long_Hydro Higher Hydrophilicity Long_PK Slower Clearance Longer Half-Life Long_Hydro->Long_PK Long_Agg Lower Aggregation Risk Long_Hydro->Long_Agg Long_PK->PK_Profile Safety Safety Profile Long_Agg->Safety Long_Potency Improved In Vivo Efficacy Long_Potency->Efficacy

Caption: Logical relationship between PEG linker length and ADC performance attributes.

ADC_Workflow A ADC Design & Synthesis (Short vs. Long PEG Linker) B Conjugation to Antibody A->B C Purification & Characterization (e.g., DAR, Aggregation) B->C D In Vitro Evaluation C->D G In Vivo Evaluation C->G E Cytotoxicity Assays (IC50 Determination) D->E F Bystander Effect Assays D->F J Data Analysis & Comparison E->J F->J H Pharmacokinetic (PK) Study (Mice/Rats) G->H I Xenograft Efficacy Study (Tumor Growth Inhibition) G->I H->J I->J

Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.

ADC_MOA cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC 1. ADC Circulates Antigen 2. Binds to Target Antigen ADC->Antigen Internalize 3. Internalization (Endocytosis) Antigen->Internalize Lysosome 4. Lysosomal Trafficking Internalize->Lysosome Release 5. Linker Cleavage & Payload Release Lysosome->Release Target 6. Payload Binds Intracellular Target (e.g., Tubulin, DNA) Release->Target Apoptosis 7. Apoptosis Induction Target->Apoptosis

Caption: Generalized mechanism of action for an antibody-drug conjugate.

Experimental Protocols

Detailed and reproducible protocols are crucial for the comparative evaluation of ADCs.

ADC Synthesis and Characterization

This protocol outlines the general steps for creating and initially assessing the ADC.

  • Antibody Preparation : The monoclonal antibody is typically partially reduced using an agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups on cysteine residues for conjugation.[1]

  • Drug-Linker Synthesis : The payload is synthesized with the desired PEG linker (e.g., PEG4, PEG8, PEG24) already attached. The linker is functionalized with a reactive group, commonly a maleimide, for conjugation to the antibody's sulfhydryl groups.[1]

  • Conjugation : The drug-linker is added to the reduced antibody solution and incubated under controlled pH and temperature to facilitate the covalent conjugation reaction.[1]

  • Purification : The resulting ADC is purified from unconjugated drug-linkers and reagents, typically using size exclusion chromatography (SEC).

  • Characterization (DAR Analysis) : The average drug-to-antibody ratio (DAR) is a critical quality attribute. It can be determined using several methods:

    • UV/Vis Spectroscopy : A simple method that uses the differential absorbance of the antibody and the payload to calculate the average DAR.[][11][12]

    • Hydrophobic Interaction Chromatography (HIC) : Considered a standard technique for analyzing cysteine-conjugated ADCs, HIC separates species based on the number of conjugated drugs, allowing for the determination of DAR and drug load distribution.[11][13]

    • Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides precise mass measurements of the intact ADC or its subunits (light and heavy chains), allowing for accurate DAR calculation and identification of different drug-loaded species.[][14]

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

  • Cell Culture : Antigen-positive (target) and antigen-negative (control) cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[15]

  • ADC Treatment : A serial dilution of each ADC construct (short vs. long linker) is prepared and added to the cells. Control wells receive medium without ADC.

  • Incubation : Plates are incubated for a period of 72 to 120 hours at 37°C and 5% CO2.[15]

  • Viability Assessment : Cell viability is measured using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo®.[16][17] The assay measures metabolic activity, which correlates with the number of viable cells.

  • Data Analysis : The absorbance or luminescence readings are normalized to the untreated control cells. The half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.

In Vitro Co-Culture Bystander Assay

This assay evaluates the ability of the ADC's payload to kill adjacent antigen-negative cells.

  • Cell Line Preparation : An antigen-negative cell line is engineered to express a fluorescent protein (e.g., GFP) for identification.[18]

  • Co-Culture Seeding : Antigen-positive and GFP-expressing antigen-negative cells are seeded together in 96-well plates at various defined ratios (e.g., 90:10, 50:50, 10:90).[15][19]

  • ADC Treatment : ADCs are added to the co-culture wells at a concentration that is cytotoxic to the antigen-positive cells but ideally non-toxic to a monoculture of antigen-negative cells.[19]

  • Incubation : The plates are incubated for an appropriate duration (e.g., 96-144 hours).[15]

  • Analysis : The viability of the GFP-expressing antigen-negative cells is quantified by fluorescence imaging or flow cytometry. A significant reduction in the viability of antigen-negative cells in the co-culture compared to a monoculture control indicates a bystander effect.[18][19]

Pharmacokinetic (PK) Study in Rodents

This study assesses how the linker length affects the ADC's circulation and clearance.

  • Animal Model : Healthy mice or rats are used for the study.[1]

  • Administration : ADCs with varying PEG linker lengths are administered as a single intravenous (IV) bolus dose.[1]

  • Blood Sampling : Blood samples are collected via tail vein or retro-orbital sinus at multiple predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 7 days).[1]

  • Quantification : The concentration of total antibody or intact ADC in the isolated plasma is quantified. Enzyme-linked immunosorbent assay (ELISA) is a common method for measuring total antibody, while LC-MS can provide more detailed information on intact ADC and its metabolites.[1][20]

  • Data Analysis : The concentration-time data is used to calculate key PK parameters, including half-life (t1/2), area under the curve (AUC), and clearance, using non-compartmental analysis.

In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of the ADCs in a living organism.

  • Model Establishment : Immunodeficient mice are subcutaneously inoculated with human tumor cells. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[21]

  • Treatment Groups : Mice are randomized into groups: a vehicle control group and treatment groups for each ADC construct (short vs. long linker) at one or more dose levels.

  • Administration : The ADCs or vehicle are administered, typically intravenously, according to a predefined schedule (e.g., once weekly for 3 weeks).[22]

  • Monitoring : Tumor volume and mouse body weight are measured two to three times per week. Tumor volume is often calculated using the formula: (Length × Width²)/2.

  • Endpoint : The study is concluded when tumors in the control group reach a predetermined maximum size or after a set duration.[1]

  • Data Analysis : Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volumes of the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.[23]

Conclusion

The length of the PEG linker is a critical design parameter that must be carefully optimized for each unique ADC. The experimental data consistently show a clear trade-off: longer PEG linkers generally improve hydrophilicity, reduce aggregation, and enhance pharmacokinetic properties, leading to better in vivo efficacy.[1][5] However, this can sometimes come at the cost of reduced in vitro potency.[1][3] Shorter PEG linkers may result in more stable conjugates that are highly potent in vitro but may suffer from rapid clearance in vivo, limiting their overall therapeutic potential.[2]

Ultimately, the optimal PEG linker length is context-dependent and is influenced by the specific antibody, the hydrophobicity of the payload, the drug-to-antibody ratio, and the target antigen's characteristics.[5] A systematic and empirical evaluation using the workflows and protocols outlined in this guide is essential for developing a safe and effective ADC with a maximized therapeutic window.

References

A Head-to-Head Comparison for Amine-Reactive PEGylation: Azido-PEG2-Tos vs. NHS-PEG-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical decision that profoundly influences the efficacy, stability, and specificity of bioconjugates. This guide provides an objective, data-driven comparison between two amine-reactive, azide-functionalized PEG linkers: Azido-PEG2-Tosylate (Tos) and NHS-PEG-Azide. We will explore their respective reaction mechanisms, performance characteristics, and provide detailed experimental protocols to guide your selection process for applications ranging from targeted drug delivery to advanced molecular probes.

Core Chemical Principles: Two Paths to Amine Modification

The fundamental difference between these two linkers lies in their amine-reactive moieties. NHS-PEG-Azide utilizes an N-hydroxysuccinimide (NHS) ester, a well-established group for acylating primary amines. In contrast, Azido-PEG2-Tos employs a tosylate group, which transforms a hydroxyl group into an excellent leaving group for nucleophilic substitution by an amine.

  • NHS-PEG-Azide: This linker reacts with primary amines (e.g., the ε-amine of lysine (B10760008) residues or the N-terminus of a protein) via a nucleophilic acyl substitution. This reaction is highly efficient in aqueous environments at physiological to slightly alkaline pH, forming a stable and irreversible amide bond.[1][2]

  • Azido-PEG2-Tos: This linker engages with primary amines through a nucleophilic substitution (S_N2) reaction. The amine acts as a nucleophile, displacing the tosylate group.[3] This reaction typically requires a base to deprotonate the amine, making it more nucleophilic, and may proceed more slowly than NHS ester reactions, sometimes necessitating organic solvents or elevated temperatures.[4][5]

The azide (B81097) functionality on both linkers serves as a bioorthogonal handle for subsequent "click" chemistry reactions, allowing for the efficient and specific attachment of molecules bearing an alkyne group.[6]

Performance Comparison: Reactivity, Stability, and Side Reactions

The choice between an NHS ester and a tosylate linker depends heavily on the specific biomolecule, the desired reaction conditions, and the required stability of the final conjugate.

ParameterAzido-PEG2-TosNHS-PEG-Azide
Reactive Group p-Toluenesulfonyl (Tosyl)N-Hydroxysuccinimide (NHS) Ester
Target Functional Group Primary Amines (-NH₂)Primary Amines (-NH₂)
Reaction Mechanism Nucleophilic Substitution (S_N2)Nucleophilic Acyl Substitution
Resulting Linkage Secondary AmineAmide
Linkage Stability StableExceptionally Stable[7][8]
Optimal Reaction pH Basic (e.g., >8.5, often with non-nucleophilic base)[4][9]Near-Neutral to Slightly Basic (7.2 - 8.5)[1][10]
Reaction Speed Generally Slower (hours to overnight)Fast (30 minutes to a few hours)[11]
Typical Solvents Organic (DMF, DMSO, DCM) often required[4]Aqueous buffers (PBS, Borate, Bicarbonate)[12]
Key Side Reactions Reaction with other nucleophiles, over-alkylation of the amine.[5]Hydrolysis of NHS ester in aqueous solution.[13] Reactions with Ser, Thr, Tyr at high pH.[10][14][15]
Reagent Stability Generally stable but can be sensitive to strong nucleophiles.Highly sensitive to moisture; should be stored desiccated.[13]

Reaction Mechanisms Visualized

To clarify the chemical transformations, the following diagrams illustrate the reaction pathways for both linkers with a primary amine.

NHS_Reaction NHS_PEG NHS-PEG-Azide Amide_Product R'-NH-CO-PEG-Azide (Stable Amide Bond) NHS_PEG->Amide_Product Nucleophilic Acyl Substitution (pH 7.2-8.5) NHS_Leaving_Group N-Hydroxysuccinimide NHS_PEG->NHS_Leaving_Group NHS released Amine R'-NH₂ (Primary Amine) Amine->Amide_Product Tos_Reaction Tos_PEG Azido-PEG2-OTs Amine_Product Azido-PEG2-NH-R' (Secondary Amine) Tos_PEG->Amine_Product Sₙ2 Nucleophilic Substitution (Base) Tos_Leaving_Group Tosylale Anion (TsO⁻) Tos_PEG->Tos_Leaving_Group Tosylate displaced Amine R'-NH₂ (Primary Amine) Amine->Amine_Product Workflow_Comparison cluster_NHS NHS-PEG-Azide Workflow cluster_TOS Azido-PEG2-Tos Workflow N1 Dissolve protein in aqueous buffer (pH 7.2-8.5) N2 Add freshly prepared NHS-linker in DMSO N1->N2 N3 Incubate RT (1-2h) or 4°C (overnight) N2->N3 N4 Purify (Size Exclusion, Dialysis) N3->N4 T1 Dissolve substrate in anhydrous organic solvent T2 Add linker and non-nucleophilic base T1->T2 T3 Incubate RT or heat (Monitor by LC-MS) T2->T3 T4 Purify (HPLC, Silica Chromatography) T3->T4 Start Start Start->N1 Aqueous Bioconjugation Start->T1 Organic Synthesis

References

Choosing the Right Click: A Comparative Guide to CuAAC and SPAAC for N3-PEG2-Tos Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. "Click chemistry" has emerged as a powerful tool, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods. When working with azide-functionalized polyethylene (B3416737) glycol (PEG) linkers like N3-PEG2-Tos, the choice between CuAAC and SPAAC is a critical decision that hinges on the specific experimental context, particularly the tolerance for a copper catalyst versus the need for rapid reaction kinetics.

This guide provides an objective comparison of CuAAC and SPAAC for the conjugation of this compound, supported by experimental data and detailed protocols to aid in selecting the optimal method for your research needs.

At a Glance: CuAAC vs. SPAAC

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide (B81097).[1]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide.[1]
Biocompatibility Limited in vivo due to the cytotoxicity of the copper catalyst. Ligands are often required to mitigate toxicity.[1][2]Excellent biocompatibility as it is a catalyst-free reaction, making it ideal for in vivo and live-cell applications.[3][4]
Reaction Rate Generally very fast, with second-order rate constants typically in the range of 10 to 10⁴ M⁻¹s⁻¹.[5]Slower than CuAAC, with rates highly dependent on the cyclooctyne structure (e.g., 10⁻² to 1 M⁻¹s⁻¹ with DBCO).[5]
Reagents Requires a terminal alkyne, a copper(I) source, and a reducing agent.[6]Requires a strained cyclooctyne (e.g., DBCO, BCN).[4]
Regioselectivity Exclusively forms the 1,4-disubstituted triazole isomer.[7]Produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[4][8]
Cost Terminal alkynes and copper catalysts are generally less expensive.[5]Strained cyclooctynes can be more complex and costly to synthesize.[9]

Reaction Mechanisms

The fundamental difference between CuAAC and SPAAC lies in their reaction mechanisms. CuAAC relies on a copper(I) catalyst to activate the terminal alkyne, whereas SPAAC utilizes the high ring strain of a cyclooctyne to drive the reaction forward without a catalyst.

CuAAC_Mechanism cluster_CuAAC CuAAC Mechanism N3_PEG2_Tos This compound Triazole_Product 1,4-Disubstituted Triazole N3_PEG2_Tos->Triazole_Product + Copper Acetylide Terminal_Alkyne Terminal Alkyne Copper_Acetylide Copper Acetylide Intermediate Terminal_Alkyne->Copper_Acetylide + Cu(I) Cu_I Cu(I) Catalyst Copper_Acetylide->Triazole_Product

CuAAC Reaction Mechanism

SPAAC_Mechanism cluster_SPAAC SPAAC Mechanism N3_PEG2_Tos This compound Transition_State [3+2] Cycloaddition Transition State N3_PEG2_Tos->Transition_State Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Strained_Alkyne->Transition_State Triazole_Products Mixture of 1,4- and 1,5- Disubstituted Triazoles Transition_State->Triazole_Products

SPAAC Reaction Mechanism

Quantitative Performance Comparison

The choice between CuAAC and SPAAC often comes down to a trade-off between reaction speed and biocompatibility.

ParameterCuAACSPAACKey Takeaway
Second-Order Rate Constant (k₂) 10 to 10⁴ M⁻¹s⁻¹[5]10⁻² to 1 M⁻¹s⁻¹ (with DBCO)[5]CuAAC is typically 100 to 1000 times faster than SPAAC.[5]
Typical Reaction Time 30 minutes to a few hours[7]1 to 12 hours (can be longer for less reactive alkynes)[7][10]CuAAC offers significantly shorter reaction times.
Biocompatibility Limited by copper toxicity[10]Excellent, widely used for in vivo applications[4][7]SPAAC is the clear choice for live-cell and in vivo studies.
Yields Often near-quantitative[7]Generally high, but can be lower than CuAAC[7]CuAAC may provide higher yields in a shorter timeframe.

Experimental Protocols

Below are general protocols for CuAAC and SPAAC reactions with this compound. These should be optimized for your specific application.

Protocol 1: CuAAC Conjugation of this compound

This protocol outlines the conjugation of this compound to a terminal alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)[11]

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)[11]

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)[12]

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)[12]

Procedure:

  • In a microcentrifuge tube, dissolve the alkyne-functionalized biomolecule and this compound in the reaction buffer. A 1:3 molar ratio of biomolecule to this compound is a common starting point.[6]

  • In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is often used.[6][11]

  • Add the copper/ligand complex to the biomolecule/N3-PEG2-Tos mixture. The final copper concentration is typically in the range of 50-250 µM.[6]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.[6]

  • Gently mix the reaction and incubate at room temperature for 1-4 hours.[6]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

  • Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper.[6]

  • Purify the final conjugate using a suitable method (e.g., size-exclusion chromatography, dialysis) to remove excess reagents and byproducts.[6]

Protocol 2: SPAAC Conjugation of this compound

This protocol describes the conjugation of this compound to a strained alkyne-containing molecule (e.g., DBCO-functionalized).

Materials:

  • This compound

  • DBCO-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)[13]

  • Organic Solvent (optional, e.g., DMSO or DMF)[13]

Procedure:

  • Dissolve the DBCO-functionalized molecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).[13]

  • Prepare a stock solution of this compound in the reaction buffer or an organic solvent if needed for solubility.

  • Add the this compound stock solution to the DBCO-functionalized molecule solution. A molar excess of the azide linker (e.g., 5-20 fold) is typically used to ensure efficient conjugation.[13]

  • If an organic solvent is used, ensure the final concentration is low (e.g., <10%) to avoid denaturation of biomolecules.[13]

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. For overnight reactions, incubation at 4°C is also possible.[13]

  • Monitor the reaction progress by an appropriate analytical technique.

  • Purify the resulting conjugate using a suitable method to remove unreacted this compound.[14]

Decision Workflow: Choosing Between CuAAC and SPAAC

The selection of the appropriate click chemistry method is crucial for the success of your experiment. The following decision tree can guide your choice.

Decision_Tree Start Start: Conjugation of this compound Biocompatibility Is the reaction in a living system (in vivo, live cells)? Start->Biocompatibility Kinetics Are rapid reaction kinetics critical? Biocompatibility->Kinetics No Use_SPAAC Use SPAAC Biocompatibility->Use_SPAAC Yes Cost Is cost a major constraint? Kinetics->Cost No Use_CuAAC Use CuAAC Kinetics->Use_CuAAC Yes Cost->Use_SPAAC No (Consider SPAAC for simplicity and biocompatibility) Cost->Use_CuAAC Yes

Decision tree for selecting between CuAAC and SPAAC.

Conclusion: Which is Better for this compound?

Both CuAAC and SPAAC are highly effective methods for the conjugation of this compound. The "better" choice is entirely dependent on the specific application.

  • Choose CuAAC for in vitro applications where speed and high yields are paramount, and the potential for copper-induced toxicity is not a concern.[1] This includes applications in materials science, the synthesis of compound libraries, and the functionalization of surfaces.

  • Choose SPAAC for applications requiring high biocompatibility, such as in vivo imaging, live-cell labeling, and the development of targeted drug delivery systems.[3][4] While slower, the absence of a cytotoxic catalyst makes it the gold standard for experiments within living systems. The PEG linker on this compound can also enhance solubility and potentially improve SPAAC reaction kinetics.[13]

By carefully considering the experimental requirements and the information provided in this guide, researchers can confidently select the optimal click chemistry approach for their work with this compound, leading to more efficient and successful outcomes in their research and development endeavors.

References

The Efficiency of N3-PEG2-Tos: A Comparative Guide to Crosslinker Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, the choice of a crosslinker is a critical decision that profoundly impacts the stability, efficacy, and pharmacokinetic profile of the final conjugate. Among the diverse array of available crosslinkers, N3-PEG2-Tos has emerged as a versatile reagent, leveraging the power of click chemistry. This guide provides an objective comparison of this compound with other commonly used crosslinkers, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection process.

This compound is a heterobifunctional crosslinker featuring an azide (B81097) (N3) group and a tosylate (Tos) group connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer. The azide group enables highly efficient and specific covalent bond formation with alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions with amines, thiols, or hydroxyls. The integrated PEG linker enhances hydrophilicity, reduces aggregation, and can improve the pharmacokinetic properties of the resulting bioconjugate.[1][2]

Performance Comparison with Other Crosslinkers

The efficiency of a crosslinker is determined by several factors, including reaction kinetics, yield, specificity, and the stability of the resulting linkage. Here, we compare the performance of this compound, primarily through the lens of the azide-alkyne click chemistry it enables, against other widely used crosslinking chemistries.

Data Summary: Crosslinker Performance Metrics

FeatureThis compound (via Click Chemistry)SMCC (Amine-to-Thiol)DBCO-based Linkers (SPAAC)
Reaction Chemistry Copper-Catalyzed or Strain-Promoted Azide-Alkyne CycloadditionNHS-ester aminolysis followed by Maleimide-thiol additionStrain-Promoted Alkyne-Azide Cycloaddition
Reactive Groups Azide reacts with Alkyne; Tosylate reacts with NucleophilesNHS ester reacts with primary Amines; Maleimide (B117702) reacts with ThiolsDBCO reacts with Azide
Reaction Kinetics CuAAC: Fast (10 to 104 M–1s–1)[3]Maleimide-thiol reaction is generally fastSPAAC: Can be slower than CuAAC, but highly efficient[3]
Reaction Yield Typically very high, often near-quantitative[4][5]Generally good, but can be influenced by reaction conditionsHigh, often near-quantitative
Specificity Very high (bio-orthogonal)[6]Good, but potential for side reactions with other nucleophilesVery high (bio-orthogonal)
Stability of Linkage High: Triazole bond is exceptionally stable[5][7]Moderate: Thioether bond can be susceptible to hydrolysis/exchange[7]High: Triazole bond is exceptionally stable[7]
Biocompatibility SPAAC is highly biocompatible; CuAAC requires removal of cytotoxic copper[6]Generally good, but maleimide can react with other biological thiolsExcellent, no need for a toxic catalyst
Hydrophilicity Enhanced by the PEG linker[1][8]Lower, can be improved with PEGylated versions (e.g., SMCC-PEG12)[9]Often incorporates a PEG linker to enhance solubility[10]

Experimental Methodologies

To provide a practical context for the data presented, this section outlines typical experimental protocols for bioconjugation using azide-alkyne click chemistry, which is the primary application of the N3-moiety in this compound.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized molecule (such as a protein modified with this compound) to an alkyne-containing molecule.

Materials:

  • Azide-functionalized protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Alkyne-containing molecule (e.g., a drug or a fluorescent dye)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water)

  • Reducing agent stock solution (e.g., 250 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Copper-chelating ligand stock solution (e.g., 50 mM THPTA in water)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • In a microcentrifuge tube, combine the azide-functionalized protein and the alkyne-containing molecule at the desired molar ratio.

  • Add the copper-chelating ligand (e.g., THPTA) to the reaction mixture.

  • Premix the CuSO4 and sodium ascorbate solutions to generate the Cu(I) catalyst.

  • Add the Cu(I) catalyst mixture to the reaction vessel to initiate the cycloaddition.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Once the reaction is complete, the resulting bioconjugate can be purified from excess reagents and catalyst using an appropriate method like size-exclusion chromatography.

Visualizing Crosslinking Workflows

The following diagrams illustrate the chemical reactions and logical workflows discussed in this guide.

cluster_n3_peg2_tos This compound Reaction Pathway N3_PEG2_Tos This compound Azide_Reaction Azide (N3) Click Chemistry N3_PEG2_Tos->Azide_Reaction Tosylate_Reaction Tosylate (Tos) Nucleophilic Substitution N3_PEG2_Tos->Tosylate_Reaction Alkyne_Molecule Alkyne-containing Molecule Nucleophile_Molecule Nucleophile-containing Molecule (e.g., Amine) Triazole_Linkage Stable Triazole Linkage Azide_ReactionAlkyne_Molecule Azide_ReactionAlkyne_Molecule Azide_ReactionAlkyne_Molecule->Triazole_Linkage

Caption: Reaction pathways for the this compound crosslinker.

cluster_workflow Bioconjugation Experimental Workflow Start Start Prepare_Reagents Prepare Azide and Alkyne Functionalized Molecules Start->Prepare_Reagents Initiate_Reaction Initiate Click Reaction (e.g., with Cu(I) catalyst) Prepare_Reagents->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Monitor_Progress Monitor Reaction Progress (e.g., SDS-PAGE, MS) Incubate->Monitor_Progress Purify Purify Conjugate (e.g., SEC, Dialysis) Monitor_Progress->Purify Analyze Analyze Final Product Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for bioconjugation using click chemistry.

Concluding Remarks

This compound, by virtue of its azide functionality, offers access to the highly efficient and bio-orthogonal click chemistry platform. The resulting triazole linkage is significantly more stable than the thioether bond formed by maleimide-based crosslinkers like SMCC, making it a superior choice for applications requiring long-term stability in vivo.[7] While copper-catalyzed reactions necessitate the removal of the cytotoxic catalyst, the development of strain-promoted click chemistry with reagents like DBCO provides a biocompatible alternative.

The choice between this compound and other crosslinkers will ultimately depend on the specific requirements of the application. For constructing stable bioconjugates with enhanced hydrophilicity, this compound and other azide-functionalized PEG linkers are excellent candidates. For applications where absolute biocompatibility is paramount, a strain-promoted approach using a DBCO-functionalized linker in conjunction with an azide-modified molecule would be the preferred strategy. In contrast, for more routine applications where cost is a major consideration and high stability is not a stringent requirement, traditional crosslinkers like SMCC remain a viable option.[10]

References

Validating N3-PEG2-Tos Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in creating targeted therapeutics, diagnostics, and other advanced biomaterials. The N3-PEG2-Tos linker is a heterobifunctional molecule designed for such applications. It features an azide (B81097) (N3) group for "click chemistry" and a tosylate (Tos) group, an excellent leaving group for reaction with nucleophiles like amines on proteins or other molecules.[1][2]

Confirming the covalent attachment of the N3-PEG2- moiety is paramount to ensure the integrity and function of the final conjugate. This guide provides an objective comparison of mass spectrometry, the gold standard for validation, with other common analytical techniques. It includes supporting data and detailed protocols to aid in selecting the most effective validation strategy.

Mass Spectrometry: The Definitive Validation Tool

Mass spectrometry (MS) provides unambiguous confirmation of conjugation by directly and accurately measuring the molecular weight of the product.[3] The successful displacement of the tosylate group by a nucleophile on the target molecule results in a predictable mass increase corresponding to the N3-PEG2- portion of the linker (C4H9N3O2, ~131.13 Da). Two primary MS techniques are employed for this purpose: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS), typically with an Electrospray Ionization (ESI) source.[4]

  • MALDI-TOF MS is highly effective for determining the average molecular weight of the conjugate and the overall degree of PEGylation.[4][5]

  • ESI-LC-MS offers the advantage of being coupled with liquid chromatography, allowing for the separation of the reaction mixture prior to mass analysis.[4][6] This is preferred for its potential for automation and for analyzing complex mixtures.[4]

cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Target Target Molecule (e.g., Protein) Reaction Conjugation Reaction Target->Reaction Linker This compound Linker Linker->Reaction Purification Purification of Conjugate Reaction->Purification Crude Product LC LC Separation (Optional, for LC-MS) Purification->LC Purified Conjugate Ionization Ionization (ESI or MALDI) LC->Ionization Analyzer Mass Analyzer (TOF, Q-TOF, etc.) Ionization->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Deconvolution Deconvolution (for ESI-MS) Spectrum->Deconvolution Validation Mass Validation Spectrum->Validation m/z values Deconvolution->Validation Zero-Charge Mass

Caption: Workflow for Mass Spectrometry Validation of Conjugation.

Comparison of Validation Methodologies

While mass spectrometry is the most definitive method, other techniques can provide valuable, albeit less direct, evidence of successful conjugation.[3] The choice of method depends on the available instrumentation, the level of detail required, and the specific characteristics of the conjugate.

Technique Principle Information Obtained Advantages Disadvantages
Mass Spectrometry (MS) Measures mass-to-charge ratio of ionized molecules.Exact molecular weight, degree of conjugation, purity.Unambiguous confirmation, high sensitivity and accuracy, quantitative potential.[3][4]Can be destructive, requires specialized equipment, complex spectra for heterogeneous samples.[6][7]
HPLC (RP or SEC) Separation based on hydrophobicity or size.Purity, aggregation, successful conjugation via retention time shift.Widely available, excellent for purity assessment and separation of reactants from products.[3][]Indirect evidence of conjugation, does not provide molecular weight, PEG linkers lack UV chromophores.[3][9]
NMR Spectroscopy Analyzes magnetic properties of atomic nuclei.Detailed chemical structure, confirmation of covalent bond formation, degree of PEGylation.[10][11]Non-destructive, provides unambiguous structural data.[7]Lower sensitivity than MS, complex spectra for large molecules, requires higher sample concentration.[7]
FTIR Spectroscopy Measures absorption of infrared radiation by specific chemical bonds.Presence of functional groups (e.g., PEG's C-O-C ether bond).Fast, "reagent-free," can be used to determine PEGylation degree.[12]Provides limited structural detail, indirect confirmation of conjugation.
Gel Electrophoresis (PAGE) Separation by molecular weight under denaturing (SDS-PAGE) or native conditions.Visual indication of mass increase.Simple, cost-effective, widely available.[3]Low resolution, band smearing can occur with PEGylated proteins, not quantitative.[3]

Experimental Protocols

ESI-LC-MS Protocol for Conjugate Validation

This protocol provides a general workflow for analyzing a purified this compound conjugate.

  • Sample Preparation:

    • The purified conjugate is buffer-exchanged into a volatile buffer (e.g., 10mM ammonium (B1175870) acetate) using a desalting column.

    • The final concentration is adjusted to approximately 0.5-1 mg/mL.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase column suitable for proteins (e.g., C4 or C8) is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes is run to elute the conjugate.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive ion ESI.[13]

    • Capillary Voltage: 2.5 to 4.0 kV.

    • Source Temperature: 135 to 150°C.[13]

    • Desolvation Temperature: 350 to 550°C.[3]

    • Mass Range: Scan a range appropriate for the expected molecular weight of the conjugate (e.g., 500-4000 m/z).

  • Data Analysis:

    • The raw data containing the series of multiply charged ions is processed using deconvolution software to obtain the zero-charge mass spectrum.

    • The observed mass is compared to the theoretical mass of the starting material and the expected mass of the conjugate.

¹H NMR Protocol for Conjugate Validation

NMR can confirm the presence of the PEG linker on the target molecule.

  • Sample Preparation:

    • Lyophilize 1-5 mg of the purified conjugate.

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O).

    • Add a known concentration of an internal standard (e.g., DMSO) if quantification is desired.[11]

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a spectrometer (e.g., 300 MHz or higher).[11]

    • A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • Solvent suppression techniques may be necessary to attenuate the residual H₂O signal.

  • Data Analysis:

    • Process the spectra (phasing, baseline correction).

    • Identify the characteristic strong, sharp peak for the PEG methylene (B1212753) protons (-O-CH₂-CH₂-O-) around 3.6 ppm.[11][14]

    • Compare the spectrum of the conjugate to that of the unconjugated starting material to identify new peaks and confirm the presence of the PEG linker.

RP-HPLC Protocol for Conjugate Analysis

HPLC is excellent for assessing the purity of the conjugate and separating it from unreacted starting materials.

  • Sample Preparation:

    • Dilute the purified reaction mixture to a concentration of ~1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Column: Reversed-phase C4, C8, or C18 column.

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Develop a gradient suitable for separating the more hydrophobic conjugate from the less hydrophobic starting material (e.g., 20-80% B over 30 minutes).[15]

    • Detection: UV detection at 280 nm (for proteins) and/or Charged Aerosol Detection (CAD) for universal detection of all components, including the PEG linker which lacks a strong UV chromophore.[9][15]

  • Data Analysis:

    • Compare the chromatogram of the reaction mixture to the starting materials.

    • Successful conjugation is indicated by the appearance of a new, typically later-eluting peak (due to the added hydrophobicity of the linker) and a decrease in the peak corresponding to the starting material.

Quantitative Data Summary

The following table presents hypothetical data to illustrate the expected results from each validation method for the conjugation of this compound to a 25 kDa protein.

Method Parameter Measured Unconjugated Protein (Control) N3-PEG2-Conjugated Protein Interpretation
ESI-MS Deconvoluted Mass (Da)25,00025,131The mass shift of +131 Da confirms the covalent addition of one N3-PEG2- moiety.[3]
RP-HPLC Retention Time (min)15.216.5The increase in retention time indicates a more hydrophobic species, consistent with conjugation.[3]
¹H NMR Chemical Shift (ppm)No signal at 3.6 ppmStrong, sharp signal at 3.6 ppmAppearance of the characteristic PEG signal confirms the linker's presence.[14]
SDS-PAGE Apparent MW (kDa)~25>25 (slight upward shift)A shift in the gel band indicates an increase in molecular weight.[3]

Logical Pathway for this compound Conjugation

The tosylate group on the linker is displaced by a nucleophile (e.g., a primary amine like the epsilon-amine of a lysine (B10760008) residue on a protein) in an SN2 reaction.

mol1 Target-NH₂ (e.g., Protein) reaction SN2 Reaction mol1->reaction plus1 + mol2 N₃-PEG₂-OTs mol2->reaction mol3 Target-NH-PEG₂-N₃ (Conjugate) reaction->mol3 mol4 HOTs (Byproduct) reaction->mol4 plus2 +

References

A Researcher's Guide to Assessing the Immunogenicity of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and mitigating the immunogenicity of PEGylated proteins is a critical aspect of therapeutic development. This guide provides a comprehensive comparison of key methodologies for assessing the immune response to these complex biologics, supported by experimental data and detailed protocols to aid in the design and execution of immunogenicity studies.

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, or PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. By increasing the hydrodynamic size and masking epitopes, PEGylation can prolong a drug's circulation half-life, improve its stability, and reduce the immunogenicity of the native protein. However, the immune system can recognize PEG as a foreign substance, leading to the production of anti-PEG antibodies. These antibodies can, in turn, lead to accelerated blood clearance (ABC) of the PEGylated therapeutic, reducing its efficacy and potentially causing hypersensitivity reactions. Therefore, a thorough assessment of the immunogenicity of PEGylated proteins is paramount.

Factors Influencing Immunogenicity

The immunogenic potential of a PEGylated protein is not determined by a single factor but is a multifactorial issue. Key characteristics of the PEG polymer, the conjugated protein, and patient-related factors all play crucial roles.

FactorInfluence on ImmunogenicitySupporting Evidence Summary
PEG Molecular Weight Higher molecular weight PEGs (e.g., >20 kDa) may be more immunogenic than lower molecular weight PEGs.[1]Studies have shown that higher molecular weight PEGs can induce stronger anti-PEG antibody responses.[1]
PEG Architecture Branched PEG structures may offer enhanced immune shielding compared to linear PEGs of similar molecular weight, potentially reducing immunogenicity. However, some studies suggest the increased complexity of branched PEGs might, in some cases, lead to a more pronounced immune response.Some evidence suggests that the high surface density of branched PEGs enhances their protective efficacy.[2] Conversely, other research indicates that the branching of mPEG has an insignificant effect on the anti-PEG immune response.[1]
Conjugation Chemistry The site of PEG attachment and the type of linker used can influence which epitopes are masked and whether new, potentially immunogenic epitopes are created.Site-specific PEGylation is generally preferred to minimize heterogeneity and reduce the chances of creating neo-epitopes.
Protein Characteristics The intrinsic immunogenicity of the therapeutic protein itself is a major determinant. Proteins of non-human origin or those that tend to aggregate are more likely to elicit an immune response.PEGylation can reduce the immunogenicity of the protein component by shielding it from the immune system.
Patient-Related Factors A patient's genetic background, underlying disease, and prior exposure to PEG-containing products can all influence their immune response to a PEGylated therapeutic.Pre-existing anti-PEG antibodies have been detected in a significant portion of the healthy population, likely due to exposure to PEGs in cosmetics and pharmaceuticals.
Route of Administration The route of administration can impact the immunogenic response.Subcutaneous administration may be more likely to elicit an immune response compared to intravenous administration due to the involvement of different antigen-presenting cells.

Comparative Analysis of Immunogenicity Assessment Methods

A tiered approach is typically employed for assessing the immunogenicity of PEGylated proteins, starting with screening assays to detect binding antibodies, followed by confirmatory assays, and finally, characterization and neutralizing antibody assays for confirmed positive samples.

Anti-Drug Antibody (ADA) Detection: ELISA vs. Surface Plasmon Resonance (SPR)

The initial step in immunogenicity testing is the detection of binding antibodies against the PEGylated protein. Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) are the two most common platforms for this purpose.

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Surface Plasmon Resonance (SPR)
Principle Immobilized antigen captures antibodies from the sample, which are then detected by a secondary enzyme-conjugated antibody that produces a colorimetric or chemiluminescent signal.A label-free technique that measures changes in the refractive index at the surface of a sensor chip as antibodies in the sample bind to an immobilized ligand (the PEGylated protein).
Sensitivity Generally good sensitivity, but may be less effective at detecting low-affinity antibodies due to the multiple wash steps involved.Often exhibits higher sensitivity, particularly for detecting low-affinity antibodies, as it allows for real-time monitoring of binding without wash steps.[3] One study reported a positivity rate of 4% with SPR compared to 0.3% with ELISA for low-affinity anti-drug antibodies.[3]
Throughput High-throughput, suitable for screening a large number of samples.Can be lower throughput than ELISA, although newer instruments offer higher throughput capabilities.
Data Output Typically provides a single endpoint measurement (e.g., optical density).Provides real-time kinetic data, including association (kon) and dissociation (koff) rates, allowing for a more detailed characterization of the antibody-antigen interaction.
Drug Tolerance Can be susceptible to interference from circulating drug in the sample, potentially leading to false-negative results.Can also be affected by drug interference, but various drug depletion techniques can be employed.
Qualitative/Quantitative Primarily qualitative (positive/negative screening), with semi-quantitative titration of positive samples.Can provide both qualitative and quantitative data on antibody concentration and affinity.
Neutralizing Antibody (NAb) Detection: Cell-Based Assays vs. Competitive Ligand-Binding Assays

For samples that are confirmed positive for ADAs, the next crucial step is to determine if these antibodies have neutralizing capacity, meaning they can inhibit the biological activity of the drug.

FeatureCell-Based Neutralizing Antibody (NAb) AssaysCompetitive Ligand-Binding (CLB) Assays
Principle Measures the ability of antibodies in a sample to inhibit the biological activity of the drug in a cellular context. The assay readout is a functional cellular response (e.g., proliferation, apoptosis, signal transduction).[4]A non-cell-based method where antibodies in a sample compete with a labeled form of the drug's target for binding to the drug. A reduction in signal indicates the presence of neutralizing antibodies.
Physiological Relevance Considered the "gold standard" as they most closely mimic the in vivo mechanism of action of the drug and provide a direct measure of its neutralization.[5]Less physiologically relevant as they only measure the inhibition of binding and do not directly assess the functional consequences.
Complexity & Variability More complex to develop and validate, and can be prone to higher variability due to the use of live cells.[6] They can also be affected by matrix effects from the sample.Generally simpler, more robust, and less variable than cell-based assays.[6]
Drug Tolerance Can be challenging to develop assays with high drug tolerance, as the presence of the drug in the sample can interfere with the assay.Can also be impacted by drug interference, but various assay formats can be optimized to improve drug tolerance.
Throughput Typically lower throughput due to the longer incubation times and more complex procedures required for cell culture.Higher throughput compared to cell-based assays.

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Anti-PEG Antibody Detection

This protocol provides a general framework for detecting and characterizing anti-PEG antibodies using SPR. Specific parameters will need to be optimized for the particular instrument and reagents used.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • PEGylated protein of interest (ligand)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

  • Serum/plasma samples (analyte)

  • Positive and negative control antibodies

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the PEGylated protein (diluted in an appropriate buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Analyte Binding:

    • Inject the serum/plasma samples (diluted in running buffer) over the immobilized ligand surface at a constant flow rate.

    • Monitor the binding response in real-time. The association phase is followed by a dissociation phase where running buffer is flowed over the surface.

  • Surface Regeneration:

    • Inject the regeneration solution to remove the bound antibodies from the ligand surface, preparing it for the next sample.

  • Data Analysis:

    • The resulting sensorgrams are analyzed to determine the binding kinetics (kon and koff) and affinity (KD) of the anti-PEG antibodies.

Protocol 2: Cell-Based Neutralizing Antibody (NAb) Assay

This protocol outlines a general procedure for a cell-based NAb assay. The specific cell line, drug concentration, and assay endpoint will depend on the mechanism of action of the PEGylated protein.

Materials:

  • A cell line that responds to the biological activity of the PEGylated protein.

  • Cell culture medium and supplements.

  • PEGylated protein (drug).

  • Serum/plasma samples.

  • Positive control neutralizing antibody.

  • Assay endpoint detection reagents (e.g., for measuring cell proliferation, apoptosis, or reporter gene activity).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding:

    • Seed the responsive cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Sample Pre-incubation:

    • In a separate plate, pre-incubate the serum/plasma samples with a fixed concentration of the PEGylated protein for a specified time (e.g., 1-2 hours) at 37°C. This allows any neutralizing antibodies in the sample to bind to the drug.

  • Cell Treatment:

    • Add the pre-incubated drug-sample mixtures to the wells containing the cells.

    • Include controls such as cells treated with drug only (maximum activity), cells with no drug (baseline), and cells with drug and a known concentration of a positive control neutralizing antibody.

  • Incubation:

    • Incubate the plate for a period sufficient for the drug to elicit its biological effect (this can range from hours to days).

  • Assay Endpoint Measurement:

    • Measure the cellular response using the appropriate detection reagents. For example, a colorimetric reagent for cell proliferation or a luciferase assay for reporter gene activity.

  • Data Analysis:

    • Calculate the percentage of neutralization for each sample by comparing the inhibition of the drug's activity to the control wells. A sample is considered positive for neutralizing antibodies if the neutralization exceeds a pre-defined cut-point.[6]

Mandatory Visualizations

Experimental Workflow for Immunogenicity Assessment

G cluster_0 Tier 1: Screening cluster_1 Tier 2: Confirmation cluster_2 Tier 3: Characterization PatientSample Patient Serum/Plasma Sample ScreeningAssay Screening Assay (ELISA or SPR) PatientSample->ScreeningAssay ConfirmatoryAssay Confirmatory Assay (with drug competition) ScreeningAssay->ConfirmatoryAssay Positive Result NegativeResult No further testing ScreeningAssay->NegativeResult Negative Result TiterAssay Titer Determination ConfirmatoryAssay->TiterAssay Confirmed Positive NegativeResult2 Non-specific binding ConfirmatoryAssay->NegativeResult2 Negative Result NAbAssay Neutralizing Antibody (NAb) Assay (Cell-based or CLB) TiterAssay->NAbAssay Isotyping Isotyping (IgG, IgM, etc.) TiterAssay->Isotyping

Caption: A tiered approach to immunogenicity testing of PEGylated proteins.

Signaling Pathway of B-Cell Activation by a PEGylated Protein

G cluster_0 Antigen Recognition cluster_1 Signal Transduction Cascade cluster_2 Transcriptional Activation & B-Cell Response PEG_Protein PEGylated Protein BCR B-Cell Receptor (BCR) PEG_Protein->BCR Binding Syk Syk Kinase BCR->Syk activates BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca2+ release & PKC activation IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB NFAT NFAT Ca_PKC->NFAT AP1 AP-1 Ca_PKC->AP1 Gene_Expression Gene Expression Changes NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Differentiation Differentiation Gene_Expression->Differentiation Plasma_Cell Plasma Cell Differentiation->Plasma_Cell Memory_Cell Memory B-Cell Differentiation->Memory_Cell Antibody_Production Anti-PEG Antibody Production Plasma_Cell->Antibody_Production

Caption: B-cell activation and antibody production in response to a PEGylated protein.[7][8][9]

Comparative Immunogenicity of Marketed PEGylated Proteins

The immunogenicity of different PEGylated proteins can vary significantly depending on the factors mentioned previously. Below is a comparison of immunogenicity data for some commercially available PEGylated therapeutics.

PEGylated ProteinIndicationIncidence of Binding AntibodiesIncidence of Neutralizing AntibodiesKey Findings
Pegfilgrastim (Neulasta®) NeutropeniaLowVery low to none detected in several studies.[10][11]The immunogenicity of pegfilgrastim is considered low and does not appear to have a significant clinical impact on its efficacy or safety.[11] A pooled analysis of three trials showed similar immunogenicity between biosimilar pegfilgrastim-cbqv and the reference product.[10]
Peginterferon alfa-2a (Pegasys®) Hepatitis CVariable, can be significantReported in a subset of patients.Some studies suggest that peginterferon alfa-2a may be more effective than peginterferon alfa-2b, with differences in virological response rates observed.[2][12]
Peginterferon alfa-2b (PegIntron®) Hepatitis CVariable, can be significantReported in a subset of patients.Comparative studies with peginterferon alfa-2a have shown differences in efficacy and safety profiles, though the clinical consensus on superiority is not definitive.[12][13][14]
Certolizumab pegol (Cimzia®) Rheumatoid Arthritis, Crohn's DiseaseReported in clinical trialsReported in a subset of patientsHead-to-head studies with adalimumab have not shown superiority of one over the other in terms of efficacy and safety in rheumatoid arthritis.[12][13][15][16]
Pegloticase (Krystexxa®) GoutHighHigh, and associated with loss of efficacy and infusion reactions.The development of high-titer anti-pegloticase antibodies is a significant clinical issue that can lead to treatment failure.
Pegaspargase (Oncaspar®) Acute Lymphoblastic LeukemiaLower than native asparaginaseLower than native asparaginasePEGylation significantly reduces the immunogenicity of asparaginase, allowing for its use in patients with hypersensitivity to the native enzyme.[1][3][17][18] However, pre-existing anti-PEG antibodies can reduce its activity.[1]

This guide provides a foundational understanding of the critical aspects of assessing the immunogenicity of PEGylated proteins. By employing a strategic and multi-faceted approach to immunogenicity testing, researchers and drug developers can better predict and mitigate the potential risks associated with these valuable therapeutics, ultimately leading to the development of safer and more effective treatments.

References

A Comparative Kinetic Analysis of N3-PEG2-Tos and Alternative Bioconjugation Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation, the choice of a linker is a critical determinant of the efficacy, stability, and homogeneity of the resulting conjugate. This guide provides a comprehensive kinetic analysis of the heterobifunctional linker, N3-PEG2-Tos, and compares its performance with common alternatives. The this compound linker possesses two distinct reactive moieties: an azide (B81097) (N3) group for bioorthogonal "click chemistry" and a tosylate (Tos) group, which is an excellent leaving group for nucleophilic substitution reactions. This dual functionality allows for sequential or orthogonal conjugation strategies.

This comparison focuses on the kinetics of the nucleophilic substitution reaction of the tosylate group and contrasts it with the well-characterized kinetics of other amine- and thiol-reactive linkers, such as N-hydroxysuccinimide (NHS) esters and maleimides. All quantitative data is summarized in structured tables, and detailed experimental protocols for kinetic analysis are provided.

Performance Comparison: this compound vs. Alternatives

Table 1: Kinetic Comparison of Amine-Reactive Linkers

Linker ChemistryNucleophilepHTemperature (°C)Half-life (t½)Second-Order Rate Constant (k)Notes
PEG-Tosylate Primary Amine (e.g., Lysine)8.0-9.525Data not availableData not availableReaction proceeds efficiently; higher pH increases the rate of reaction.
PEG-NHS Ester Primary Amine (e.g., Lysine)7.004-5 hours[1]Data not availableHydrolysis is a competing reaction, especially at higher pH.
8.525~10 minutes[1]Data not availableFaster reaction but also significantly faster hydrolysis.
9.025~5 minutes[2]Data not availableFor a porphyrin-NHS ester with a PEG-amine.

Table 2: Kinetic Comparison of Thiol-Reactive Linkers

Linker ChemistryNucleophilepHTemperature (°C)Half-life (t½)Second-Order Rate Constant (k)Notes
PEG-Tosylate Thiol (e.g., Cysteine)7.0-8.025Data not availableData not availableEfficient reaction with the more nucleophilic thiolate anion.
PEG-Maleimide Thiol (e.g., Cysteine)6.5-7.525~1-5 minutes (gelation time)Data not availableVery fast reaction kinetics, can lead to heterogeneous products if not controlled.
Bromo-PEG Thiol (e.g., Cysteine)7.425Data not availableData not availableEfficient thiol-bromo click reaction reported.

Reaction Mechanisms and Experimental Workflows

The selection of a linker dictates the overall workflow of a bioconjugation experiment. The following diagrams illustrate the reaction mechanisms and a typical experimental workflow for kinetic analysis.

Reaction_Mechanisms cluster_tosylate PEG-Tosylate Reaction cluster_nhs PEG-NHS Ester Reaction cluster_maleimide PEG-Maleimide Reaction Tos-PEG-N3 R-PEG-OTs Product_Tos R-PEG-Nu Tos-PEG-N3->Product_Tos SN2 Reaction Nucleophile_Tos Nu-H (Amine/Thiol) Nucleophile_Tos->Product_Tos Leaving_Group_Tos TsO- NHS-PEG R-PEG-NHS Product_NHS R-PEG-NH-R' NHS-PEG->Product_NHS Acylation Nucleophile_NHS R'-NH2 (Amine) Nucleophile_NHS->Product_NHS Leaving_Group_NHS NHS Mal-PEG R-PEG-Maleimide Product_Mal R-PEG-S-R' Mal-PEG->Product_Mal Michael Addition Nucleophile_Mal R'-SH (Thiol) Nucleophile_Mal->Product_Mal

Figure 1: Reaction mechanisms for different linker chemistries.

Kinetic_Analysis_Workflow Start Prepare Reactants (Linker and Nucleophile) Reaction_Setup Initiate Reaction (Controlled pH, Temp, Concentration) Start->Reaction_Setup Time_Points Withdraw Aliquots at Specific Time Intervals Reaction_Setup->Time_Points Quench Quench Reaction (e.g., pH shift, excess thiol) Time_Points->Quench Analysis Analyze Samples (HPLC or NMR) Quench->Analysis Data_Processing Determine Concentrations of Reactants and Products Analysis->Data_Processing Kinetic_Modeling Calculate Rate Constants and Half-life Data_Processing->Kinetic_Modeling End Kinetic Data Kinetic_Modeling->End

Figure 2: General experimental workflow for kinetic analysis.

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible kinetic data. Below are protocols for monitoring the reaction kinetics of PEG-tosylate with nucleophiles using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Kinetic Analysis by RP-HPLC

This protocol describes the monitoring of the conjugation of a PEG-tosylate to a peptide or small molecule containing a primary amine or thiol.

  • Materials and Reagents:

    • This compound

    • Nucleophile-containing molecule (e.g., a lysine-containing peptide or a cysteine-containing peptide)

    • Reaction Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH adjusted to the desired value (typically 7.5-9.0 for amines, 6.5-7.5 for thiols).

    • Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0 for amines, or 1 M N-acetylcysteine for thiols.

    • HPLC system with a C18 reverse-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • UV detector.

  • Procedure:

    • Reaction Setup: Dissolve the this compound and the nucleophile in the reaction buffer at known concentrations. To ensure pseudo-first-order kinetics, the concentration of one reactant (typically the PEG linker) should be in at least 10-fold excess.

    • Initiation: Mix the reactant solutions at a controlled temperature (e.g., 25°C). Start a timer immediately upon mixing.

    • Time Points: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

    • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the reaction.

    • HPLC Analysis: Inject the quenched samples into the HPLC system. Develop a gradient elution method to separate the unreacted nucleophile, the PEGylated product, and the unreacted PEG-tosylate.

    • Data Analysis: Integrate the peak areas of the unreacted nucleophile and the product at each time point. Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the slope of this curve. For pseudo-first-order kinetics, a plot of ln([Reactant]t/[Reactant]0) versus time will yield a straight line with a slope equal to -k_obs. The second-order rate constant can be calculated by dividing k_obs by the concentration of the reactant in excess.

Protocol 2: Kinetic Analysis by ¹H NMR Spectroscopy

This protocol is suitable for monitoring the reaction of this compound with a small molecule nucleophile in real-time.

  • Materials and Reagents:

  • Procedure:

    • Sample Preparation: Dissolve the this compound and the nucleophile in the deuterated buffer at known concentrations directly in an NMR tube.

    • NMR Acquisition: Place the NMR tube in the spectrometer and acquire a spectrum at time zero (t=0). This will show the characteristic peaks of the reactants. The aromatic protons of the tosyl group (around 7.4-7.8 ppm) are often well-resolved and can be used for monitoring.

    • Time-Course Monitoring: Acquire a series of ¹H NMR spectra at regular intervals.

    • Data Analysis: Integrate the area of a characteristic peak for the reactant (e.g., tosyl group protons) and a characteristic peak for the product. The decrease in the reactant peak integral and the increase in the product peak integral over time can be used to determine the reaction rate. Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant.

Conclusion

The this compound linker offers a versatile platform for bioconjugation through its two distinct reactive handles. While direct quantitative kinetic data for the tosylate reaction is not as prevalent in the literature as for NHS esters or maleimides, it is established as an efficient chemistry for reacting with amines and thiols. The choice of linker should be guided by the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. For applications requiring very rapid conjugation, maleimide (B117702) chemistry is a strong candidate, whereas NHS esters provide a well-characterized, albeit hydrolysis-sensitive, option for amine modification. The tosylate chemistry of this compound provides a robust alternative, and the presence of the azide group opens up possibilities for subsequent bioorthogonal ligation, adding a layer of versatility not present in single-functionality linkers. The provided protocols offer a framework for researchers to perform their own kinetic analyses to determine the optimal conjugation conditions for their specific system.

References

A Researcher's Guide to Purity Evaluation of N3-PEG2-Tos Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount for the reliability and reproducibility of experimental results. This guide provides an objective comparison of common analytical techniques for evaluating the purity of N3-PEG2-Tos, a bifunctional PEG linker increasingly used in bioconjugation and drug delivery. Supported by experimental data and detailed protocols, this document aims to assist in selecting the most appropriate analytical method for your research needs.

Comparing the Alternatives: A Data-Driven Overview

The purity of this compound can be assessed by several analytical techniques, each with its own strengths and limitations. The most common methods include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Below is a summary of the quantitative data obtained from these methods for a representative batch of this compound.

Analytical MethodParameter MeasuredResultNotes
Quantitative ¹H NMR (qNMR) Molar Purity>97.0%Provides absolute quantification against a certified internal standard.
Reverse-Phase HPLC (RP-HPLC) Area Percent Purity99.75%[1][2][3]Sensitive to non-volatile impurities. Does not provide structural information.
Electrospray Ionization MS (ESI-MS) Molecular Weight Confirmationm/z 308.09 (M+Na)⁺Confirms the identity of the main component; not inherently quantitative for purity.

In-Depth Analysis: Methodologies and Potential Impurities

A comprehensive purity assessment often involves the use of orthogonal techniques to ensure all potential impurities are detected.

Potential Impurities in this compound Synthesis:

The synthesis of this compound typically involves the tosylation of diethylene glycol, followed by azidation. This process can lead to several potential impurities:

  • Starting Materials: Unreacted diethylene glycol (HO-PEG2-OH) and tosyl chloride.

  • Reaction Intermediates: 2-(2-hydroxyethoxy)ethyl 4-methylbenzenesulfonate (B104242) (HO-PEG2-Tos).

  • Byproducts: Bis-tosylated PEG (Tos-PEG2-Tos) and bis-azido PEG (N3-PEG2-N3).

  • Degradation Products: Hydrolysis of the tosylate group.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that provides structural confirmation and absolute purity determination by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.

Strengths:

  • Provides absolute quantification without the need for a specific reference standard of the analyte.

  • Gives detailed structural information, confirming the identity of the compound and any impurities.

  • Non-destructive technique.

Limitations:

  • Lower sensitivity compared to HPLC.

  • Signal overlap can complicate quantification in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a non-UV active compound like this compound, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often used. Purity is typically reported as the area percentage of the main peak relative to the total peak area.

Strengths:

  • High sensitivity and resolving power for separating impurities.

  • Well-established and robust technique for routine quality control.

Limitations:

  • Requires a reference standard for quantification.

  • Does not provide structural information about the separated components.

  • The response of detectors like CAD and ELSD can be non-linear.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound. It provides a highly accurate molecular weight measurement, which confirms the identity of the compound.

Strengths:

  • Extremely high sensitivity and specificity for mass determination.

  • Can be coupled with liquid chromatography (LC-MS) to provide separation and mass identification simultaneously.

Limitations:

  • Not inherently quantitative for purity determination without the use of an internal standard and careful calibration.

  • Ionization efficiency can vary between the main compound and its impurities.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial. Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d6). Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1, e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Analysis: Process the spectrum (phasing, baseline correction). Integrate the characteristic signals for both this compound (e.g., the aromatic protons of the tosyl group) and the internal standard. Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Reverse-Phase HPLC with Charged Aerosol Detection (CAD)
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, and then return to initial conditions for re-equilibration. A typical gradient might be 5-95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute as necessary to fall within the optimal response range of the CAD.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the peak area of this compound by the total area of all peaks.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a solvent suitable for ESI, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 100-500.

  • Data Analysis: Infuse the sample solution directly into the mass spectrometer. Identify the peak corresponding to the expected molecular ion, typically a sodium adduct [M+Na]⁺ for PEG compounds. For this compound (MW = 285.32), the expected m/z would be approximately 308.31.

Visualizing the Workflow and Decision-Making

To aid in the practical application of these methods, the following diagrams illustrate a typical experimental workflow and a decision-making process for selecting the appropriate technique.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent with Standard Sample->Prep_NMR Prep_HPLC Dissolve in Mobile Phase Sample->Prep_HPLC Prep_MS Dilute in ESI-compatible Solvent Sample->Prep_MS NMR qNMR Spectroscopy Prep_NMR->NMR HPLC RP-HPLC-CAD Prep_HPLC->HPLC MS ESI-MS Prep_MS->MS Data_NMR Spectrum: Structural Info & Absolute Purity NMR->Data_NMR Data_HPLC Chromatogram: Relative Purity HPLC->Data_HPLC Data_MS Mass Spectrum: MW Confirmation MS->Data_MS

Experimental workflow for purity analysis.

decision_tree Start What is the primary goal of the analysis? Goal_Structure Structural Confirmation & Absolute Purity Start->Goal_Structure  Definitive Answer Goal_Routine Routine Purity Check (High Throughput) Start->Goal_Routine  Quality Control Goal_ID Identity Confirmation (High Sensitivity) Start->Goal_ID  Quick Verification Method_NMR Use qNMR Goal_Structure->Method_NMR Method_HPLC Use RP-HPLC-CAD Goal_Routine->Method_HPLC Method_MS Use ESI-MS Goal_ID->Method_MS Method_Combined Use Orthogonal Methods (e.g., NMR and HPLC) for highest confidence Method_NMR->Method_Combined Method_HPLC->Method_Combined

Decision tree for selecting a purity analysis method.

References

A Head-to-Head Comparison of N3-PEG2-Tos with Alternative Bioconjugation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a bioconjugation method is a critical determinant in the successful development of targeted therapeutics, diagnostics, and research reagents. The covalent linkage of molecules to proteins, such as antibodies, requires a careful balance of reaction efficiency, selectivity, and the stability of the final conjugate. This guide provides an objective, data-driven comparison of N3-PEG2-Tos, a heterobifunctional linker, with two widely used alternative bioconjugation strategies: N-hydroxysuccinimide (NHS) ester and maleimide (B117702) chemistries.

This compound is a versatile linker featuring a terminal azide (B81097) (N3) group and a tosylate (Tos) group, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The azide group allows for bioorthogonal "click" chemistry, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), offering high specificity and reaction rates.[1][2][3] The tosylate group serves as an excellent leaving group for nucleophilic substitution reactions, primarily targeting amine groups on lysine (B10760008) residues.[1]

This guide will delve into the performance characteristics of this compound and its alternatives, presenting a summary of quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles and workflows.

Quantitative Performance Comparison

The efficiency, kinetics, and stability of the resulting linkage are paramount considerations when choosing a bioconjugation strategy. The following tables summarize key performance indicators for this compound, NHS ester, and maleimide chemistries.

Parameter This compound (Tosylate Reaction) NHS Ester Maleimide
Target Residue Primary Amines (e.g., Lysine)[1]Primary Amines (e.g., Lysine)[4][5]Thiols (e.g., Cysteine)[]
Reaction pH 8.0 - 9.07.2 - 8.5[]6.5 - 7.5[]
Typical Reaction Time 2 - 4 hours1 - 2 hours[]1 - 2 hours[]
Conjugation Efficiency Moderate to HighHighHigh
Linkage Stability Stable Amine LinkageStable Amide BondThioether Bond (potentially reversible via retro-Michael addition)[7]
Selectivity Good for amines, potential for side reactions with other nucleophiles at higher pH.High for primary amines.[]Highly specific for thiols within the optimal pH range.[]
Orthogonality The azide handle allows for subsequent orthogonal click chemistry.[2][8]Can be used in orthogonal strategies if the partner molecule has a unique reactive group.Can be used in orthogonal strategies.

Experimental Protocols

Detailed methodologies for bioconjugation are essential for reproducibility and optimization. The following sections provide representative protocols for antibody conjugation using this compound, NHS ester, and maleimide linkers.

Protocol 1: Antibody Conjugation with this compound

This protocol describes the conjugation of this compound to an antibody via its tosylate group, targeting primary amine residues.

Materials:

  • Antibody (in a suitable buffer, e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.4. Adjust the antibody concentration to 2-5 mg/mL in the conjugation buffer.

  • Linker Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

Protocol 2: Antibody Conjugation with an NHS Ester Linker

This protocol details the labeling of primary amines on an antibody using an NHS ester-functionalized linker.[9]

Materials:

  • Antibody (amine-free buffer)

  • NHS Ester Linker

  • Anhydrous DMSO

  • Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Antibody Preparation: Exchange the antibody into the reaction buffer. Adjust the concentration to 2-5 mg/mL.

  • Linker Preparation: Dissolve the NHS ester linker in DMSO to a stock concentration of 10 mM immediately before use.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.

  • Purification: Purify the conjugate using a desalting column.

Protocol 3: Antibody Conjugation with a Maleimide Linker

This protocol describes the site-specific conjugation of a maleimide linker to cysteine residues on an antibody.[]

Materials:

  • Antibody with available cysteine residues (may require reduction of disulfide bonds)

  • Maleimide Linker

  • Anhydrous DMSO

  • Conjugation Buffer (e.g., PBS with 5 mM EDTA, pH 7.0)

  • Reducing Agent (e.g., TCEP) (if needed)

  • Quenching Solution (e.g., 100 mM cysteine in PBS)

  • Desalting columns

Procedure:

  • Antibody Reduction (if necessary): To expose cysteine residues, reduce the antibody with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column equilibrated with conjugation buffer.

  • Linker Preparation: Dissolve the maleimide linker in DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the maleimide solution to the reduced antibody.

  • Incubation: Incubate for 1-2 hours at room temperature in the dark.

  • Quenching: Add the quenching solution to cap any unreacted maleimide groups. Incubate for 15 minutes.

  • Purification: Purify the conjugate using a desalting column.

Visualization of Reaction Mechanisms and Workflows

To further elucidate the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate the reaction mechanisms and experimental workflows.

N3_PEG2_Tos_Reaction cluster_reaction Nucleophilic Substitution Antibody Antibody-NH₂ (Lysine Residue) Conjugate Antibody-NH-PEG₂-N₃ Antibody->Conjugate Reaction N3_PEG2_Tos N₃-PEG₂-OTs N3_PEG2_Tos->Conjugate Tosylate_Leaving_Group ⁻OTs Conjugate->Tosylate_Leaving_Group

This compound conjugation mechanism.

NHS_Ester_Reaction cluster_reaction Amide Bond Formation Antibody Antibody-NH₂ (Lysine Residue) Conjugate Antibody-NH-CO-Linker Antibody->Conjugate Reaction NHS_Linker Linker-NHS NHS_Linker->Conjugate NHS_Leaving_Group NHS Conjugate->NHS_Leaving_Group

NHS ester conjugation mechanism.

Maleimide_Reaction cluster_reaction Thioether Bond Formation Antibody Antibody-SH (Cysteine Residue) Conjugate Antibody-S-Linker Antibody->Conjugate Michael Addition Maleimide_Linker Linker-Maleimide Maleimide_Linker->Conjugate

Maleimide conjugation mechanism.

Bioconjugation_Workflow Start Start Antibody_Prep Antibody Preparation (Buffer Exchange, Reduction if needed) Start->Antibody_Prep Linker_Prep Linker Preparation (Dissolve in DMSO) Start->Linker_Prep Conjugation Conjugation Reaction (Incubate Antibody + Linker) Antibody_Prep->Conjugation Linker_Prep->Conjugation Quenching Quenching (Stop Reaction) Conjugation->Quenching Purification Purification (Desalting Column) Quenching->Purification Analysis Analysis (HPLC, MS, etc.) Purification->Analysis End End Analysis->End

References

Stability Showdown: N3-PEG2-Tos Conjugates vs. The Alternatives in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates in serum is a critical parameter dictating therapeutic efficacy and safety. This guide provides an objective comparison of the serum stability of N3-PEG2-Tos conjugates against other common bioconjugation linkers, supported by available experimental context and detailed methodologies.

The this compound linker is a bifunctional molecule designed for two-step bioconjugation. It contains an azide (B81097) (N3) group for click chemistry and a tosyl (Tos) group, which is an excellent leaving group for nucleophilic substitution, typically by a thiol or amine on a biomolecule. The stability of the final conjugate, as well as the linker itself prior to conjugation, in a complex biological environment like serum, is of paramount importance.

Comparative Stability of Bioconjugation Linkers in Serum

The stability of a bioconjugate is largely determined by the nature of the chemical bond connecting the different components. Below is a comparison of the stability of linkages formed by this compound (post-conjugation) and other common linker technologies.

Linker ChemistryResulting LinkageStability in SerumMechanism of Instability (if any)Key Considerations
Azide-Alkyne Click Chemistry (post this compound reaction) TriazoleVery High The triazole ring is exceptionally stable and resistant to hydrolysis and enzymatic degradation.The initial this compound linker's tosyl group is reactive and can be hydrolyzed. The stability being discussed here is for the final conjugate after the click reaction.
Maleimide-Thiol Chemistry Thioether (via Michael Addition)Moderate to Low Susceptible to retro-Michael addition, leading to deconjugation. Can also undergo exchange reactions with serum thiols like albumin.While widely used, the instability of the resulting thiosuccinimide ring is a significant drawback for in vivo applications.
NHS Ester-Amine Chemistry AmideHigh The amide bond is generally stable under physiological conditions.NHS esters themselves are highly susceptible to hydrolysis, so the conjugation reaction must be performed efficiently in an aqueous environment.
Sulfone-Thiol Chemistry ThioetherHigh Forms a stable, irreversible thioether bond that is more resistant to exchange reactions than maleimide-derived thioethers.Offers improved stability over maleimide (B117702) linkers for thiol-specific conjugation.
Disulfide Exchange DisulfideCleavable (by design) Designed to be cleaved in the reducing environment inside cells (high glutathione (B108866) concentration) but can show some instability in plasma.Stability can be tuned by altering the steric hindrance around the disulfide bond.

Experimental Protocols

Accurate assessment of bioconjugate stability in serum is crucial. The following is a generalized protocol for an in vitro serum stability assay using LC-MS.

Protocol: In Vitro Serum Stability Assay by LC-MS

1. Objective: To quantify the amount of intact bioconjugate remaining over time when incubated in serum.

2. Materials:

  • Bioconjugate of interest

  • Human or animal serum (e.g., fetal bovine serum)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Internal standard (a stable, non-related bioconjugate or isotopically labeled version of the test conjugate)

  • Affinity purification reagents (e.g., Protein A/G magnetic beads for antibody conjugates)

  • Denaturing and reducing agents (e.g., DTT, TCEP)

  • Enzymes for digestion (optional, e.g., trypsin, IdeS)

  • LC-MS grade solvents (water, acetonitrile (B52724), formic acid)

  • High-resolution mass spectrometer coupled to a liquid chromatography system (e.g., Q-TOF, Orbitrap)

3. Procedure:

  • Incubation:

    • Spike the bioconjugate into pre-warmed (37°C) serum at a final concentration of 10-100 µg/mL.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the serum-conjugate mixture.

    • Immediately quench any reaction by flash-freezing in liquid nitrogen and store at -80°C until analysis.

  • Sample Preparation:

    • Thaw the samples on ice.

    • Add the internal standard to each sample at a known concentration.

    • For intact analysis:

      • If the bioconjugate is an antibody, perform affinity purification using Protein A/G beads to remove serum proteins.

      • Wash the beads with PBS to remove non-specifically bound proteins.

      • Elute the conjugate from the beads using an acidic buffer (e.g., 0.1% formic acid).

    • For peptide mapping analysis (optional):

      • After elution, denature, reduce, and alkylate the conjugate.

      • Digest the conjugate into smaller peptides using a specific protease like trypsin.

  • LC-MS Analysis:

    • Inject the prepared sample onto an appropriate LC column (e.g., C4 for intact proteins, C18 for peptides).

    • Separate the components using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Analyze the eluent by high-resolution mass spectrometry.

    • For intact analysis, deconvolute the resulting mass spectrum to determine the mass of the intact conjugate.

    • For peptide mapping, identify and quantify the specific drug-conjugated peptides.

  • Data Analysis:

    • Calculate the peak area of the intact conjugate (or specific conjugated peptides) at each time point.

    • Normalize the peak area to that of the internal standard.

    • Plot the percentage of intact conjugate remaining over time relative to the t=0 time point.

    • From this plot, the half-life (t½) of the conjugate in serum can be determined.

Visualizing Experimental Workflows and Logical Relationships

Experimental Workflow for Serum Stability Assay

experimental_workflow cluster_incubation Incubation cluster_prep Sample Preparation cluster_analysis Analysis start Bioconjugate + Serum (37°C) time_points Aliquots taken at 0, 1, 4, 8, 24, 48, 72h start->time_points quench Flash Freeze time_points->quench thaw Thaw Samples quench->thaw add_is Add Internal Standard thaw->add_is purify Affinity Purification (e.g., Protein A/G) add_is->purify elute Elute Conjugate purify->elute lcms LC-MS Analysis elute->lcms data Data Processing (Peak Integration, Normalization) lcms->data results Determine % Intact and Half-life data->results

Caption: Workflow for determining the serum stability of a bioconjugate using LC-MS.

Logical Relationship of Linker Stability and Application Suitability

linker_stability cluster_high_stability High Stability Linkers cluster_moderate_stability Moderate/Cleavable Stability Linkers cluster_precursor Reactive Precursor cluster_applications Primary Applications click_chem Click Chemistry (Triazole) therapeutics Systemic Therapeutics (e.g., ADCs) click_chem->therapeutics diagnostics In Vivo Diagnostics click_chem->diagnostics sulfone Sulfone sulfone->therapeutics amide Amide amide->therapeutics disulfide Disulfide prodrugs Cleavable Prodrugs disulfide->prodrugs maleimide Maleimide maleimide->therapeutics (with caution) n3_peg2_tos This compound (pre-conjugation) n3_peg2_tos->click_chem (after reaction)

Caption: Relationship between linker stability and suitability for different applications.

Safety Operating Guide

Proper Disposal Procedures for N3-PEG2-Tos

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of N3-PEG2-Tos is critical for ensuring laboratory safety and environmental protection. This compound contains an azide (B81097) functional group, which presents significant hazards if not handled and disposed of correctly. The following guide provides detailed procedures for the safe disposal of this compound, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Considerations

This compound is comprised of three main components: an azide group (N3), a polyethylene (B3416737) glycol spacer (PEG2), and a tosylate group (Tos). The primary hazard is associated with the azide group.

  • Azide Hazards : Organic and inorganic azides are potentially explosive and highly toxic.[1][2] They can form highly shock-sensitive and explosive metal azides upon contact with heavy metals such as lead, copper, silver, and zinc, which are commonly found in plumbing systems.[1] Mixing azides with acids can generate hydrazoic acid, a highly toxic and explosive gas.[2][3]

  • Tosylates : Tosylates are good leaving groups and are used in chemical synthesis.[4] While not as hazardous as azides, they should be handled with care.

  • PEG Compounds : Polyethylene glycol (PEG) is generally considered to be of low toxicity and is biodegradable.[5] However, it should not be disposed of down the sewer in large quantities as it can impact wastewater treatment processes.[5]

Due to the azide component, under no circumstances should this compound or its waste be poured down the drain .[6]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound waste.

1. Waste Collection and Segregation:

  • Collect all waste containing this compound, including unused material, dilute solutions, and contaminated consumables, in a dedicated waste container.[2][7]

  • Use clearly labeled, non-metallic containers, such as polypropylene (B1209903) or polyethylene, to prevent the formation of explosive metal azides.[1] Avoid caps (B75204) with metal liners.

  • The waste container must be labeled as "Hazardous Waste - Contains Organic Azides".

  • Do not mix azide-containing waste with acidic wastes or heavy metal wastes.[2]

2. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated location, away from incompatible materials like acids, heavy metals, and oxidizing agents.[1][3]

  • The storage area should be under the direct supervision of laboratory personnel and clearly marked with hazardous waste signage.[8]

3. Deactivation of Azide Waste (for dilute solutions):

  • For dilute aqueous solutions (≤5% azide), chemical deactivation can be performed by trained personnel in a chemical fume hood.[6] This process converts the azide to non-hazardous nitrogen gas.

  • Experimental Protocol for Deactivation:

    • Place the dilute azide solution in a three-necked flask equipped with a stirrer and a dropping funnel.

    • Cool the flask in an ice bath.

    • Slowly add a freshly prepared 20% aqueous solution of sodium nitrite (B80452) with stirring.

    • After the sodium nitrite addition, slowly add a 20% aqueous solution of sulfuric acid dropwise. The rate of addition should be controlled to keep the temperature below 20°C.

    • Stir the mixture for several hours after the addition is complete to ensure the reaction goes to completion.

    • Test for the presence of residual azides using a ferric chloride solution. A red color indicates the presence of hydrazoic acid, meaning the deactivation is incomplete.[6]

    • Once the deactivation is complete, neutralize the solution with sodium hydroxide (B78521) to a pH between 6 and 9.[6]

  • Even after deactivation, the resulting solution should be collected as hazardous waste and not poured down the drain.[6]

4. Final Disposal:

  • All this compound waste, whether deactivated or not, must be disposed of through a licensed chemical waste disposal contractor.[5][8][9]

  • Complete a chemical waste pickup request form as required by your institution's Environmental Health & Safety (EHS) office.[3]

  • Ensure all containers are properly labeled and sealed before collection.

Quantitative Data and Handling Summary

ParameterGuidelineSource
Waste Container Material Polypropylene or Polyethylene (non-metallic)[1]
Incompatible Materials Acids, heavy metals (lead, copper, etc.), halogenated solvents, oxidizing agents[2]
Storage Conditions Cool, dry, well-ventilated area, away from incompatibles[1]
Concentration for Deactivation ≤ 5% aqueous solution of azide[6]
Final Disposal Route Licensed chemical waste disposal contractor[5][8][9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow start Generation of This compound Waste waste_collection Collect in Labeled, Non-Metallic Container start->waste_collection is_dilute Is waste a dilute aqueous solution (<=5%)? waste_collection->is_dilute deactivation Deactivate Azide (Trained Personnel Only) is_dilute->deactivation Yes storage Store as Hazardous Waste (Away from Incompatibles) is_dilute->storage No deactivation->storage disposal Dispose via Licensed Waste Contractor storage->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling N3-PEG2-Tos

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling N3-PEG2-Tos. Adherence to these procedures is essential for ensuring laboratory safety and proper experimental execution.

This compound is a molecule that combines an azide (B81097) ("N3") functionality with a tosylated polyethylene (B3416737) glycol ("PEG2-Tos") chain. This unique structure presents a dual set of hazards that must be carefully managed. The primary concerns stem from the azide group, which is an energetic functional group with the potential for explosive decomposition, and its inherent toxicity.[1][2][3]

Hazard Assessment and Personal Protective Equipment (PPE)

The azide component of this compound renders it sensitive to heat, light, friction, and pressure, which can lead to violent decomposition.[1] Furthermore, azides are acutely toxic and can be harmful if inhaled, swallowed, or absorbed through the skin.[2][4][5] The tosylated PEG portion is generally of low toxicity but should not be applied to damaged skin.[6][7][8][9]

A thorough risk assessment should be conducted before any handling of this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications & Rationale
Hand Protection Double-gloving with chemical-resistant glovesNitrile gloves are a common choice. Double-gloving provides an extra layer of protection against absorption.[5] Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against accidental splashes of solutions containing this compound.[4][10]
Body Protection Flame-resistant lab coatA flame-resistant lab coat should be worn and kept buttoned to protect from potential splashes and in the unlikely event of a fire.
Face Protection Face shieldRecommended when working with larger quantities or when there is a significant risk of splashing or explosion.[4]
Respiratory Protection Not generally required for small-scale use in a fume hoodWork should always be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][4]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Work Area: All manipulations of this compound, both in its solid form and in solution, must be conducted within a certified chemical fume hood.[2][4] The sash should be kept at the lowest possible height.

  • Blast Shield: For reactions involving heating or pressurizing this compound, a blast shield is mandatory and should be placed between the user and the apparatus.[4]

  • Avoid Incompatibles: Keep the work area free of incompatible materials, including strong acids, heavy metals (copper, lead), their salts, and halogenated solvents (e.g., dichloromethane, chloroform).[1][3] Contact with these substances can form highly unstable and explosive compounds.[1][3]

  • Equipment: Use non-metal spatulas (e.g., plastic or ceramic) for transferring solid this compound to avoid the formation of shock-sensitive metal azides.[1][4]

2. Handling and Experimental Workflow:

  • Quantities: Always work with the smallest feasible quantities of the material.[2][4]

  • Temperature: Store this compound at or below room temperature, away from heat sources and direct light.[3][4]

  • Dissolution: When preparing solutions, add the solid this compound to the solvent slowly. Avoid rapid heating.

  • Monitoring: Reactions should be monitored carefully. Do not leave reactions unattended, especially if they involve heating.

Below is a DOT language script that generates a diagram for the safe handling workflow of this compound.

G Figure 1. Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_shield Set Up Blast Shield (if needed) prep_hood->prep_shield prep_materials Remove Incompatible Materials prep_shield->prep_materials handle_weigh Weigh this compound (non-metal spatula) prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react handle_monitor Monitor Reaction handle_react->handle_monitor cleanup_decontaminate Decontaminate Glassware handle_monitor->cleanup_decontaminate Reaction Complete cleanup_dispose_waste Dispose of Azide Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Figure 1. Safe Handling Workflow for this compound

Disposal Plan

Proper disposal of this compound and any associated waste is critical to prevent accidents.

  • Waste Segregation: All waste containing this compound, including contaminated labware, gloves, and paper towels, must be collected in a designated hazardous waste container labeled "Azide Waste."[2][4]

  • Avoid Mixing: This waste stream must be kept separate from other chemical waste, especially acidic waste, to prevent the formation of highly toxic and explosive hydrazoic acid.[2][3]

  • Container Type: Use a clearly labeled, sealed container for azide waste.

  • Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

By implementing these safety measures and handling protocols, researchers can minimize the risks associated with this compound and maintain a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.